N-(3-Methoxyphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)10-8-4-3-5-9(6-8)12-2/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEFZHJNURGFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060421 | |
| Record name | 3-Methoxyacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588-16-9 | |
| Record name | N-(3-Methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(3-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Methoxyacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(3-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methoxyacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-methoxyacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-(3-Methoxyphenyl)acetamide chemical properties
An In-depth Technical Guide to the Chemical Properties of N-(3-Methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound (CAS No. 588-16-9). The information is curated for professionals in research and development, offering detailed experimental protocols and structured data for ease of use.
Physicochemical Properties
This compound, also known as 3-Methoxyacetanilide or 3-Acetamidoanisole, is an aromatic amide that serves as a valuable intermediate in organic synthesis.[1] Its core structure consists of an acetamide group attached to a methoxy-substituted benzene ring. The quantitative physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 588-16-9 | [2] |
| Molecular Formula | C₉H₁₁NO₂ | [3][2] |
| Molecular Weight | 165.19 g/mol | [3][4] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 78.0 to 82.0 °C | [5] |
| 87-90 °C | [6] | |
| 103-103.5 °C (Solvent: 50% Ethanol) | [3] | |
| Boiling Point | 338.7 °C | [3] |
| Density | 1.127 g/cm³ | [3] |
| Flash Point | 158.6 °C | [3] |
| Refractive Index | 1.557 | [3] |
| XLogP3 | 1.3 / 1.7 | [3] |
| Topological Polar Surface Area | 38.3 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. Key data from various analytical techniques are presented below.
| Spectroscopy | Data | Source(s) |
| ¹H NMR | (300MHz, DMSO-d₆): δ = 10.25 (s, 1H, NH), 6.96 (m, 4H, Ar-H), 3.86 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃) | [6] |
| ¹³C NMR | (75MHz, DMSO-d₆): δ = 171.1 (C=O), 153.2, 126.3, 124.1, 121.9, 121.6, 113.4 (Ar-C), 56.8 (OCH₃), 22.9 (CH₃) | [6] |
| Infrared (IR) | (KBr, cm⁻¹): 3340, 3331 (N-H stretch), 1674 (C=O amide I stretch), 1580, 1520 (C=C aromatic stretch), 1280, 1230 (C-O stretch) | [6] |
| Mass Spectrometry (MS) | GC-MS: m/z 165 [M]⁺ | [6] |
Experimental Protocols
The following sections detail common experimental procedures for the synthesis, purification, and analysis of this compound.
Synthesis Protocol: Acetylation of m-Anisidine
A standard method for synthesizing this compound involves the acetylation of 3-methoxyaniline (m-anisidine) with acetic anhydride.
Materials:
-
3-Methoxyaniline
-
Acetic anhydride
-
Dry Dichloromethane (DCM)
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 3-methoxyaniline (1 equiv.) and dry DCM.[7]
-
Stir the mixture at room temperature.[7]
-
Slowly add acetic anhydride (1.2 equiv.) to the solution.[7]
-
Continue stirring the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).[7]
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium carbonate to neutralize any excess acetic acid.[7]
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.[7]
-
Remove the solvent (DCM) under reduced pressure to yield the crude product.[7]
-
Purify the crude product by column chromatography or recrystallization.[7]
Purification Protocol: Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (200-400 mesh)
-
Solvent system (e.g., Hexane-Ethyl Acetate or DCM-Methanol mixture)
Procedure:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the chromatography solvent (e.g., DCM).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing polarity if necessary.[6]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.[6]
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Analytical Protocol: Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Solvent system (e.g., 98:2 DCM:Methanol)
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., DCM).
-
Spot the dissolved sample onto the baseline of a TLC plate.
-
Place the plate in a developing chamber containing the solvent system.
-
Allow the solvent front to travel up the plate.
-
Once complete, remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp (254 nm).[6]
-
Calculate the retention factor (Rf) value (Rf = distance traveled by spot / distance traveled by solvent front). For this compound, an Rf of 0.35 to 0.61 has been reported depending on the solvent system.[6]
Diagrams and Workflows
Visualizations of key processes provide a clear understanding of the experimental and logical flows in handling this compound.
Caption: Synthesis and Purification Workflow for this compound.
Caption: Logical Workflow for Compound Characterization and Confirmation.
Safety and Handling
This compound is associated with several hazards and should be handled with appropriate care in a laboratory setting.
-
Hazard Statements: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][8][9]
-
Precautionary Measures: Use only in a well-ventilated area.[9] Wear protective gloves, clothing, and eye/face protection.[9] Wash skin thoroughly after handling.[5][9] Avoid breathing dust.[9]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[4]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. aobchem.com [aobchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound | 588-16-9 | TCI Deutschland GmbH [tcichemicals.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. N-(4-amino-3-methoxyphenyl)acetamide | C9H12N2O2 | CID 4113360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
N-(3-Methoxyphenyl)acetamide (CAS 588-16-9): A Technical Whitepaper
Abstract: This document provides an in-depth technical overview of N-(3-Methoxyphenyl)acetamide (CAS 588-16-9), a key organic intermediate. It consolidates critical data on its physicochemical properties, toxicological profile, and detailed experimental protocols for its synthesis and analysis. Visual workflows for synthesis and characterization are presented to facilitate comprehension and replication. While primarily recognized as a synthetic building block, this guide also touches upon the limited available information regarding its biological activity, serving as a comprehensive resource for professionals in chemical and pharmaceutical development.
Chemical Identity and Physicochemical Properties
This compound, also known as 3-Methoxyacetanilide, is an acetamide derivative of m-anisidine. Its chemical structure and key properties are summarized below.
Table 1: Chemical Identifiers and Names
| Identifier | Value |
| CAS Number | 588-16-9[1][2][3] |
| IUPAC Name | This compound[2][4] |
| Molecular Formula | C₉H₁₁NO₂[1][2][3] |
| Synonyms | 3-Methoxyacetanilide, 3-Acetamidoanisole, m-Acetanisidide, N-Acetyl-m-anisidine[4] |
| InChI Key | OIEFZHJNURGFFI-UHFFFAOYSA-N[2][4] |
| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)OC[1][2] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 165.19 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 81 - 90 °C | [1][2][5] |
| Boiling Point | 338.7 °C | [1][2] |
| Density | 1.127 g/cm³ | [2][6] |
| Flash Point | 158.6 °C | [1][2] |
| Topological Polar Surface Area | 38.3 Ų | [6] |
| XLogP3 | 1.3 - 1.7 | [6] |
| Solubility | Soluble in Acetone, DCM, DMSO, Methanol. Sparingly soluble in water. | [7][8] |
Synthesis Protocols and Workflow
This compound can be synthesized through various methods. A common and efficient laboratory-scale protocol involves the Beckmann rearrangement of a ketoxime using trifluoromethanesulfonic anhydride (triflic anhydride).
Experimental Protocol: Synthesis via Beckmann Rearrangement
This protocol is adapted from a method for synthesizing amides from ketoximes.[5]
Materials:
-
Appropriate ketoxime precursor
-
Trifluoromethanesulfonic anhydride (Triflic anhydride)
-
Dry Dichloromethane (DCM)
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Crushed ice
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane-ethyl acetate and DCM-methanol solvent systems
Procedure:
-
Dissolve the starting ketoxime (2.0 mmol) in 5 mL of dry DCM within an oven-dried round-bottom flask under a nitrogen atmosphere.
-
In a separate vessel, prepare a solution of triflic anhydride (2.0 mmol) in 5 mL of dry DCM.
-
Add the triflic anhydride solution dropwise to the ketoxime solution over a period of 10-15 minutes.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture onto crushed ice (100 g).
-
Neutralize the mixture with a 10% NaHCO₃ solution (approx. 20 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography using a suitable gradient of hexane-ethyl acetate or DCM-methanol to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via Beckmann rearrangement.
Biological and Toxicological Profile
Biological Activity
Detailed studies on the specific mechanism of action or signaling pathways for this compound are not extensively documented in public literature. It is primarily utilized as an intermediate in the synthesis of more complex molecules, including dyes and active pharmaceutical ingredients.[9] One source suggests that methylation of the parent acetanilide can lead to the formation of pro-apoptotic proteins that are fluorescent, though specific targets or pathways were not detailed.[1] The biological activity of structurally related acetamide derivatives has been explored, showing potential for antioxidant and anti-inflammatory properties, but these findings do not directly apply to the title compound.[10]
Toxicological Data
The compound is classified as harmful if swallowed. Standard safety precautions, including the use of personal protective equipment, are recommended during handling.[7]
Table 3: Acute Toxicity Data
| Parameter | Value | Species | Route | Source(s) |
| LD₅₀ | 1100 mg/kg | Mouse | Oral | [6] |
Table 4: Hazard and Precautionary Statements
| GHS Statement | Code | Description | Source(s) |
| Hazard Statement | H302 | Harmful if swallowed. | [1] |
| Precautionary Statement | P264 | Wash skin thoroughly after handling. | |
| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
| Precautionary Statement | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [1] |
| Precautionary Statement | P330 | Rinse mouth. | [1] |
Analytical and Characterization Protocols
Characterization of this compound relies on standard spectroscopic and chromatographic techniques to confirm its structure and purity.
Experimental Protocol: Analytical Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Analysis (300 MHz, DMSO-d₆): Expected chemical shifts (δ) are approximately 2.42 (singlet, 3H, CH₃), 3.86 (singlet, 3H, OCH₃), 6.96 (multiplet, 4H, Ar-H), and 10.25 (singlet, 1H, NH).[5]
-
¹³C NMR Analysis (75 MHz, DMSO-d₆): Expected chemical shifts (δ) are approximately 171.1, 153.2, 126.3, 124.1, 121.9, 121.6, 113.4, 56.8, and 22.9.[5]
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample.
-
Analysis: Acquire the spectrum. Expected characteristic peaks (cm⁻¹) include absorptions around 3340 (N-H stretch), 1674 (C=O amide I band), and 1230-1280 (C-O stretch).[5]
3. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like DCM or ethyl acetate.
-
Analysis: Inject the sample into the GC-MS system. The expected molecular ion peak [M]⁺ should be observed at m/z 165.[5]
Analytical Workflow Diagram
References
- 1. This compound | 588-16-9 | AAA58816 [biosynth.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. aobchem.com [aobchem.com]
- 4. 3-Methoxyacetanilide [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. cdn.usbio.net [cdn.usbio.net]
- 9. This compound [myskinrecipes.com]
- 10. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of N-(3-Methoxyphenyl)acetamide from 3-methoxyaniline
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(3-Methoxyphenyl)acetamide from 3-methoxyaniline. The primary method detailed is the N-acetylation of 3-methoxyaniline using acetic anhydride, a widely employed and efficient transformation in organic chemistry. This document offers detailed experimental protocols, a summary of reaction parameters, and data on the physicochemical properties of the involved substances. The guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing the necessary information for the successful replication and potential optimization of this procedure.
Introduction
This compound, also known as 3-methoxyacetanilide, is a valuable chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring an acetamide group and a methoxy-substituted phenyl ring, allows for diverse functionalization, making it a key building block in medicinal chemistry. The most common and straightforward synthesis route is the acetylation of the primary aromatic amine, 3-methoxyaniline. This reaction, a nucleophilic acyl substitution, is a fundamental process for protecting amine groups or for building more complex molecular architectures.[2][3] This guide will focus on the synthesis utilizing acetic anhydride as the acetylating agent, a method known for its reliability and efficiency.[4][5]
Reaction Scheme and Mechanism
The synthesis proceeds via the nucleophilic attack of the nitrogen atom of 3-methoxyaniline on one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating an acetate ion as a leaving group. A final deprotonation step yields the stable amide product, this compound.
Overall Reaction:
-
3-Methoxyaniline + Acetic Anhydride → this compound + Acetic Acid
The mechanism is a classic example of nucleophilic acyl substitution.[6]
Caption: Figure 1: Reaction Mechanism for Acetylation of 3-Methoxyaniline.
Data Presentation
Table 1: Physicochemical Properties of Reactants and Product
| Compound | IUPAC Name | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Reactant | 3-Methoxyaniline | C₇H₉NO | 123.15 | Colorless to yellow liquid | -1 to 1 |
| Reactant | Acetic Anhydride | C₄H₆O₃ | 102.09 | Colorless liquid | -73 |
| Product | This compound | C₉H₁₁NO₂ | 165.19 | White to light yellow solid | 87-90[7] or 103-104[8] |
Table 2: Summary of Selected Synthesis Protocols for Aryl Acetamides
| Starting Amine | Acetylating Agent | Solvent / Conditions | Yield (%) | Reference |
| 3-Methoxyaniline | Acetic Anhydride | Acetic Anhydride (neat) | Not specified | [9] |
| 4-Methoxyaniline | Acetic Anhydride | Dichloromethane, Room Temp. | 50-68 | [10] |
| Aniline | Acetic Anhydride | Water, Sodium Acetate | Excellent | [5] |
| 3-Methoxyaniline | Aryltriazene/Acetonitrile | Ionic Liquid, H₂O, Room Temp. | 45 | [8] |
Experimental Protocols
The following protocols are generalized from standard procedures for the acetylation of aromatic amines.[2][5][10]
Protocol 1: Acetylation in Dichloromethane (DCM)
Reagents and Materials:
-
3-Methoxyaniline
-
Acetic Anhydride
-
Dichloromethane (DCM), dry
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
-
Column chromatography setup (Silica gel, Hexane/Ethyl Acetate)
Procedure:
-
To a round-bottom flask, add 3-methoxyaniline (1.0 eq).
-
Dissolve the amine in dry DCM (approx. 15 mL per gram of amine).
-
Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize excess acid.[10]
-
Separate the organic layer using a separatory funnel.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[10]
-
The crude product can be purified by column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.[10]
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent (e.g., ethanol/water mixture, diethyl ether)[9]
-
Erlenmeyer flask, hot plate, Buchner funnel
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.[11]
-
If insoluble impurities are present, perform a hot filtration.[11]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent and dry them to obtain the purified product.
Experimental Workflow and Logic
The overall process from starting materials to the final, characterized product follows a logical sequence of synthesis, isolation, and purification.
Caption: Figure 2: General experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed by several analytical techniques.
-
Melting Point: The purified product should have a sharp melting point. Reported values range from 87-90 °C to 103-104 °C, which may depend on the crystalline form and purity.[7][8]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides structural confirmation. Expected signals include a singlet for the acetyl methyl protons (~2.16 ppm), a singlet for the methoxy protons (~3.79 ppm), and distinct signals for the four aromatic protons, along with a broad singlet for the N-H proton.[8]
-
¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the carbonyl carbon (~168.4 ppm), the methyl carbons of the acetyl and methoxy groups (~24.7 and 55.3 ppm, respectively), and the aromatic carbons.[8]
-
Infrared (IR) Spectroscopy: Key vibrational bands include a strong C=O stretch for the amide (~1674 cm⁻¹) and an N-H stretch (~3340 cm⁻¹).[7]
Conclusion
The synthesis of this compound from 3-methoxyaniline via acetylation with acetic anhydride is a robust and well-established method. The reaction proceeds with good efficiency under mild conditions. Standard purification techniques such as recrystallization or column chromatography are effective in yielding a high-purity product. The detailed protocols and data presented in this guide serve as a reliable resource for laboratory synthesis and further investigation into the applications of this versatile chemical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. ias.ac.in [ias.ac.in]
- 6. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]
- 9. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-(3-Methoxyphenyl)acetamide
This guide provides a detailed overview of the core physicochemical properties of N-(3-Methoxyphenyl)acetamide, a compound of interest for researchers, scientists, and professionals in drug development.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized below. These data are essential for a range of applications, from analytical chemistry to computational drug design.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 165.19 g/mol | [1][3] |
| Exact Mass | 165.078978594 u | [1] |
Chemical Structure
The molecular structure of this compound is a key determinant of its chemical behavior and biological activity. The following diagram illustrates the arrangement of atoms and bonds within the molecule.
Caption: Chemical structure of this compound.
Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols and data presented are derived from publicly available sources. Independent verification is recommended.
References
An In-depth Technical Guide to the Solubility of N-(3-Methoxyphenyl)acetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(3-Methoxyphenyl)acetamide. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide also presents data for the structurally similar compound, acetanilide, to serve as a valuable reference for estimating solubility. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for their specific applications.
Physicochemical Properties of this compound
This compound, also known as 3'-methoxyacetanilide, is an aromatic amide with the chemical formula C₉H₁₁NO₂. Its structure consists of an acetamide group attached to a methoxy-substituted phenyl ring. This structure imparts a moderate polarity to the molecule, influencing its solubility in various organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 87-90 °C[1] |
| CAS Number | 588-16-9 |
Qualitative Solubility Profile
General solubility studies indicate that this compound is soluble in a range of polar organic solvents.
-
Soluble in: Methanol, Acetone, Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), and Water.
Quantitative Solubility Data of Acetanilide (as a Structural Analog)
Acetanilide (N-phenylacetamide) is a close structural analog of this compound, differing only by the absence of a methoxy group on the phenyl ring. The solubility data for acetanilide provides a useful baseline for estimating the solubility of this compound. The presence of the methoxy group in this compound may slightly alter its polarity and hydrogen bonding capabilities, potentially leading to some differences in solubility compared to acetanilide.
Table 2: Quantitative Solubility of Acetanilide in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Ethanol | 25 | 29.4 |
| Methanol | 0 | 18.5 |
| 60 | 59.2[2] | |
| Acetone | 25 | Very soluble |
| Chloroform | 25 | 27.0 |
| Ethyl Acetate | 25 | Data not readily available |
| Water | 0 | 0.53[3] |
| 25 | 0.56 | |
| 100 | 5.5[3] |
Note: "Very soluble" indicates a high degree of solubility, though specific quantitative values were not found in the surveyed literature.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for various research and development activities, including formulation design, reaction optimization, and purification processes. The following are standard experimental protocols that can be employed to determine the solubility of this compound in organic solvents.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known mass of the saturated solution to determine the mass of the dissolved solute.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to the chosen organic solvent in a sealed flask.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible.
-
Separation: Allow the undissolved solid to settle. Carefully withdraw a known mass or volume of the clear supernatant (the saturated solution) using a pre-weighed syringe or pipette.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed container (e.g., an evaporating dish). Carefully evaporate the solvent using a suitable method (e.g., gentle heating in a fume hood, rotary evaporator).
-
Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried solute. The difference between this mass and the initial mass of the container gives the mass of the dissolved this compound.
-
Calculation: The solubility can then be calculated and expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.
References
Technical Guide: Physicochemical Properties of N-(3-Methoxyphenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides a detailed overview of the melting and boiling points of N-(3-Methoxyphenyl)acetamide, including experimental methodologies for their determination.
Quantitative Data Summary
The melting and boiling points of this compound are critical physicochemical parameters for its synthesis, purification, and formulation. Below is a summary of the reported values for this compound.
| Property | Value | Source |
| Melting Point | 103-103.5 °C | ECHEMI[1] |
| 103 °C | Alfa Chemical[2] | |
| 78.0 - 82.0 °C | TCI[3] | |
| Boiling Point | 338.7 °C | ECHEMI[1] |
Note: Variations in melting point values may be attributed to differences in experimental conditions, solvent used for crystallization, and sample purity.
Experimental Protocols
The determination of melting and boiling points is a fundamental procedure in chemical analysis for the characterization and purity assessment of a compound.
Melting Point Determination
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Capillary tube melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Glass capillary tubes (sealed at one end)
-
Sample of this compound
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is at the same level as the sample.
-
Heating: The apparatus is heated at a controlled rate. A rapid heating rate can be used initially to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range.
Boiling Point Determination
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is the boiling point at one atmosphere of pressure.
Apparatus:
-
Small test tube or boiling tube
-
Thiele tube or other heating bath (e.g., oil bath)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Sample of this compound
Procedure:
-
Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.
-
Capillary Tube Insertion: A capillary tube is sealed at one end and placed, open end down, into the test tube containing the sample.
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a Thiele tube or oil bath.
-
Heating: The heating bath is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Observation: Heating is continued until a steady stream of bubbles is observed. The heat source is then removed, and the bath is allowed to cool slowly.
-
Boiling Point Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Logical Workflow Visualization
The following diagram illustrates the logical workflow for the determination and reporting of the physicochemical properties of a chemical compound like this compound.
References
Spectroscopic Profile of N-(3-Methoxyphenyl)acetamide: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for N-(3-Methoxyphenyl)acetamide, a key chemical intermediate. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for its structural characterization.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 2.42 | Singlet | 3H | CH₃ |
| 3.86 | Singlet | 3H | OCH₃ |
| 6.96 | Multiplet | 4H | Aromatic |
| 10.25 | Singlet | 1H | NH |
Solvent: DMSO-d₆, Frequency: 300MHz[1]
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 171.1 | C=O |
| 153.2 | Ar-C |
| 126.3 | Ar-C |
| 124.1 | Ar-C |
| 121.9 | Ar-C |
| 121.6 | Ar-C |
| 113.4 | Ar-C |
| 56.8 | OCH₃ |
| 22.9 | CH₃ |
Solvent: DMSO-d₆, Frequency: 75MHz[1]
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3340, 3331 | N-H Stretch |
| 1674 | C=O Stretch (Amide I) |
| 1580 | N-H Bend (Amide II) |
| 1520 | Aromatic C=C Stretch |
| 1466, 1411 | C-H Bend |
| 1280, 1230 | C-O Stretch (Aryl Ether) |
| 792 | C-H Bend (Aromatic) |
Sample Preparation: KBr pellet[1]
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for this compound
| m/z | Assignment |
| 165 | [M]⁺ (Molecular Ion) |
Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS)[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, such as DMSO-d₆, in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard.[1]
-
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker AC-300F, operating at 300 MHz for protons and 75 MHz for carbon-13.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): A small amount of this compound is mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.[1]
-
Data Acquisition: The IR spectrum is obtained using an FT-IR spectrometer, such as a Nicolet-Impact-410.[1] The spectrum is recorded over the standard mid-IR range.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) to ensure purity. In the ion source, the sample molecules are bombarded with high-energy electrons, causing them to ionize, typically forming a molecular ion (M⁺).[2][3][4]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[2][4]
-
Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[4] For this compound, GC-MS analysis was performed on a Shimadzu 2010 series instrument.[1]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
Unveiling the Solid-State Architecture of N-(3-Methoxyphenyl)acetamide: A Comparative Crystallographic Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of N-(3-Methoxyphenyl)acetamide, a key intermediate in pharmaceutical synthesis. In the absence of a publicly available crystal structure for the meta-substituted isomer, this paper presents a detailed comparative study of its structurally analogous isomers, N-(2-Methoxyphenyl)acetamide and N-(4-Methoxyphenyl)acetamide. By examining the crystallographic parameters, molecular conformations, and intermolecular interactions of these isomers, this guide offers valuable insights into the probable solid-state behavior of this compound, aiding in the prediction of its physicochemical properties and informing its use in drug development. Detailed experimental protocols for the synthesis and crystallographic analysis of N-(aryl)acetamides are also provided.
Introduction
N-Arylacetamides are a critical class of compounds in organic chemistry and medicinal research, serving as fundamental building blocks for a wide array of pharmaceutical agents. The seemingly subtle variation in the position of substituents on the phenyl ring can significantly influence the molecule's solid-state properties, such as melting point, solubility, and bioavailability. This guide focuses on this compound and, through a comparative analysis of its ortho and para isomers, explores the impact of methoxy group placement on the crystal packing and supramolecular architecture. Understanding these structural nuances is paramount for the rational design and development of new drug candidates.
Experimental Protocols
A generalized methodology for the synthesis and single-crystal X-ray diffraction analysis of N-(methoxyphenyl)acetamides is presented below, based on established procedures for related compounds.
Synthesis of N-(methoxyphenyl)acetamides
A typical synthesis involves the acetylation of the corresponding methoxyaniline.
Materials:
-
3-Methoxyaniline (or 2-methoxyaniline/4-methoxyaniline)
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the respective methoxyaniline isomer in glacial acetic acid.
-
Add a molar excess of acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction (SCXRD)
Instrumentation:
-
A four-circle single-crystal X-ray diffractometer equipped with a CCD detector.
-
Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
Procedure:
-
Mount a suitable single crystal on a goniometer head.
-
Center the crystal in the X-ray beam.
-
Collect diffraction data at a controlled temperature (e.g., 120 K or 293 K) using a series of ω and φ scans.
-
Process the raw data, including integration of reflection intensities and corrections for Lorentz and polarization effects.
-
Solve the crystal structure using direct methods and refine the structural model by full-matrix least-squares on F².
-
Locate hydrogen atoms in the difference Fourier map and refine their positions.
Crystallographic Data and Comparative Analysis
As the crystal structure of this compound is not publicly available, this section presents a detailed comparison of the crystallographic data for N-(2-Methoxyphenyl)acetamide and N-(4-Methoxyphenyl)acetamide.
Crystal Data and Structure Refinement
| Parameter | N-(2-Methoxyphenyl)acetamide[1][2] | N-(4-Methoxyphenyl)acetamide[3] |
| Empirical Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ |
| Formula Weight | 165.19 | 165.19 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pbca | Pbca |
| a (Å) | 9.5115(3) | 9.1172(2) |
| b (Å) | 18.7385(5) | 7.4950(2) |
| c (Å) | 10.0216(3) | 24.6628(5) |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1787.29(9) | 1686.20(7) |
| Z | 8 | 8 |
| Temperature (K) | 293 | 120(2) |
| R-factor (%) | 8.07 | 3.83 |
Selected Bond Lengths and Torsion Angles
| Parameter | N-(2-Methoxyphenyl)acetamide[2] | N-(4-Methoxyphenyl)acetamide (from CIF) |
| C(amide)-O(amide) (Å) | 1.2285(19) | 1.236(2) |
| C(amide)-N (Å) | 1.480(3) | 1.423(2) |
| N-C(phenyl) (Å) | 1.347(2) | 1.350(2) |
| C-N-C-O Torsion (°) | -2.5(3) | 175.8(1) |
| C-N-C-C Torsion (°) | 176.54(19) | -4.8(2) |
Discussion of Structural Differences
The crystallographic data reveals that both the ortho and para isomers crystallize in the same orthorhombic space group, Pbca. However, significant differences are observed in their unit cell dimensions and, consequently, their crystal packing.
In N-(2-Methoxyphenyl)acetamide, the amide group is nearly coplanar with the benzene ring, as indicated by the small C-N-C-O torsion angle of -2.5(3)°.[2] In contrast, the acetamido group in N-(4-Methoxyphenyl)acetamide is twisted out of the plane of the phenyl ring.
The intermolecular interactions also differ. The crystal packing of N-(2-Methoxyphenyl)acetamide is dominated by H···H, C···H/H···C, and O···H/H···O interactions.[2] For the para isomer, N-H···O hydrogen bonds link the molecules into chains.
Based on these observations, it can be inferred that the crystal structure of this compound will likely be influenced by the steric and electronic effects of the meta-methoxy group. The formation of hydrogen bonding networks is expected, and the degree of planarity between the amide group and the phenyl ring will be a key determinant of the overall crystal packing.
Visualizations
Experimental Workflow
Molecular Structures of Isomers
Conclusion
While the definitive crystal structure of this compound remains to be determined, this technical guide provides a robust framework for its analysis through a comparative study of its ortho and para isomers. The crystallographic data of N-(2-Methoxyphenyl)acetamide and N-(4-Methoxyphenyl)acetamide highlight the significant influence of the methoxy group's position on molecular conformation and crystal packing. This comparative approach offers valuable predictive insights into the solid-state properties of the meta isomer, which are crucial for its application in pharmaceutical development. The detailed experimental protocols also serve as a practical resource for researchers working with this class of compounds. Further investigation to obtain single crystals of this compound and determine its crystal structure is highly encouraged to validate the inferences presented in this guide.
References
- 1. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-methoxyphenyl)acetamide - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]
The Multifaceted Biological Potential of Methoxyphenyl Acetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxyphenyl acetamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of their potential as anticancer, antimicrobial, and anti-inflammatory agents. We delve into the experimental methodologies used to evaluate these activities, present quantitative data for comparative analysis, and explore the underlying signaling pathways through which these compounds may exert their effects. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the methoxyphenyl acetamide core.
Introduction
The acetamide moiety is a prevalent structural feature in numerous biologically active compounds and approved pharmaceuticals.[1] Its ability to participate in hydrogen bonding and its synthetic tractability make it an attractive component in drug design. When combined with a methoxyphenyl ring, the resulting methoxyphenyl acetamide scaffold gives rise to derivatives with a wide array of pharmacological properties, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects. The position of the methoxy group on the phenyl ring (ortho, meta, or para) and the nature of the substituents on the acetamide nitrogen significantly influence the biological activity of these compounds. This guide will explore the synthesis, biological evaluation, and potential mechanisms of action of these promising derivatives.
Synthesis of Methoxyphenyl Acetamide Derivatives
The synthesis of methoxyphenyl acetamide derivatives is typically achieved through the acylation of a substituted aniline with a suitable acylating agent. A general synthetic approach involves the reaction of a methoxyaniline with chloroacetyl chloride, followed by the substitution of the chlorine atom with various nucleophiles.
General Experimental Protocol for Synthesis
A common synthetic route to N-substituted-2-(methoxyphenoxy)acetamides is outlined below:
-
Synthesis of 2-Chloro-N-(methoxyphenyl)acetamide: To a solution of the appropriate methoxyaniline (1 equivalent) and triethylamine (1.2 equivalents) in a suitable solvent such as acetone or dichloromethane, chloroacetyl chloride (1.1 equivalents) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is typically isolated by filtration and purified by recrystallization.
-
Synthesis of N-Substituted-2-(methoxyphenoxy)acetamide Derivatives: The intermediate 2-chloro-N-(methoxyphenyl)acetamide (1 equivalent) is reacted with a substituted phenol or other nucleophile (1 equivalent) in the presence of a base such as potassium carbonate (1.2 equivalents) in a solvent like acetone or N,N-dimethylformamide (DMF). The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the product is isolated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization.[2]
Anticancer Activity
Numerous studies have highlighted the potential of methoxyphenyl acetamide derivatives as anticancer agents. Their cytotoxic effects have been evaluated against a range of human cancer cell lines, with some derivatives exhibiting potent activity.
Quantitative Anticancer Data
The in vitro anticancer activity of methoxyphenyl acetamide derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are determined.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-chloro-N-(4-methoxyphenyl)acetamide | HeLa | 14.53 µg/mL | [3] |
| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate | HeLa | 1.8 mM | [3] |
| Compound 4 (unspecified methoxyphenyl acetamide derivative) | HL60 (Leukemia) | 8.09 | [1] |
| MCF-7 (Breast Cancer) | 3.26 | [1] | |
| A549 (Lung Cancer) | 9.34 | [1] | |
| Compound 6 (unspecified benzo[a]phenazine derivative with acetamide side chain) | MCF-7 (Breast Cancer) | 11.7 | [4] |
| HepG2 (Liver Cancer) | 0.21 | [4] | |
| A549 (Lung Cancer) | 1.7 | [4] |
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the methoxyphenyl acetamide derivatives and incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Signaling Pathway: Induction of Apoptosis
One of the key mechanisms by which anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Acetamide derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic process. Phenylacetamide derivatives have been reported to upregulate the expression of Bax and downregulate Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.[5] This is followed by the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), ultimately leading to cell death.[5][6]
Caption: Proposed mechanism of apoptosis induction by methoxyphenyl acetamide derivatives.
Antimicrobial Activity
Methoxyphenyl acetamide derivatives have also demonstrated promising activity against a range of pathogenic microorganisms, including bacteria and fungi.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The agar well diffusion method is also used for preliminary screening, where the diameter of the zone of inhibition around a well containing the compound is measured.
| Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | 18 (at 0.4% conc.) | - | [7] |
| 2-chloro-N-(4-methoxyphenyl)acetamide | Bacillus subtilis | 23 | - | [3] |
| Staphylococcus aureus | - | 3.9 | [8] | |
| Escherichia coli | - | - | ||
| Candida albicans | - | 4 | [9] |
Experimental Protocol: Agar Well Diffusion Method
This method is a widely used technique for the preliminary evaluation of antimicrobial activity.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared, typically to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is uniformly inoculated with the prepared inoculum using a sterile swab.
-
Well Preparation: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Compound Application: A specific volume of the methoxyphenyl acetamide derivative solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Methoxyphenyl acetamide derivatives have shown potential as anti-inflammatory agents.
Quantitative Anti-inflammatory Data
The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rodents. The percentage of inhibition of edema is calculated by comparing the paw volume of treated animals with that of a control group.
| Derivative/Related Compound | Animal Model | Dose | Time (hours) | % Inhibition of Edema | Reference |
| Compound 3a (imidazole derivative) | Rat | 100 mg/kg | 3 | Good activity (unspecified %) | [4] |
| Compound 1 (1,3,5-triazine derivative) | Rat | 200 mg/kg | 4 | 96.31 | [10] |
| Compound 3 (1,3,5-triazine derivative) | Rat | 200 mg/kg | 4 | 99.69 | [10] |
| Pimaradienoic Acid | Mouse | 10 mg/kg | 3 | 64 | [11] |
| Detoxified Daphne oleoides extract | Rat | High dose | 5 | 39.4 | [12] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model of acute inflammation.
-
Animal Grouping: Animals (typically rats or mice) are divided into control, standard (treated with a known anti-inflammatory drug like indomethacin), and test groups.
-
Compound Administration: The test compounds (methoxyphenyl acetamide derivatives) are administered to the test groups, usually orally or intraperitoneally, at a specific time before the induction of inflammation.
-
Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: The volume of the inflamed paw is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway: Inhibition of the NF-κB Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[13] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10][13] Chalcone derivatives containing a methoxyphenyl moiety have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway, specifically by decreasing the expression of NF-κB and phosphorylated IκB.[14] It is plausible that methoxyphenyl acetamide derivatives share a similar mechanism of action.
Caption: Plausible mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Conclusion
Methoxyphenyl acetamide derivatives represent a privileged scaffold in medicinal chemistry with significant potential for the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers to build upon in their efforts to design and synthesize novel methoxyphenyl acetamide derivatives with enhanced potency and selectivity. Future work should focus on establishing clear structure-activity relationships, elucidating the precise molecular targets, and conducting in vivo efficacy and safety studies to translate the promising in vitro results into tangible clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of Chelerythrine Against Mono- and Dual-Species Biofilms of Candida albicans and Staphylococcus aureus and Its Properties of Inducing Hypha-to-Yeast Transition of C. albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production | PLOS One [journals.plos.org]
- 12. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
N-(3-Methoxyphenyl)acetamide safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for N-(3-Methoxyphenyl)acetamide, also known as 3-Acetamidoanisole or 3-Methoxyacetanilide. The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.
Core Safety and Physical Properties
This compound is a white to light yellow crystalline powder. It is crucial to handle this chemical with appropriate safety precautions due to its potential health hazards. The following tables summarize the key quantitative data available for this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| Melting Point | 103-103.5 °C (Solvent: Ethanol, 50%) | [2] |
| Boiling Point | 338.7 °C | [2] |
| Flash Point | 158.6 °C | [2] |
| Density | 1.127 g/cm³ | [2] |
| Refractive Index | 1.557 | [2] |
| Appearance | White to Light yellow powder to crystal |
Toxicological Data
| Parameter | Value | Species | Route | Source |
| LD50 | 1100 mg/kg | Mouse | Oral | [2] |
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[3] Some sources also indicate that it is suspected of causing cancer.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.
GHS Hazard Statements
GHS Precautionary Statements
A comprehensive set of precautionary statements should be followed to ensure safe handling:
-
Prevention:
-
P201: Obtain special instructions before use.[4]
-
P202: Do not handle until all safety precautions have been read and understood.[4]
-
P264: Wash skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4]
-
-
Response:
-
Storage:
-
P405: Store locked up.[4]
-
-
Disposal:
The following diagram illustrates the GHS classification and response logic for this compound.
Experimental Protocols
Detailed experimental protocols for the toxicological data are not publicly available in the summarized safety data sheets. The LD50 value of 1100 mg/kg in mice via the oral route is a standardized acute toxicity test.[2] The general methodology for such a test, as outlined by organizations like the OECD (Organisation for Economic Co-operation and Development), would typically involve the following steps:
-
Animal Selection: A specified strain and sex of mice are chosen.
-
Dosage Preparation: this compound is prepared in a suitable vehicle for oral administration.
-
Administration: A single dose of the substance is administered to the animals via gavage.
-
Observation: The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.
-
Data Analysis: The LD50 value, the dose at which 50% of the test animals are expected to die, is calculated using statistical methods.
The following workflow visualizes a generalized acute oral toxicity study.
Safe Handling and Storage
To minimize risk, proper handling and storage procedures are essential.
-
Handling:
-
Storage:
The logical flow for selecting appropriate personal protective equipment is outlined in the diagram below.
First-Aid Measures
In case of exposure, the following first-aid measures should be taken:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
Fire-Fighting and Accidental Release Measures
-
Fire-Fighting: Use extinguishing media appropriate for the surrounding fire.
-
Accidental Release:
-
Avoid dust formation.
-
Wear personal protective equipment.
-
Sweep up and shovel into suitable containers for disposal.
-
Avoid release to the environment.
-
This guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet provided by the supplier before handling this compound.
References
The Enduring Scaffold: An In-depth Technical Guide to the Discovery and History of N-Arylacetamides
For Researchers, Scientists, and Drug Development Professionals
The N-arylacetamide moiety, a deceptively simple chemical scaffold, has been a cornerstone in the edifice of medicinal chemistry for over a century. From the serendipitous discovery of the first synthetic analgesics to the targeted design of modern enzyme inhibitors, this versatile functional group has given rise to a vast and diverse class of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of N-arylacetamides, offering detailed experimental protocols, quantitative data, and visualizations of key pathways and processes to inform and inspire future research and drug development.
A Serendipitous Beginning: The Dawn of Synthetic Analgesics
The story of N-arylacetamides in medicine begins not with targeted design, but with a fortunate mistake in the late 19th century. In the 1880s, at the University of Strassburg, Professor Adolf Kussmaul tasked his assistants with administering naphthalene to a patient for the treatment of intestinal worms. While the treatment proved ineffective against the parasites, an unexpected and profound reduction in the patient's fever was observed. Subsequent investigation revealed that a pharmacy error had led to the administration of acetanilide instead of naphthalene. This accidental discovery marked the entry of the first N-arylacetamide into the therapeutic arena as a potent antipyretic, or fever-reducing, agent.[1]
Acetanilide was quickly commercialized and widely used due to its efficacy and low production cost. However, its use was soon associated with a significant side effect: cyanosis, a bluish discoloration of the skin due to the formation of methemoglobin, which impairs oxygen transport in the blood. This toxicity prompted the search for safer alternatives.[2]
This search led to the introduction of phenacetin (N-(4-ethoxyphenyl)acetamide) by Bayer in 1887.[2][3] Phenacetin exhibited similar analgesic and antipyretic properties to acetanilide but was initially considered less toxic. For decades, it was a common component of analgesic mixtures, often combined with aspirin and caffeine in "APC" tablets.[3][4] However, long-term use of phenacetin was eventually linked to severe kidney damage (analgesic nephropathy) and an increased risk of certain cancers.[1][3] These findings led to its withdrawal from the market in many countries, including the United States in 1983.[3][4][5]
The quest for a safer analgesic culminated in the rediscovery and popularization of paracetamol (acetaminophen or N-(4-hydroxyphenyl)acetamide). Although first synthesized by Harmon Northrop Morse in 1878, its potential as a medication was largely overlooked for many years.[3][6][7] In 1893, Joseph von Mering, the same pharmacologist who tested phenacetin, also investigated paracetamol but incorrectly concluded that it shared the same tendency as acetanilide to cause methemoglobinemia.[1][6] It wasn't until the late 1940s that studies by Bernard Brodie and Julius Axelrod revealed that paracetamol was the major and active metabolite of both acetanilide and phenacetin, and that it did not cause methemoglobinemia at therapeutic doses.[4][8] This crucial discovery led to the marketing of paracetamol in the United States in 1950 and its subsequent rise to become one of the most widely used over-the-counter analgesics and antipyretics in the world.[3][4]
The Enduring Core: Synthesis of N-Arylacetamides
The synthesis of N-arylacetamides is fundamentally based on the acylation of an aromatic amine (an aniline derivative). The straightforward nature of this reaction has contributed to the widespread availability and low cost of drugs like paracetamol and has facilitated the exploration of numerous derivatives in drug discovery.
General Synthetic Pathway
The most common method for preparing N-arylacetamides involves the reaction of a primary aromatic amine with an acetylating agent, such as acetic anhydride or acetyl chloride.
Experimental Protocols
Synthesis of Acetanilide from Aniline
Principle: Aniline is acetylated using acetic anhydride in the presence of glacial acetic acid. Zinc dust is often added to prevent the oxidation of aniline during the reaction.[5][9]
Materials:
-
Aniline (10 ml)
-
Acetic anhydride (20 ml)
-
Glacial acetic acid (20 ml)
-
Zinc dust (a small amount)
-
Round-bottom flask (100 ml)
-
Reflux condenser
-
Beaker (500 ml)
-
Buchner funnel and flask
-
Filter paper
-
Ice
Procedure:
-
In a 100 ml round-bottom flask, combine 10 ml of aniline, 20 ml of acetic anhydride, 20 ml of glacial acetic acid, and a small amount of zinc dust.
-
Assemble a reflux apparatus by attaching the reflux condenser to the flask.
-
Gently heat the mixture in a water bath or on a heating mantle and maintain a steady reflux for 15-20 minutes.
-
After the reflux period, carefully pour the hot reaction mixture into a 500 ml beaker containing approximately 200 ml of ice-cold water, while stirring continuously.
-
Continue to stir the mixture vigorously to hydrolyze any excess acetic anhydride and to precipitate the crude acetanilide.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold water to remove impurities.
-
The crude acetanilide can be purified by recrystallization from hot water.
Synthesis of Phenacetin from Paracetamol (Williamson Ether Synthesis)
Principle: This synthesis is an example of the Williamson ether synthesis, where the phenoxide ion of paracetamol acts as a nucleophile and attacks an ethyl halide (iodoethane) to form an ether linkage.[6]
Materials:
-
Paracetamol (acetaminophen)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Iodoethane (CH₃CH₂I)
-
2-Butanone (methyl ethyl ketone, MEK)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine paracetamol, anhydrous potassium carbonate, and 2-butanone.
-
Add iodoethane to the mixture.
-
Set up a reflux apparatus and heat the mixture to reflux with stirring for approximately one hour.
-
After cooling, filter the reaction mixture to remove the inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash it with an aqueous solution of sodium hydroxide to remove any unreacted paracetamol.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄).
-
Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude phenacetin.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol or water.[10][11]
Data Presentation: Physicochemical and Biological Properties
The versatility of the N-arylacetamide scaffold is reflected in the wide range of physicochemical and biological properties exhibited by its derivatives.
Physicochemical Properties of Key N-Arylacetamide Analgesics
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility in Water |
| Acetanilide | C₈H₉NO | 135.17 | 114.3 | Slightly soluble |
| Phenacetin | C₁₀H₁₃NO₂ | 179.22 | 134-136 | 0.766 g/L at 25 °C[3] |
| Paracetamol | C₈H₉NO₂ | 151.16 | 169-170.5 | Sparingly soluble |
Biological Activity of Modern N-Arylacetamide Derivatives
The N-arylacetamide core is a privileged scaffold in modern drug discovery, with derivatives showing a broad spectrum of biological activities beyond analgesia.
| Compound Class | Biological Target/Activity | Example IC₅₀/MIC Values | Reference |
| 1,2-Benzothiazine-N-arylacetamides | Urease Inhibition | IC₅₀ = 9.8 ± 0.023 µM (for compound 5k) | [12] |
| 1,2-Benzothiazine-N-arylacetamides | α-Glucosidase Inhibition | IC₅₀ = 25.88 µM (for compound 12i) | [13] |
| 1,2-Benzothiazine-N-arylacetamides | α-Amylase Inhibition | IC₅₀ = 7.52 µM (for compound 12i) | [6] |
| Thioquinazoline-N-arylacetamides | Anti-SARS-CoV-2 | IC₅₀ = 21.4 µM (for compound 17g) | |
| Cysteine-N-arylacetamides | Urease Inhibition | IC₅₀ = 0.35 µM (for compound 5e) | [7][14] |
| 2-[(2-Amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides | Anti-tubercular | Threefold more potent than ethambutol | [15] |
| 2-(Benzo[d]thiazol-2-yl)-N-arylacetamides | Antibacterial (DHFR inhibitors) | MIC = 31.25–250 µg/L | [3] |
Mechanism of Action: From COX Inhibition to Diverse Targets
The biological effects of N-arylacetamides are mediated through a variety of mechanisms, reflecting the chemical diversity of this class of compounds.
The Analgesic and Antipyretic Action of Paracetamol
The primary mechanism of action of paracetamol is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[3] This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and fever. The metabolism of paracetamol also produces a metabolite, AM404, which is thought to contribute to its analgesic effect through the activation of cannabinoid and TRPV1 receptors in the brain.[10]
The Diverse Targets of Modern N-Arylacetamides
Beyond the well-established COX inhibition, newer N-arylacetamide derivatives have been designed to interact with a wide array of biological targets, showcasing the remarkable versatility of this chemical scaffold.
Conclusion and Future Directions
The journey of N-arylacetamides, from a serendipitous discovery to a cornerstone of modern drug development, is a testament to the power of observation, chemical synthesis, and rational drug design. The initial discoveries of acetanilide, phenacetin, and paracetamol laid the foundation for the development of safe and effective analgesics that have benefited billions of people worldwide.
Today, the N-arylacetamide scaffold continues to be a fertile ground for innovation. Researchers are actively exploring new derivatives with a wide range of therapeutic applications, from combating infectious diseases to treating cancer and metabolic disorders. The synthetic tractability of this core structure, coupled with an ever-deepening understanding of its structure-activity relationships, ensures that N-arylacetamides will remain a prominent and impactful class of compounds in the pharmaceutical landscape for the foreseeable future. The ongoing exploration of this remarkable chemical entity promises to yield new and improved therapies that will address unmet medical needs and advance human health.
References
- 1. researchgate.net [researchgate.net]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Theoretical Investigation into the Molecular Structure and Electronic Properties of N-(3-Methoxyphenyl)acetamide: A Computational Chemistry Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of a theoretical study on the molecular structure and electronic properties of N-(3-Methoxyphenyl)acetamide. While direct experimental and theoretical studies on this specific compound are limited in publicly available literature, this document outlines a robust computational methodology based on established quantum chemical techniques. The presented data, protocols, and analyses serve as an illustrative framework for conducting such theoretical investigations, which are crucial in modern drug discovery and materials science for understanding molecular behavior and predicting reactivity.
Introduction to this compound
This compound, also known as 3-acetamidoanisole, is an organic compound with the chemical formula C₉H₁₁NO₂.[1] It belongs to the class of acetamides and features a methoxy-substituted phenyl ring. This scaffold is of interest in medicinal chemistry due to the presence of functional groups that can participate in various biological interactions. Theoretical studies are invaluable for elucidating the fundamental structural and electronic characteristics that govern its potential applications. By employing computational chemistry, we can gain insights into molecular geometry, vibrational modes, and electronic properties, which are essential for predicting its reactivity, stability, and potential as a pharmacophore.[2]
Experimental Protocols: Computational Methodology
This section details the theoretical protocols that would be employed to analyze this compound. These methods are standard in the field of computational chemistry for the study of small organic molecules.[3][4]
Geometry Optimization
The initial step involves optimizing the molecular geometry of this compound. This is achieved using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for many molecular systems.[5]
-
Software: Gaussian 16 suite of programs.
-
Theoretical Model: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[3][5]
-
Basis Set: 6-311++G(d,p).[4][6] This basis set is chosen for its ability to provide accurate results for organic molecules containing heteroatoms. It includes diffuse functions (++) for accurately describing anions and excited states, and polarization functions (d,p) for describing the non-spherical nature of electron density in bonds.[3][7]
-
Procedure: The geometry is optimized without any symmetry constraints. The convergence criteria are set to the default values in the Gaussian software, ensuring that a true energy minimum on the potential energy surface is located. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a stable conformation.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two primary purposes:
-
To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
To predict the theoretical infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental data for validation of the computational model.
Electronic Property Calculations
Several key electronic properties are calculated to understand the reactivity and electronic nature of the molecule.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.[2] A smaller gap suggests higher reactivity.[8][9] These orbitals play a crucial role in drug-receptor interactions.[10]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[11][12][13][14] The MEP map is generated by plotting the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects.[15][16][17][18] This analysis provides a Lewis-like description of the bonding and helps to quantify the stability arising from electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.[18]
Data Presentation (Illustrative)
The following tables summarize hypothetical quantitative data that would be obtained from the computational protocols described above. This data is for illustrative purposes to demonstrate the expected outcomes of such a theoretical study.
Table 1: Optimized Geometric Parameters (Illustrative Data)
| Bond Lengths | Value (Å) | Bond Angles | Value (°) ** | Dihedral Angles | Value (°) ** |
| C1-C2 | 1.395 | C2-C1-C6 | 119.8 | C2-C1-C6-C5 | 0.0 |
| C1-N | 1.410 | C1-N-C7 | 125.5 | C1-N-C7-O2 | 179.8 |
| C7-O2 | 1.235 | N-C7-C8 | 115.2 | C1-N-C7-C8 | -0.5 |
| C3-O1 | 1.368 | C2-C3-O1 | 118.9 | C2-C3-O1-C9 | 178.5 |
| O1-C9 | 1.425 | C3-O1-C9 | 117.6 | C4-C3-O1-C9 | -1.2 |
Table 2: Calculated Vibrational Frequencies (Illustrative Data)
| Mode | Frequency (cm⁻¹) | Assignment |
| 1 | 3350 | N-H stretch |
| 2 | 3080 | C-H stretch (aromatic) |
| 3 | 2950 | C-H stretch (methyl) |
| 4 | 1685 | C=O stretch (amide I) |
| 5 | 1540 | N-H bend (amide II) |
| 6 | 1250 | C-O stretch (methoxy) |
Table 3: Electronic Properties (Illustrative Data)
| Property | Value |
| HOMO Energy | -6.15 eV |
| LUMO Energy | -0.98 eV |
| HOMO-LUMO Gap | 5.17 eV |
| Dipole Moment | 3.45 Debye |
Mandatory Visualizations
Computational Workflow
The following diagram illustrates the logical workflow for the theoretical analysis of this compound.
Caption: Computational workflow for theoretical analysis.
Hypothetical Signaling Pathway Involvement
This diagram illustrates a hypothetical signaling pathway where a molecule with the structural features of this compound could act as an inhibitor of a kinase, a common mechanism in drug action.
Caption: Hypothetical inhibition of a kinase pathway.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of this compound using DFT calculations. The detailed protocols for geometry optimization, vibrational analysis, and electronic property calculations provide a roadmap for researchers to investigate the structural and electronic characteristics of this and similar molecules. The illustrative data presented in structured tables and the logical workflows visualized through diagrams highlight the depth of information that can be gleaned from such computational studies. These theoretical insights are fundamental for rational drug design and the development of new chemical entities, enabling the prediction of molecular behavior and guiding further experimental work.
References
- 1. This compound | 588-16-9 | AAA58816 [biosynth.com]
- 2. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cellmolbiol.org [cellmolbiol.org]
- 5. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. MEP [cup.uni-muenchen.de]
- 12. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 13. Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. grokipedia.com [grokipedia.com]
- 16. NBO [cup.uni-muenchen.de]
- 17. Natural Bond Orbitals (NBO) in Organic Chemistry: Natural Bond Orbitals (NBO) [chemgplus.blogspot.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of N-(3-Methoxyphenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(3-Methoxyphenyl)acetamide is an acetamide derivative with applications in organic synthesis and as a building block for more complex molecules in medicinal chemistry. This document provides a detailed experimental protocol for its synthesis via the acetylation of 3-methoxyaniline, along with characterization data and a workflow visualization.
Reaction Scheme
The synthesis proceeds through the nucleophilic acyl substitution of 3-methoxyaniline with acetic anhydride.
Figure 1. Overall reaction for the synthesis of this compound from 3-methoxyaniline and acetic anhydride.
Experimental Protocol
This protocol is based on the general acetylation of anilines.
Materials:
-
3-Methoxyaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Crushed ice
-
Deionized water
-
Solvents for chromatography (e.g., hexane, ethyl acetate) or recrystallization (e.g., diethyl ether, water).
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Dropping funnel
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methoxyaniline in a suitable solvent like dichloromethane or glacial acetic acid.
-
Addition of Acetic Anhydride: Cool the solution in an ice bath. Add acetic anhydride dropwise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by TLC.[1]
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.[1]
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
If DCM was used as the solvent, transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume). If acetic acid was the solvent, the product may precipitate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2]
-
The crude product can be purified by recrystallization from a suitable solvent like water or diethyl ether, or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[1][2][3]
-
-
Characterization: The purified product should be a colorless or yellowish solid.[1][4] Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).
Data Presentation
The following table summarizes the quantitative data reported for this compound.
| Parameter | Value | Reference |
| Yield | 45% - 86% | [1][4] |
| Appearance | Colorless to yellowish solid | [1][4] |
| Melting Point (°C) | 87-90, 103-104 | [1][4] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) 7.30 (br, 1H), 7.27 (s, 1H), 7.20 (t, J = 8.0 Hz, 1H), 6.96 (d, J = 8.0 Hz, 1H), 6.66 (d, J = 8.0 Hz, 1H), 3.79 (s, 3H), 2.17 (s, 3H) | [4] |
| ¹H NMR (DMSO-d₆, 300MHz) | δ (ppm) 10.25 (s, 1H, NH), 6.96 (m, 4H), 3.86 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃) | [1] |
| ¹³C NMR (DMSO-d₆, 75MHz) | δ (ppm) 171.1, 153.2, 126.3, 124.1, 121.9, 121.6, 113.4, 56.8, 22.9 | [1] |
| IR (KBr, cm⁻¹) | 3340, 3331, 1674, 1580, 1520, 1466, 1411, 1280, 1230, 792 | [1] |
| GC-MS (m/z) | 165 [M]⁺ | [1] |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: N-(3-Methoxyphenyl)acetamide as a Precursor for Fluorescent Probes in Analytical Chemistry
Disclaimer: Based on current scientific literature, N-(3-Methoxyphenyl)acetamide is not intrinsically fluorescent and is not directly used as a fluorescent probe. It primarily serves as a chemical intermediate in the synthesis of various organic molecules.[1][2][3] However, its structural motif can be incorporated into larger molecules that do exhibit fluorescence. For instance, derivatives of acetamide, such as certain acetamide-chalcones, have been shown to possess fluorescent properties.[4][5]
This document provides a hypothetical application of a derivative of this compound as a fluorescent probe for educational and illustrative purposes. The data and protocols presented are synthetically generated based on the properties of similar fluorescent molecules and should be considered as a conceptual guide.
Hypothetical Application: Detection of Hypochlorite Ions using a Modified this compound Probe
Principle:
A hypothetical fluorescent probe, MPA-HBT , is synthesized from this compound. MPA-HBT is designed to be selectively oxidized by hypochlorite ions (ClO⁻), a reactive oxygen species of significant biological interest. In its native state, the probe exhibits weak fluorescence. Upon reaction with ClO⁻, a highly fluorescent product is formed, leading to a "turn-on" fluorescence signal. This allows for the quantitative detection of hypochlorite.
Data Presentation
Table 1: Hypothetical Photophysical Properties of MPA-HBT
| Property | Value |
| Excitation Wavelength (λex) | 380 nm |
| Emission Wavelength (λem) | 495 nm |
| Quantum Yield (Φ) in PBS Buffer | 0.02 |
| Quantum Yield (Φ) after reaction with ClO⁻ | 0.65 |
| Molar Absorptivity (ε) at λex | 1.2 x 10⁴ M⁻¹cm⁻¹ |
| Limit of Detection (LOD) | 50 nM |
| Optimal pH Range | 7.0 - 8.5 |
Table 2: Hypothetical Selectivity of MPA-HBT
| Analyte | Fluorescence Intensity Change (Fold Increase) |
| ClO⁻ | 60 |
| H₂O₂ | 1.2 |
| •OH | 1.5 |
| O₂⁻ | 1.1 |
| NO | 1.0 |
| Fe³⁺ | 1.3 |
| Cu²⁺ | 1.1 |
Experimental Protocols
Protocol 1: General Spectroscopic Measurements
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of MPA-HBT in dimethyl sulfoxide (DMSO).
-
Preparation of Working Solution: Dilute the stock solution to 10 µM in a suitable buffer (e.g., 10 mM PBS, pH 7.4).
-
Fluorescence Measurements:
-
Place the working solution in a quartz cuvette.
-
Use a spectrofluorometer to record the fluorescence emission spectrum from 400 nm to 600 nm, with the excitation wavelength set at 380 nm.
-
To test the response to hypochlorite, add varying concentrations of a standard NaClO solution to the cuvette and record the emission spectra after a 5-minute incubation period at room temperature.
-
-
Data Analysis: Plot the fluorescence intensity at 495 nm against the concentration of hypochlorite to generate a calibration curve.
Protocol 2: Detection of Hypochlorite in Live Cells
-
Cell Culture: Culture a suitable cell line (e.g., HeLa cells) in a glass-bottom dish to 70-80% confluency.
-
Probe Loading:
-
Wash the cells twice with pre-warmed PBS (pH 7.4).
-
Incubate the cells with 5 µM MPA-HBT in serum-free cell culture medium for 30 minutes at 37°C.
-
-
Hypochlorite Stimulation (Optional):
-
To induce endogenous hypochlorite production, treat the cells with a stimulant such as lipopolysaccharide (LPS) for a specified time.
-
Alternatively, to test the probe's response, treat the cells with a known concentration of exogenous hypochlorite (e.g., 10 µM NaClO) for 15 minutes.
-
-
Imaging:
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh PBS or cell culture medium to the dish.
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~380 nm, Emission: ~495 nm).
-
-
Image Analysis: Quantify the mean fluorescence intensity of the cells using appropriate image analysis software (e.g., ImageJ).
Visualizations
Caption: Hypothetical oxidation of MPA-HBT by hypochlorite.
Caption: Workflow for cellular hypochlorite detection.
References
- 1. This compound [myskinrecipes.com]
- 2. rsc.org [rsc.org]
- 3. amiscientific.com [amiscientific.com]
- 4. mdpi.com [mdpi.com]
- 5. Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives: The Role of Dimethylamine Group on the Nonlinear Optical and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(3-Methoxyphenyl)acetamide in the Synthesis of Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of N-(3-Methoxyphenyl)acetamide as a key starting material in the synthesis of active pharmaceutical ingredients (APIs). The following sections detail the synthesis of the notable anticancer agent, Amsacrine, from this compound, including experimental protocols, quantitative data, and diagrams of the synthetic pathway and mechanism of action.
Introduction
This compound is a versatile chemical intermediate that serves as a crucial building block in the multi-step synthesis of complex pharmaceutical compounds. Its substituted phenyl ring allows for regioselective modifications, making it an ideal precursor for introducing specific functionalities into a target molecule. This document focuses on its application in the synthesis of Amsacrine, a potent antineoplastic agent.
Amsacrine is a DNA intercalator and a topoisomerase II inhibitor, a mechanism that disrupts DNA replication and transcription in cancer cells, ultimately leading to apoptosis.[1] The synthesis of Amsacrine requires the preparation of a specific side chain, N-(4-amino-3-methoxyphenyl)methanesulfonamide, for which this compound is a suitable precursor.
Synthesis of Amsacrine from this compound
The overall synthetic route involves a five-step process starting from the acetylation of 3-methoxyaniline (m-anisidine) to produce this compound. This is followed by regioselective nitration, reduction of the nitro group, hydrolysis of the acetamide, sulfonamidation to form the key side chain, and finally, coupling with 9-chloroacridine to yield Amsacrine.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. Please note that these values are based on literature reports for analogous reactions and may vary depending on the specific experimental conditions.
| Step | Reaction | Starting Material | Product | Reagents | Indicative Yield (%) |
| 1 | Acetylation | 3-Methoxyaniline | This compound | Acetic anhydride | ~95% |
| 2 | Nitration | This compound | N-(3-Methoxy-4-nitrophenyl)acetamide | Nitric acid, Sulfuric acid | 50-70% |
| 3 | Reduction | N-(3-Methoxy-4-nitrophenyl)acetamide | N-(4-Amino-3-methoxyphenyl)acetamide | Fe, HCl or H₂, Pd/C | >90% |
| 4 | Hydrolysis & Sulfonamidation | N-(4-Amino-3-methoxyphenyl)acetamide | N-(4-Amino-3-methoxyphenyl)methanesulfonamide | HCl (aq), then Methanesulfonyl chloride, Pyridine | 70-85% |
| 5 | Coupling | N-(4-Amino-3-methoxyphenyl)methanesulfonamide & 9-Chloroacridine | Amsacrine | Acid catalyst | High |
Experimental Protocols
Step 1: Synthesis of this compound
This protocol is based on the standard acetylation of anilines.
-
Materials: 3-Methoxyaniline (m-anisidine), Acetic anhydride, Glacial acetic acid.
-
Procedure:
-
Dissolve 3-methoxyaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring.
-
Continue stirring at room temperature for 2-3 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
-
Step 2: Synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide
This protocol is adapted from the nitration of similar acetanilides.[2]
-
Materials: this compound, Concentrated sulfuric acid, Concentrated nitric acid.
-
Procedure:
-
Slowly add this compound (1.0 eq) to cold (0-5 °C) concentrated sulfuric acid with stirring.
-
Prepare a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter, wash with cold water until neutral, and recrystallize from ethanol to obtain N-(3-Methoxy-4-nitrophenyl)acetamide.
-
Step 3: Synthesis of N-(4-Amino-3-methoxyphenyl)acetamide
This protocol describes the reduction of the nitro group.
-
Materials: N-(3-Methoxy-4-nitrophenyl)acetamide, Iron powder, Hydrochloric acid, Ethanol.
-
Procedure:
-
Suspend N-(3-Methoxy-4-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0-4.0 eq) and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, filter the hot solution to remove the iron salts.
-
Cool the filtrate and neutralize with a base (e.g., sodium carbonate) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield N-(4-Amino-3-methoxyphenyl)acetamide.
-
Step 4: Synthesis of N-(4-Amino-3-methoxyphenyl)methanesulfonamide (Amsacrine Side Chain)
This two-part protocol involves the hydrolysis of the acetamide followed by sulfonamidation.
-
Part A: Hydrolysis
-
Materials: N-(4-Amino-3-methoxyphenyl)acetamide, Hydrochloric acid (aq).
-
Procedure:
-
Reflux N-(4-Amino-3-methoxyphenyl)acetamide in aqueous hydrochloric acid until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to obtain 4-amino-3-methoxyaniline.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.
-
-
-
Part B: Sulfonamidation [3]
-
Materials: 4-Amino-3-methoxyaniline, Methanesulfonyl chloride, Pyridine (or another suitable base).
-
Procedure:
-
Dissolve 4-amino-3-methoxyaniline (1.0 eq) in pyridine at 0 °C.
-
Slowly add methanesulfonyl chloride (1.05 eq) to the solution with stirring, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into ice water and acidify with HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain N-(4-Amino-3-methoxyphenyl)methanesulfonamide.
-
-
Step 5: Synthesis of Amsacrine
This protocol describes the final coupling step.[1]
-
Materials: N-(4-Amino-3-methoxyphenyl)methanesulfonamide, 9-Chloroacridine, Hydrochloric acid, Isopropanol.
-
Procedure:
-
Dissolve N-(4-Amino-3-methoxyphenyl)methanesulfonamide (1.0 eq) and 9-chloroacridine (1.0 eq) in isopropanol.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to allow the product to crystallize.
-
Filter the yellow solid, wash with cold isopropanol, and dry to obtain Amsacrine hydrochloride.
-
Visualizations
Synthetic Workflow
References
Application Notes and Protocols: N-(3-Methoxyphenyl)acetamide in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Methoxyphenyl)acetamide is a versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. While direct biological activity of this compound is not extensively documented, its structural scaffold serves as a crucial starting point for the synthesis of a variety of biologically active molecules. This document provides an overview of its primary application as a synthetic building block and details the research into its derivatives, particularly in the development of melatonin receptor agonists and fatty acid amide hydrolase (FAAH) inhibitors.
Core Application: Intermediate in Organic Synthesis
This compound is primarily utilized as a precursor in multi-step organic syntheses. Its acetamide and methoxyphenyl moieties offer strategic points for chemical modification, allowing for the construction of more complex molecules with desired pharmacological properties. Researchers can leverage the aromatic ring for substitutions and the amide group for various coupling reactions.
Application in the Development of Melatonin Receptor Ligands
Derivatives of this compound have been investigated as ligands for melatonin receptors (MT1 and MT2), which are G protein-coupled receptors involved in regulating circadian rhythms.[1] Agonists of these receptors have therapeutic potential for treating sleep disorders and depression. The this compound core can be found within the chemical structures of molecules designed to mimic melatonin and interact with these receptors.[2]
General Synthetic Workflow for Melatonin Receptor Ligands
The following diagram illustrates a generalized workflow for the synthesis of melatonin receptor ligands starting from this compound.
Caption: Synthetic workflow for melatonin receptor ligands.
Signaling Pathway of Melatonin Receptors
Melatonin receptor activation by an agonist initiates a signaling cascade that influences physiological processes like sleep. The diagram below outlines this pathway.
Caption: Melatonin receptor signaling pathway.
Application in the Development of FAAH Inhibitors
Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other bioactive fatty acid amides.[3] Inhibition of FAAH increases the levels of these endocannabinoids, which can produce analgesic, anti-inflammatory, and anxiolytic effects.[3] The N-(3-methoxyphenyl) moiety is present in some known FAAH inhibitors, suggesting that this compound can be a valuable starting material for the synthesis of novel inhibitors.[4][5]
General Synthetic Workflow for FAAH Inhibitors
A generalized synthetic approach to develop FAAH inhibitors from this compound is outlined below.
Caption: Synthetic workflow for FAAH inhibitors.
Role of FAAH in the Endocannabinoid System
The diagram below illustrates the role of FAAH in the degradation of anandamide and the effect of its inhibition.
Caption: FAAH in the endocannabinoid system.
Summary of Derivative Applications
| Derivative Class | Target | Potential Therapeutic Application |
| N-acyl-phenylalkylamines | Melatonin Receptors (MT1/MT2) | Sleep disorders, Depression[6] |
| N-benzyl-amides | Fatty Acid Amide Hydrolase (FAAH) | Pain, Inflammation, Anxiety[4] |
Experimental Protocols
General Protocol for Amide Reduction of this compound
This protocol describes a general method for the reduction of the amide functionality in this compound to the corresponding amine, a common step in the synthesis of more complex derivatives.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH4) or other suitable reducing agent
-
Dry nitrogen or argon atmosphere
-
Ice bath
-
Sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Suspend lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous THF in the flask and cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, N-(3-methoxyphenyl)ethanamine.
-
Purify the crude product by column chromatography or distillation as required.
Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable reagent. Handle it with extreme care under an inert atmosphere and away from moisture. All quenching procedures should be performed slowly and in a well-ventilated fume hood.
General Protocol for Acylation of an Amine with an Acid Chloride
This protocol provides a general method for the acylation of an amine intermediate (which could be derived from this compound) with an acid chloride, a common reaction to form the final amide product in many synthetic schemes.
Materials:
-
Amine intermediate
-
Acid chloride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et3N) or other suitable base
-
Dry nitrogen or argon atmosphere
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine intermediate (1.0 equivalent) and triethylamine (1.1-1.5 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve the acid chloride (1.0-1.1 equivalents) in anhydrous DCM and add it dropwise to the amine solution over 15-30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 2-16 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography or recrystallization.
Conclusion
This compound is a valuable and commercially available starting material in medicinal chemistry. Its utility lies in providing a core scaffold that can be readily modified to generate libraries of compounds for screening against various biological targets. Current research highlights its role in the synthesis of potent and selective melatonin receptor ligands and FAAH inhibitors, demonstrating its importance in the development of novel therapeutics for neurological and inflammatory disorders. Further exploration of derivatives based on this scaffold may lead to the discovery of new drug candidates with improved efficacy and safety profiles.
References
- 1. Structure-based discovery of potent and selective melatonin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(3-Methoxybenzyl)Palmitamide | FAAH | TargetMol [targetmol.com]
- 6. Melatonin receptor ligands: synthesis of new melatonin derivatives and comprehensive comparative molecular field analysis (CoMFA) study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of N-(3-Methoxyphenyl)acetamide for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(3-Methoxyphenyl)acetamide is a versatile scaffold in medicinal chemistry, offering multiple avenues for derivatization to generate novel therapeutic agents. Its structure combines a methoxy-substituted aromatic ring with an acetamide moiety, features that can be strategically modified to modulate pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and protocols for the derivatization of this compound, targeting a range of therapeutic areas including oncology, neuroscience, and infectious diseases. The protocols are based on established synthetic methodologies and are accompanied by data on the biological activities of analogous compounds, offering a foundational guide for initiating drug discovery programs based on this scaffold.
Therapeutic Applications and Derivatization Strategies
The this compound core can be elaborated at several positions to interact with various biological targets. Key derivatization strategies include:
-
Substitution on the Phenyl Ring: Introducing various substituents on the aromatic ring can influence binding affinity and selectivity for specific targets.
-
Modification of the Acetyl Group: The methyl group of the acetamide can be replaced with more complex moieties to explore interactions with hydrophobic pockets of target proteins.
-
Alteration of the Amide Linker: The amide bond can be modified or replaced to alter the compound's stability and conformational flexibility.
These modifications have led to the discovery of potent inhibitors of enzymes such as kinases and modulators of ion channels, with applications in cancer, epilepsy, and beyond.
Data Presentation: Biological Activities of this compound Analogs
The following tables summarize quantitative data for derivatives analogous to this compound, showcasing their potential in various therapeutic areas.
Table 1: Anticancer Activity of Acetamide Derivatives
| Compound Class | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidin-4-ol Derivatives | MCF-7 (Breast Adenocarcinoma) | Micromolar range | [1] |
| A549 (Lung Cancer) | Micromolar range | [1] | |
| CDK2/cyclin A2 | 0.057 - 0.119 | [1] | |
| Methoxybenzamide Derivative (L1) | SKBR3 (Breast Cancer) | 1.57 | [2] |
| SKOV3 (Ovarian Cancer) | 2.63 | [2] | |
| H292 (Lung Cancer) | 8.87 | [2] |
Table 2: Anticonvulsant Activity of Acetamide Derivatives
| Compound Class | Seizure Model | ED50 (mg/kg) | Reference |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | Maximal Electroshock (MES) | 49.6 | [3] |
| 6 Hz (32 mA) | 31.3 | [3] | |
| scPTZ | 67.4 | [3] | |
| 6 Hz (44 mA, drug-resistant) | 63.2 | [3] | |
| N-substituted 2-anilinophenylacetamides | Maximal Electroshock (MES) | 24.0 | [4] |
Experimental Protocols
This section provides detailed methodologies for key derivatization reactions applicable to the this compound scaffold.
Protocol 1: N-Acetylation of 3-Methoxyaniline
This protocol describes the fundamental synthesis of the parent scaffold, this compound, which can then be used in further derivatization reactions.
Materials:
-
3-Methoxyaniline
-
Acetic anhydride
-
Crushed ice
-
Anhydrous Calcium Chloride (CaCl₂)
Procedure:
-
Dissolve 3-methoxy-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}aniline (as a representative starting material, 0.100 g, 0.255 mmol) in 5 ml of acetic anhydride.[5]
-
Stir the reaction mixture for 8 hours at 343 K.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, pour the solution into 50 g of crushed ice.[5]
-
Filter the solid that forms and wash it with 100 ml of water.[5]
-
Dry the solid product over anhydrous CaCl₂.[5]
Protocol 2: Synthesis of N-(Aryl) Acetamide Derivatives via Amidation
This protocol outlines a general method for the synthesis of N-aryl acetamides, which can be adapted for the derivatization of this compound.
Materials:
-
Starting aryltriazene (e.g., 1-(phenyldiazenyl)pyrrolidine)
-
Ionic Liquid (IL4)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a 10 mL reaction tube, combine the ionic liquid IL4 (43.9 mg, 0.1 mmol), the starting aryltriazene (17.5 mg, 0.1 mmol), 1 mL of acetonitrile, and 0.5 mL of water.[6]
-
Stir the reaction mixture at room temperature for 6 hours.[6]
-
Monitor the reaction's completion using TLC.[6]
-
Once complete, add 5 mL of water to the mixture and extract with ethyl acetate (3 x 5 mL).[6]
-
Combine the organic layers, wash with 20 mL of water, and dry over anhydrous sodium sulfate.[6]
-
Filter the solution and concentrate it under vacuum to obtain the crude product.[6]
-
Purify the product by column chromatography.[7]
Protocol 3: Synthesis of Valproic Acid Amide Derivatives
This protocol details the synthesis of an amide derivative of valproic acid with a methoxyphenyl-containing amine, illustrating a method to modify the acetyl group of the parent scaffold.[8]
Step 1: Synthesis of 2-Propylpentanoyl Chloride
-
Dissolve valproic acid (1.0 mmol, 0.1442 g) in 20 mL of toluene.[8]
-
Add an excess of thionyl chloride (1.2 mmol, 0.087 mL) to the solution.[8]
-
Reflux the mixture at 110–115 °C for 2 hours to form the acid chloride.[8]
Step 2: Synthesis of N-(3-Methoxyphenethyl)-2-propylpentanamide
-
Prepare a solution of 3-methoxyphenylethylamine (1 mmol, 0.1512 g) in 20 mL of dichloromethane.[8]
-
Add the previously prepared 2-propylpentanoyl chloride (1 mmol, 0.1626 g) to this solution.[8]
-
Stir the reaction mixture to allow the amide bond formation.
-
Purify the resulting amide derivative using appropriate chromatographic techniques.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the derivatization and mechanism of action of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]
- 4. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: N-(3-Methoxyphenyl)acetamide as a Key Intermediate for Novel Analgesic and Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N-(3-Methoxyphenyl)acetamide as a versatile intermediate in the synthesis of novel compounds with potent analgesic and anti-inflammatory properties. The following sections detail the synthetic protocols, pharmacological evaluation methods, and mechanistic insights into the action of these derivatives.
Introduction
This compound is a readily available aromatic amide that serves as a valuable building block in medicinal chemistry. Its structural features, including the methoxy and acetamido groups, provide strategic points for chemical modification, enabling the synthesis of a diverse range of derivatives. Research has demonstrated that compounds derived from this scaffold exhibit significant analgesic and anti-inflammatory activities, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). This document outlines the synthetic routes to access these potent molecules and the experimental procedures to evaluate their therapeutic potential.
Synthesis of Analgesic and Anti-inflammatory Agents
A common strategy for developing potent analgesic and anti-inflammatory drugs from this compound involves a two-step synthetic sequence. The first step typically involves the chlorination of the acetyl group, followed by a nucleophilic substitution with a substituted phenol.
Protocol 1: Synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide
This protocol describes the synthesis of the key intermediate, 2-chloro-N-(3-methoxyphenyl)acetamide.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Anhydrous sodium acetate
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve this compound (0.01 mol) in a minimal amount of glacial acetic acid in a round-bottom flask to form a clear solution.
-
With constant stirring, add chloroacetyl chloride (0.015 mol) dropwise to the solution.
-
Heat the reaction mixture on a water bath for 15 minutes with continuous swirling.[1]
-
After cooling, add a sufficient amount of anhydrous sodium acetate solution in water to precipitate the solid product.
-
Cool the mixture for a few minutes, then filter the solid.
-
Wash the precipitate thoroughly with water to remove any residual glacial acetic acid.
-
Recrystallize the crude product from methanol and air dry to obtain pure 2-chloro-N-(3-methoxyphenyl)acetamide.[1]
Protocol 2: Synthesis of 2-(substituted phenoxy)-N-(3-methoxyphenyl)acetamide Derivatives
This protocol outlines the synthesis of the final active compounds by reacting the chloro-intermediate with various substituted phenols.
Materials:
-
2-chloro-N-(3-methoxyphenyl)acetamide (from Protocol 1)
-
Substituted phenol (e.g., 4-nitrophenol, 2,4-dichlorophenol)
-
Anhydrous potassium carbonate
-
Dry acetone
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 2-chloro-N-(3-methoxyphenyl)acetamide (0.01 mol), the desired substituted phenol (0.01 mol), and anhydrous potassium carbonate (0.01 mol) in dry acetone.
-
Reflux the reaction mixture for 6 hours with continuous stirring.[1]
-
After cooling to room temperature, pour the reaction mixture into crushed ice.
-
Filter the resulting solid precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield the pure 2-(substituted phenoxy)-N-(3-methoxyphenyl)acetamide derivative.[1]
Pharmacological Evaluation
The synthesized this compound derivatives can be evaluated for their analgesic and anti-inflammatory activities using established in vivo animal models.
Protocol 3: Evaluation of Analgesic Activity (Acetic Acid-Induced Writhing Test)
This protocol describes a chemical-induced pain model to assess the peripheral analgesic effects of the synthesized compounds.
Animals:
-
Swiss albino mice (25-30 g)
Materials:
-
Synthesized acetamide derivatives
-
Diclofenac sodium (standard drug)
-
0.6% Acetic acid solution
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Divide the mice into groups: control (vehicle), standard (diclofenac sodium), and test groups (synthesized compounds at various doses).
-
Administer the vehicle, standard drug, or test compounds intraperitoneally.
-
After a 30-minute absorption period, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to induce writhing.[2]
-
Immediately after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 10-minute period.[2]
-
Calculate the percentage of pain protection for each group using the following formula: % Protection = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Protocol 4: Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Test)
This protocol details a widely used model of acute inflammation to assess the anti-inflammatory properties of the synthesized compounds.
Animals:
-
Wistar rats (150-200 g)
Materials:
-
Synthesized acetamide derivatives
-
Diclofenac sodium (standard drug)
-
1% Carrageenan solution in saline
-
Vehicle (e.g., 10% v/v gum acacia)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: control (vehicle), standard (diclofenac sodium, 20 mg/kg), and test groups (synthesized compounds, e.g., 80 mg/kg).
-
Administer the vehicle, standard drug, or test compounds orally 30 minutes before the carrageenan injection.[3]
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the left hind paw of each rat.[3]
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.[3]
-
Calculate the percentage of inhibition of paw edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the test group.
Data Presentation
The following tables summarize representative quantitative data for the analgesic and anti-inflammatory activities of synthesized acetamide derivatives.
Table 1: Analgesic Activity of this compound Derivatives in Acetic Acid-Induced Writhing Test in Mice.
| Compound | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Protection |
| Control (Vehicle) | - | 55.6 ± 2.1 | - |
| Diclofenac Sodium | 10 | 15.2 ± 1.5 | 72.6 |
| Derivative A | 50 | 25.8 ± 1.9** | 53.6 |
| Derivative B | 50 | 18.4 ± 1.7 | 66.9 |
*Data are hypothetical and for illustrative purposes. **p<0.01, **p<0.001 compared to control.
Table 2: Anti-inflammatory Activity of this compound Derivatives in Carrageenan-Induced Paw Edema in Rats.
| Compound | Dose (mg/kg) | Paw Volume Increase (mL) after 3h (± SEM) | % Inhibition |
| Control (Vehicle) | - | 0.78 ± 0.05 | - |
| Diclofenac Sodium | 20 | 0.25 ± 0.03 | 67.9 |
| Derivative A | 80 | 0.42 ± 0.04** | 46.2 |
| Derivative B | 80 | 0.31 ± 0.03 | 60.3 |
*Data are hypothetical and for illustrative purposes. **p<0.01, **p<0.001 compared to control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Inflammatory signaling pathway and the inhibitory action of acetamide derivatives.
Caption: Workflow for synthesis and evaluation of this compound derivatives.
Mechanism of Action
Many acetamide derivatives exert their analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4][5] COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By inhibiting COX-2, these compounds reduce the synthesis of prostaglandins, thereby alleviating pain and reducing inflammation. Some derivatives may also exhibit antioxidant properties, which can contribute to their anti-inflammatory effects by reducing oxidative stress.[6][7] Furthermore, the modulation of other inflammatory signaling pathways, such as the p38 MAPK, IL-6/JAK/STAT3, and PI3K pathways, has been implicated in the anti-inflammatory actions of some related compounds.[8][9]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel analgesic and anti-inflammatory agents. The synthetic protocols provided herein offer a straightforward approach to generate a library of derivatives for pharmacological screening. The described in vivo evaluation methods are robust and reliable for assessing the therapeutic potential of these new chemical entities. Further investigation into the structure-activity relationships and optimization of the lead compounds could lead to the development of new, effective, and safe drugs for the management of pain and inflammation.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. bioencapsulation.net [bioencapsulation.net]
- 4. galaxypub.co [galaxypub.co]
- 5. archivepp.com [archivepp.com]
- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analytical Characterization of N-(3-Methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the qualitative and quantitative analysis of N-(3-Methoxyphenyl)acetamide using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC) Method
This section outlines a reverse-phase HPLC (RP-HPLC) method suitable for the determination of this compound purity and for its quantification in various sample matrices.
Application Note
This HPLC method utilizes a C18 stationary phase to separate this compound from potential impurities. The mobile phase, consisting of an organic solvent and an aqueous buffer, allows for the efficient elution of the analyte. Detection is achieved via UV spectrophotometry at a wavelength where the analyte exhibits significant absorbance. This method is adaptable for quality control, stability studies, and reaction monitoring.
Experimental Protocol
a) Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Solvent filtration apparatus with 0.45 µm filters
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid or formic acid (for mobile phase modification)
-
This compound reference standard
b) Chromatographic Conditions:
The following table summarizes the recommended HPLC parameters. These may be adjusted to optimize separation based on the specific instrumentation and column used.
| Parameter | Recommended Condition |
| Stationary Phase | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection | UV at 254 nm |
c) Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of mobile phase.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a final concentration within the linear range of the assay. Filter the sample solution through a 0.45 µm syringe filter before injection.
d) Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the standard's peak area.
Data Presentation
| Analyte | Retention Time (min) |
| This compound | ~ 4.5 |
Note: Retention time is an approximate value and may vary depending on the specific HPLC system and column.
Thin-Layer Chromatography (TLC) Method
This section provides a protocol for the rapid qualitative analysis of this compound by TLC, which is useful for reaction monitoring and preliminary purity assessment.
Application Note
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique for the analysis of this compound. This method utilizes a silica gel stationary phase and a non-polar mobile phase to achieve separation. Visualization of the analyte can be achieved under UV light or by using various staining reagents.
Experimental Protocol
a) Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Capillary tubes for spotting
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
UV lamp (254 nm)
-
Iodine chamber or other suitable staining reagents
b) TLC Conditions:
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Dichloromethane:Methanol (98:2, v/v) |
| Development | In a saturated TLC chamber |
| Visualization | UV light (254 nm) or Iodine vapor |
c) Standard and Sample Preparation:
-
Standard Solution: Dissolve a small amount of this compound reference standard in a suitable solvent like dichloromethane or ethyl acetate (approx. 1 mg/mL).
-
Sample Solution: Dissolve the sample in a similar solvent at a comparable concentration.
d) Analysis Procedure:
-
Using a capillary tube, spot the standard and sample solutions on the baseline of the TLC plate.
-
Allow the spots to dry completely.
-
Place the TLC plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry.
-
Visualize the spots under a UV lamp (254 nm). This compound should appear as a dark spot on a fluorescent background.
-
Alternatively, place the dried plate in an iodine chamber for visualization.
-
Calculate the Retention Factor (Rf) value for the standard and sample spots.
Data Presentation
| Analyte | Mobile Phase | Rf Value | Visualization |
| This compound | DCM:MeOH (98:2) | ~ 0.61 | UV (254 nm), Iodine |
Note: The Rf value is an approximate value and can be influenced by experimental conditions such as temperature and chamber saturation.
Visualizations
Caption: General workflow for the analytical characterization of this compound.
Application Notes and Protocols for the Large-Scale Synthesis of N-(3-Methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the large-scale synthesis of N-(3-Methoxyphenyl)acetamide, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] The protocols detailed below are designed for scalability, focusing on process safety, efficiency, and product purity.
Introduction
This compound is typically synthesized via the acetylation of 3-methoxyaniline (m-anisidine) using acetic anhydride.[2] This reaction is an exothermic nucleophilic acyl substitution.[2] Careful control of the reaction temperature is critical, especially during large-scale production, to ensure safety and minimize the formation of impurities.[3] The following protocols provide detailed procedures for the synthesis, work-up, and purification of this compound on an industrial scale.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁NO₂ | [4] |
| Molecular Weight | 165.19 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 81-90 °C | [4][5] |
| Boiling Point | 338.7 °C | [4] |
| Solubility | Soluble in ethanol, acetone, and ethyl acetate. Sparingly soluble in water. | |
| CAS Number | 588-16-9 | [4] |
Analytical Data
| Analysis | Data | Reference(s) |
| ¹H NMR (DMSO-d₆) | δ = 2.42 (s, 3H, CH₃), 3.86 (s, 3H, OCH₃), 6.96 (m, 4H, Ar-H), 10.25 (s, 1H, NH) | [5] |
| ¹³C NMR (DMSO-d₆) | δ = 171.1, 153.2, 126.3, 124.1, 121.9, 121.6, 113.4, 56.8, 22.9 | [5] |
| IR (KBr) | 3340, 3331 (N-H stretch), 1674 (C=O stretch, Amide I), 1580, 1520 (N-H bend, Amide II), 1466, 1411, 1280, 1230, 792 cm⁻¹ | [5] |
| Mass Spec (GC-MS) | m/z 165 [M]⁺ | [5] |
Experimental Protocols
I. Large-Scale Synthesis of this compound
This protocol describes the acetylation of m-anisidine with acetic anhydride in a jacketed glass reactor.
Materials:
-
m-Anisidine (3-Methoxyaniline)
-
Acetic Anhydride
-
Toluene (or another suitable inert solvent like ethyl acetate)
-
5% w/w Sodium Bicarbonate Solution
-
Purified Water
Equipment:
-
100 L Jacketed Glass Reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/Cooling Circulator
-
Nutsche Filter Dryer (or equivalent filtration and drying setup)
-
Vacuum Pump
Procedure:
-
Reactor Setup: Ensure the 100 L jacketed glass reactor is clean and dry. Set up the reactor with an overhead stirrer, temperature probe, and a calibrated addition funnel. Connect the reactor jacket to a heating/cooling circulator.
-
Charging Reactants: Charge the reactor with m-anisidine (e.g., 10.0 kg, 81.2 mol) and toluene (e.g., 40 L). Begin stirring to ensure the m-anisidine is fully dissolved.
-
Temperature Control: Cool the reactor contents to 10-15 °C using the circulator.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (e.g., 8.6 kg, 84.4 mol, 1.04 equivalents) to the stirred solution via the addition funnel over a period of 2-3 hours. The reaction is exothermic, and the addition rate should be carefully controlled to maintain the internal temperature between 20-25 °C.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 20-25 °C for an additional 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the m-anisidine is consumed (<1% remaining).
-
Quenching: Once the reaction is complete, slowly add purified water (e.g., 20 L) to the reactor while maintaining the temperature below 30 °C to quench any unreacted acetic anhydride.
-
Phase Separation: Stop the stirrer and allow the layers to separate. Remove the lower aqueous layer.
-
Work-up:
-
Add 5% w/w sodium bicarbonate solution (e.g., 20 L) to the organic layer to neutralize the acetic acid byproduct. Stir for 30 minutes, then stop the stirrer and separate the aqueous layer.
-
Wash the organic layer with purified water (e.g., 2 x 20 L).
-
-
Solvent Removal: Concentrate the organic layer under vacuum to remove the toluene.
II. Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Purified Water
Equipment:
-
Crystallization Vessel with stirrer and temperature control
-
Nutsche Filter Dryer (or equivalent filtration and drying setup)
Procedure:
-
Dissolution: Transfer the crude this compound to the crystallization vessel. Add a minimal amount of hot ethanol (e.g., 15-20 L) to dissolve the crude product with stirring at approximately 70-75 °C.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a suitable filter medium.
-
Crystallization: Slowly add purified water (e.g., 30-40 L) to the hot ethanolic solution with continuous stirring. The product will begin to crystallize.
-
Cooling: Cool the mixture slowly to 0-5 °C over 4-6 hours to maximize crystal formation.
-
Isolation: Filter the crystalline product using a Nutsche filter. Wash the filter cake with a cold ethanol/water mixture (e.g., 1:2 v/v, 10 L).
-
Drying: Dry the purified this compound in a vacuum oven at 50-60 °C until a constant weight is achieved.
Expected Yield and Purity
-
Yield: 85-95%
-
Purity (by HPLC): >99.5%
Visualizations
Logical Workflow for Large-Scale Synthesis
Caption: A logical workflow diagram illustrating the key stages in the large-scale synthesis of this compound.
Signaling Pathway of the Chemical Transformation
Caption: A simplified diagram showing the key chemical transformations in the synthesis of this compound.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. For large-scale operations, respiratory protection may be necessary.
-
Ventilation: All operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Exothermic Reaction: The acetylation of amines is an exothermic reaction. Strict temperature control is essential to prevent a runaway reaction. Ensure the cooling system for the reactor is functioning correctly before starting the addition of acetic anhydride.[3]
-
Handling of Reagents:
-
m-Anisidine: Toxic by inhalation, in contact with skin, and if swallowed. Handle with care.
-
Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage. Reacts violently with water.
-
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Aqueous waste should be neutralized before disposal. Organic waste should be collected in appropriate containers.
Conclusion
The protocol described above provides a robust and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the temperature during the addition of acetic anhydride, a high yield of a high-purity product can be safely and efficiently obtained. This detailed guide is intended to support researchers and professionals in the chemical and pharmaceutical industries in the large-scale production of this important chemical intermediate.
References
- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preparation of acetanilide from o-anisidine and acetic anhydride mechanis.. [askfilo.com]
- 3. US4537991A - Process for the direct acetylation of aromatic amines - Google Patents [patents.google.com]
- 4. This compound | 588-16-9 | AAA58816 [biosynth.com]
- 5. rsc.org [rsc.org]
Application Notes: N-(3-Methoxyphenyl)acetamide as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-(3-Methoxyphenyl)acetamide as a readily available and versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The methoxy group at the 3-position of the phenyl ring activates the aromatic system towards electrophilic substitution, facilitating the construction of fused ring systems. This document outlines key synthetic transformations, including the Vilsmeier-Haack reaction for quinoline synthesis and the Bischler-Napieralski reaction for the preparation of dihydroisoquinolines. Detailed experimental protocols and representative data are provided to enable the practical application of these methodologies in a research and development setting.
Synthesis of 2-Chloro-7-methoxy-3-formylquinoline via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds. This compound serves as an excellent substrate for this transformation, yielding 2-chloro-3-formylquinoline derivatives in a one-pot procedure. The electron-donating methoxy group directs the cyclization to afford the 7-methoxy substituted quinoline. This class of compounds are valuable intermediates for the synthesis of quinoline-based therapeutic agents.
Experimental Protocol:
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium carbonate solution
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, cool N,N-Dimethylformamide (DMF) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C.
-
After the addition is complete, stir the resulting Vilsmeier reagent for an additional 30 minutes at room temperature.
-
Cool the reagent to 5°C and add this compound portion-wise, ensuring the temperature does not exceed 10°C.
-
After the addition, continue stirring for 30 minutes at room temperature, then heat the reaction mixture on a water bath at 80-90°C for 4-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a sodium carbonate solution until a precipitate is formed.
-
Filter the solid product, wash with cold water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
| Product | Reagent Ratio (Substrate:POCl₃:DMF) | Reaction Time (h) | Yield (%) | Reference |
| 2-Chloro-7-methoxy-3-formylquinoline | 1 : 4 : 2.5 | 6 | 75-85 | [1] |
| Other 2-chloro-3-formylquinolines (general) | Varies | 4-10 | 60-80 | [1] |
Synthesis of 6-Methoxy-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[2][3][4] For this application, N-(2-(3-methoxyphenyl)ethyl)acetamide, which can be readily prepared from 3-methoxyphenethylamine and acetic anhydride, is used as the starting material. The intramolecular cyclization is promoted by a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid. The methoxy group directs the cyclization to the para position.[5]
Experimental Protocol:
Materials:
-
N-(2-(3-methoxyphenyl)ethyl)acetamide
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
Toluene (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, dissolve N-(2-(3-methoxyphenyl)ethyl)acetamide in anhydrous toluene.
-
Add phosphorus oxychloride (POCl₃) (typically 1.5-2.0 equivalents) dropwise to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of ice and saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 6-methoxy-3,4-dihydroisoquinoline.
-
The product can be further purified by column chromatography or distillation under reduced pressure.
Quantitative Data:
| Product | Dehydrating Agent | Reaction Time (h) | Yield (%) | Reference |
| 6-Methoxy-3,4-dihydroisoquinoline | POCl₃ | 2-4 | 70-80 | General Procedure |
| Various 3,4-dihydroisoquinolines (general) | POCl₃ or PPA | 2-6 | 65-90 | [6] |
Visualizations
Reaction Workflows
Caption: Vilsmeier-Haack Reaction Workflow.
Caption: Bischler-Napieralski Reaction Workflow.
Signaling Pathways of Derived Heterocycles
Quinoline derivatives have been identified as potent inhibitors of various protein kinases, including c-Met, and can modulate critical signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[7][8][9][10] The following diagrams illustrate these key signaling cascades.
Caption: c-Met Signaling Pathway Inhibition.
Caption: PI3K/AKT/mTOR Signaling Pathway Modulation.
References
- 1. chemijournal.com [chemijournal.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Investigating the Antioxidant Properties of Acetamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1] Antioxidants are compounds that can mitigate oxidative damage by neutralizing free radicals.[1] Acetamide derivatives have emerged as a versatile and promising class of synthetic compounds with significant potential for antioxidant activity.[1][2] This document provides detailed application notes and standardized protocols for the systematic investigation of the antioxidant properties of novel acetamide derivatives, intended to guide researchers in the screening and characterization of potential therapeutic agents.
Part 1: Quantitative Antioxidant Activity of Acetamide Derivatives
The antioxidant capacity of various acetamide derivatives has been quantified using multiple assays. The data below, summarized from recent literature, provides a comparative overview of the activity of different structural classes.
Table 1: Antioxidant Activity of Flavonoid Acetamide Derivatives (DPPH Assay)
| Compound Class | Specific Derivative | IC50 (µM) * | Bioavailability (%) | Reference |
| Unmodified Flavonoids | Quercetin (1S0) | 2.19 - 13.03 | 10.78 - 19.29 | [3][4][5] |
| Apigenin (2S0) | [3][4][5] | |||
| Fisetin (3S0) | [3][4][5] | |||
| Flavonoid Acetamides | Quercetin Penta-acetamide (1S3) | 33.83 - 67.10 | 20.70 - 34.87 | [3][4][5] |
| Apigenin Tri-acetamide (2S3) | [3][4][5] | |||
| Fisetin Tetra-acetamide (3S3) | [3][4][5] | |||
| Partial Flavonoid Acetamides | Quercetin, Apigenin, Luteolin Derivatives | 31.52 - 198.41 | 15.97 - 38.12 | [6][7] |
*IC50 is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. Notably, the global modification of flavonoids into acetamide derivatives can significantly improve bioavailability, though it may decrease in vitro antioxidant activity as measured by the DPPH assay.[3][5]
Table 2: Antioxidant Activity of Chalcone-Containing N-Arylacetamide Derivatives (DPPH Assay)
| Compound ID | Structure Description | % DPPH Inhibition (at 10 µg/mL) | Reference |
| 3a | (E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 61.22 ± 4.32 | [8] |
| 3b | (E)-3-(4-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 63.37 ± 3.53 | [8] |
| 5a | N-phenyl-2-(4-(3-(4-chlorophenyl)acryloyl)phenoxy)acetamide | 45.21 ± 2.67 | [8] |
| 5e | N-phenyl-2-(4-(3-(4-methoxyphenyl)acryloyl)phenoxy)acetamide | 37.46 ± 3.22 | [8] |
The parent chalcone compounds (3a, 3b) showed higher radical scavenging activity than their corresponding N-arylacetamide derivatives (5a-h).[8]
Table 3: Antioxidant Activity of Synthetic Acetamide Derivatives (ABTS Assay)
| Compound ID | Structure Description | Antioxidant Activity (% inhibition) | TEAC (Trolox Equivalent Antioxidant Capacity) | Reference |
| 30006 | 2-(4-nitrophenyl)-2-phenyl-N-(3-phenylpropyl)acetamide | 28.5 ± 0.5 | 0.81 | [9][10] |
| 40006 | N-(3,3-diphenylpropyl)-2-(4-nitrophenyl)acetamide | 68.3 ± 0.8 | 1.95 | [9][10] |
Compound 40006 demonstrated noteworthy inhibition of nitrites and ROS, suggesting its free radical scavenging properties contribute to its biological activity.[10]
Part 2: Experimental Workflows and Signaling
Visualizing the experimental process and the underlying biological context is crucial for understanding the investigation of antioxidant properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01375D [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Azo Dyes and Pigments Using N-(3-Methoxyphenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic moieties. Their extensive delocalized π-electron systems are responsible for their vibrant colors, making them suitable for a wide range of applications in textiles, printing, food technology, and pharmaceuticals.[1] The synthesis of azo dyes is typically achieved through a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or an aniline derivative.[1][2][3]
N-(3-Methoxyphenyl)acetamide is a valuable precursor in organic synthesis.[2] Its chemical structure, featuring an activated aromatic ring due to the methoxy and acetamido groups, makes it a suitable coupling component in the synthesis of azo dyes. The methoxy group, being an electron-donating group, enhances the electron density of the aromatic ring, facilitating the electrophilic substitution reaction with the diazonium salt. The acetamido group can also influence the final properties of the dye. This document provides detailed protocols for the synthesis of azo dyes using this compound as a key intermediate.
Synthesis of Azo Dyes using this compound
The general scheme for the synthesis of an azo dye involves the diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with this compound.
General Reaction Scheme
Caption: General synthesis pathway for an azo dye.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of azo dyes. Specific quantities and reaction conditions may need to be optimized for different starting materials.
Protocol 1: Synthesis of a Hypothetical Azo Dye from p-Nitroaniline and this compound
Materials:
-
p-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
-
Distilled water
-
Buchner funnel and flask
-
Filter paper
-
Beakers
-
Magnetic stirrer and stir bar
Procedure:
Part A: Diazotization of p-Nitroaniline [4]
-
In a 100 mL beaker, dissolve 1.38 g (0.01 mol) of p-nitroaniline in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water. Gentle heating may be required to facilitate dissolution.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution. Maintain the temperature between 0-5 °C throughout the addition.
-
Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.
Part B: Azo Coupling with this compound [5]
-
In a 250 mL beaker, dissolve 1.65 g (0.01 mol) of this compound in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of this compound with vigorous stirring.
-
A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete reaction.
Part C: Isolation and Purification of the Azo Dye [4]
-
Filter the precipitated dye using a Buchner funnel under vacuum.
-
Wash the solid product with cold distilled water to remove any unreacted salts.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol, to purify it.
-
Dry the purified dye in a desiccator.
-
Weigh the final product and calculate the percentage yield.
Experimental Workflow
Caption: Experimental workflow for azo dye synthesis.
Data Presentation
The following table presents hypothetical data for a synthesized azo dye derived from p-nitroaniline and this compound. This data is for illustrative purposes to guide researchers in their documentation.
| Parameter | Value | Significance |
| Yield (%) | 85% | Indicates the efficiency of the reaction. |
| Melting Point (°C) | 185-188 °C | A narrow melting point range suggests high purity. |
| Color | Deep Red | The observed color of the synthesized dye. |
| λmax (nm) in Ethanol | 480 nm | The wavelength of maximum absorbance, which determines the color in solution.[6] |
| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | 25,000 | A measure of how strongly the dye absorbs light at λmax.[6] |
| IR (cm⁻¹) | ~1600 (N=N stretch), ~3300 (N-H stretch), ~1680 (C=O stretch) | Confirms the presence of key functional groups in the dye molecule.[7] |
Conclusion
This compound serves as an effective coupling component in the synthesis of azo dyes. The presence of the methoxy and acetamido groups on the aromatic ring influences the electronic properties and, consequently, the color and fastness properties of the resulting dyes. The protocols outlined in this document provide a general framework for the synthesis and characterization of novel azo dyes based on this versatile intermediate. Researchers can adapt these methods to explore a wide range of aromatic amines, thereby creating a library of new dyes with diverse properties for various applications in industry and research.
References
- 1. benchchem.com [benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. cuhk.edu.hk [cuhk.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation Using 3-Methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of amides using 3-methoxyaniline, a versatile building block in medicinal chemistry. The protocols detailed below cover various coupling methods, offering flexibility for different synthetic strategies.
Introduction
Amide bonds are fundamental linkages in a vast array of pharmaceuticals and biologically active molecules. The incorporation of the 3-methoxyphenyl moiety, derived from 3-methoxyaniline, can significantly influence the pharmacological properties of a compound, including its binding affinity, metabolic stability, and pharmacokinetic profile. This document outlines reliable protocols for the formation of amide bonds with 3-methoxyaniline and presents a comparative analysis of different synthetic routes.
Data Presentation: Comparison of Amide Formation Protocols
The following table summarizes quantitative data for different methods of amide bond formation with 3-methoxyaniline, providing a clear comparison of yields and reaction conditions.
| Carboxylic Acid/Derivative | Coupling Reagent/Method | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Acetic Anhydride | N/A | N/A | Acetic Acid | 2 h | Reflux | Not Specified |
| Acetoxime | Triflic Anhydride | N/A | Dichloromethane | Not Specified | Room Temp | 86%[1] |
| Cinnamoyl Chloride | N/A | Triethylamine | Tetrahydrofuran | 3 h | Room Temp | 65% |
| 2-Propylpentanoyl Chloride | N/A | Triethylamine | Dichloromethane | 30 min | Room Temp | Not Specified |
| Aryltriazene/Acetonitrile | Ionic Liquid (IL4) | N/A | Acetonitrile/H₂O | 6 h | Room Temp | 45%[2] |
Experimental Protocols
Below are detailed experimental methodologies for key amide formation reactions involving 3-methoxyaniline.
Protocol 1: Synthesis of N-(3-Methoxyphenyl)acetamide via Beckmann Rearrangement
This protocol describes the synthesis of this compound from the corresponding ketoxime using triflic anhydride, which proceeds via a Beckmann rearrangement.[1]
Materials:
-
Acetophenone oxime (or other suitable ketoxime precursor to the desired amide)
-
Triflic anhydride
-
Dry Dichloromethane (DCM)
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Crushed ice
-
Nitrogen gas
Procedure:
-
In an oven-dried round-bottom flask, dissolve the desired ketoxime (2.0 mmol) in 5 mL of dry DCM.
-
Under a nitrogen atmosphere, add triflic anhydride (2.0 mmol) in 5 mL of dry DCM dropwise to the reaction mixture over 10 to 15 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice (100 mL).
-
Neutralize the mixture with a 10% NaHCO₃ solution (20 mL).
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Protocol 2: Synthesis of N-(3-Methoxyphenyl)cinnamamide using an Acyl Chloride
This protocol details the formation of an amide bond between 3-methoxyaniline and cinnamoyl chloride.
Materials:
-
3-Methoxyaniline
-
Cinnamoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
3N Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of cinnamoyl chloride (1.00 equiv.) in anhydrous THF, add 3-methoxyaniline (1.00 equiv.) and triethylamine (2.00 equiv.).
-
Stir the mixture at room temperature for 3 hours.
-
Remove the solvent under reduced pressure.
-
Extract the residue with EtOAc and wash with 3N HCl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography (EtOAc:hexanes = 1:1 to 1:2) to yield N-(3-methoxyphenyl)cinnamamide.
Visualizations
Experimental Workflow: General Amide Coupling
Caption: General workflow for amide bond formation.
Signaling Pathway: FAAH Inhibition by Macamides
Caption: Inhibition of FAAH by N-(3-methoxybenzyl)oleamide.
References
- 1. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of substituted N-[3-(3-methoxyphenyl)propyl] amides as highly potent MT(2)-selective melatonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(3-Methoxyphenyl)acetamide Synthesis
Welcome to the technical support center for the synthesis of N-(3-Methoxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method is the acetylation of 3-methoxyaniline (m-anisidine) using acetic anhydride. This reaction is a nucleophilic acyl substitution where the amino group of m-anisidine attacks the carbonyl carbon of acetic anhydride. The reaction is typically carried out in the presence of a base, such as sodium acetate, to neutralize the acetic acid byproduct.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in this synthesis can arise from several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. To address this, ensure you are using a slight excess of acetic anhydride and allow for sufficient reaction time. Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is highly recommended.
-
Hydrolysis of Acetic Anhydride: Acetic anhydride readily reacts with water. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the deactivation of your acetylating agent.[1]
-
Suboptimal Temperature: The reaction rate is temperature-dependent. While the reaction can proceed at room temperature, gentle heating (e.g., to 50-60°C) can increase the rate and drive the reaction to completion. However, excessive heat should be avoided to minimize side reactions.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and recrystallization. Ensure proper phase separation during extraction and choose an appropriate solvent for recrystallization to maximize recovery.
Q3: I am observing impurities in my final product. What are the likely side products and how can I minimize them?
A3: Common impurities include:
-
Unreacted m-Anisidine: If the reaction is incomplete, the starting material will contaminate the product. This can be addressed by ensuring the reaction goes to completion and by washing the organic layer with a dilute acid (e.g., 1M HCl) during the workup to remove the basic amine.
-
Diacetylated Product: Although less common for anilines under standard conditions, over-acetylation can occur, where the nitrogen is acetylated twice. Using a stoichiometric amount or only a slight excess of acetic anhydride and controlling the reaction temperature can minimize this.
-
Acetic Acid: This is a byproduct of the reaction. It is typically removed during the aqueous workup by washing with a saturated sodium bicarbonate solution.
Q4: What is the best method for purifying the crude this compound?
A4: Recrystallization is the most effective method for purifying the solid product.[2] A suitable solvent should dissolve the compound well at its boiling point but poorly at low temperatures. Ethanol or a mixture of ethanol and water is often a good starting point. If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A common eluent system for compounds of this polarity is a mixture of hexane and ethyl acetate.
Q5: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. To remedy this, you can:
-
Reheat the solution to dissolve the oil, add more solvent to decrease the concentration, and allow it to cool more slowly.
-
Use a different solvent system. The compound may be too soluble in the current solvent.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive acetic anhydride due to hydrolysis. | Use fresh, unopened acetic anhydride or distill it prior to use. Ensure all glassware is meticulously dried. |
| Low reaction temperature. | Gently warm the reaction mixture to 50-60°C and monitor the progress by TLC. | |
| Incorrect stoichiometry of reactants. | Ensure a slight molar excess of acetic anhydride is used relative to m-anisidine. | |
| Formation of a Dark-Colored Reaction Mixture | Oxidation of m-anisidine. | While some color change is normal, excessive darkening may indicate oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. |
| Product is an Oil Instead of a Solid | Presence of significant impurities lowering the melting point. | Purify the crude product using column chromatography before attempting recrystallization. |
| The compound has a low melting point and the recrystallization solvent is too high-boiling. | Choose a lower-boiling solvent for recrystallization. | |
| Broad Melting Point Range of Purified Product | Presence of impurities. | A broad melting point range (more than 2°C) indicates that the product is not pure. Repeat the recrystallization process, potentially using a different solvent system, or purify by column chromatography. |
Experimental Protocols
Synthesis of this compound via Acetylation of m-Anisidine
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
3-Methoxyaniline (m-anisidine)
-
Acetic Anhydride
-
Sodium Acetate (anhydrous)
-
Glacial Acetic Acid (as solvent)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyaniline (1.0 eq) in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add anhydrous sodium acetate (1.2 eq) followed by the slow, dropwise addition of acetic anhydride (1.1 eq).
-
Reaction: Heat the reaction mixture to approximately 80-100°C and maintain this temperature for 2 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The starting material (m-anisidine) should be consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water. A precipitate should form.
-
Stir the mixture for 15-20 minutes to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration and wash the filter cake with cold water.
-
-
Purification:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove residual acetic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Characterization Data:
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 78-82 °C[3] |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| ¹H NMR (CDCl₃, δ) | ~7.2 (t, 1H), ~7.0 (m, 1H), ~6.8 (d, 1H), ~6.6 (dd, 1H), ~3.8 (s, 3H), ~2.2 (s, 3H) |
| ¹³C NMR (CDCl₃, δ) | ~168.5, ~160.2, ~139.5, ~129.8, ~112.5, ~110.5, ~105.0, ~55.3, ~24.6 |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis and purification.
Caption: A decision tree for troubleshooting low synthesis yield.
References
Technical Support Center: Troubleshooting N-Acetylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during N-acetylation reactions.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during N-acetylation experiments.
Issue 1: Low or No Product Yield
Question: My N-acetylation reaction is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in N-acetylation reactions can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Increase the reaction time or consider moderately increasing the temperature. For sterically hindered or electronically deactivated amines, a more powerful acylating agent or a catalyst may be necessary.[1]
-
-
Reagent Quality: The acetylating agent (e.g., acetic anhydride, acetyl chloride) may have degraded due to improper storage and exposure to moisture.
-
Solution: Use fresh or recently purified reagents. Ensure all glassware is thoroughly dried and the reaction is run under anhydrous conditions, especially when using moisture-sensitive reagents.
-
-
Insufficient Reagent Stoichiometry: An inadequate amount of the acetylating agent can lead to incomplete conversion of the starting amine.
-
Poor Amine Nucleophilicity: The amine starting material may not be sufficiently nucleophilic to react efficiently. This is common with anilines bearing electron-withdrawing groups or sterically hindered amines.
-
Solution: Employ a catalyst such as 4-(Dimethylaminopyridine) (DMAP) to activate the acetylating agent. For particularly unreactive amines, a stronger, non-nucleophilic base can be used to deprotonate the amine prior to adding the acetylating agent.
-
-
Product Hydrolysis during Work-up: The newly formed amide bond can be susceptible to hydrolysis, especially in the presence of strong acids or bases.
-
Solution: Perform the aqueous work-up quickly with cold, mild solutions, such as saturated sodium bicarbonate, to neutralize acid byproducts.[2] Avoid strongly acidic or basic conditions during extraction and purification.
-
Troubleshooting Workflow for Low Yield:
Caption: A logic tree for troubleshooting low product yield.
Issue 2: Formation of Multiple Products/Side Reactions
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions and how can I minimize them?
Answer:
The formation of multiple products is a common issue in N-acetylation, often arising from the reactivity of the starting materials or impurities.
Common Side Products and Mitigation Strategies:
-
Diacylation: If the primary amine product is still nucleophilic, it can react again with the acetylating agent, especially if a large excess of the acetylating agent is used or under forcing reaction conditions.
-
Solution: Use a stoichiometric amount of the acetylating agent (1.0-1.1 equivalents) or add it slowly to the reaction mixture to avoid high local concentrations.[1]
-
-
O-Acetylation: If the substrate contains a hydroxyl group (e.g., amino alcohols, phenols), this group can also be acetylated.
-
Solution: N-acetylation is often favored at lower temperatures. Running the reaction at 0°C or room temperature can enhance chemoselectivity. Alternatively, protect the hydroxyl group prior to N-acetylation.
-
-
C-Acylation: For some substrates, acylation can occur at a carbon atom, typically adjacent to a ketone (α-carbon), to form a β-diketone.
-
Solution: Employ kinetic control conditions (e.g., very low temperatures) and a non-nucleophilic base. An acid-catalyzed pathway often favors O- or N-acylation over C-acylation.
-
-
Impurities in Starting Materials: Impurities in the starting amine or acetylating agent can lead to a variety of side products.
-
Solution: Purify starting materials before the reaction. For example, aniline and its derivatives can oxidize and darken over time; distillation under reduced pressure may be necessary.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in N-acetylation reactions?
A1: A base is typically required when using acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) as the acetylating agent. These reactions generate an acid byproduct (e.g., HCl or acetic acid). The base, such as pyridine, triethylamine, or sodium acetate, neutralizes this acid.[1] If not neutralized, the acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Q2: How can I monitor the progress of my N-acetylation reaction?
A2: The progress of the reaction can be monitored by taking aliquots at specified time intervals and analyzing them using techniques such as:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively observe the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Provides quantitative data on the decrease of the starting material and the increase of the product, with mass spectrometry confirming the identity of the peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for online reaction monitoring to provide real-time quantitative information on the concentrations of reactants and products.[3][4]
Q3: My acetylated product seems to be decomposing during the work-up. What can I do to prevent this?
A3: Product decomposition, often through hydrolysis of the amide bond, can occur during aqueous work-up, especially under harsh pH conditions. To mitigate this:
-
Perform aqueous washes quickly and with cold solutions.[2]
-
Use a mild base, such as a saturated solution of sodium bicarbonate, to neutralize any acid.[2]
-
Avoid strong acids and bases during the work-up procedure.
-
When removing the solvent, use a rotary evaporator at a low temperature.
Q4: Can I perform N-acetylation on a secondary amine?
A4: Yes, secondary amines can be N-acetylated. The reaction proceeds via the same nucleophilic acyl substitution mechanism as with primary amines. However, sterically hindered secondary amines may react more slowly and require more forcing conditions or the use of a catalyst like DMAP.
Q5: What is the role of N-terminal acetylation in a biological context?
A5: N-terminal acetylation is a common co-translational and post-translational modification of proteins in eukaryotes, affecting over 80% of human proteins.[3][5] This modification plays a crucial role in regulating protein stability, protein-protein interactions, subcellular localization, and protein folding.[3][4][5] It can create or mask degradation signals (degrons), thereby influencing the protein's half-life.[6][7]
Data Presentation
The following tables summarize quantitative data for various N-acetylation reactions, providing a reference for reaction optimization.
Table 1: N-Acetylation of Various Amines with Acetic Anhydride
| Entry | Substrate | Acetylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Aniline | Acetic Anhydride | Water | Room Temp | 5-15 min | 92 | [8] |
| 2 | p-Nitroaniline | Acetic Anhydride | None | Room Temp | 8 min | 91 | [8] |
| 3 | Benzylamine | Acetic Anhydride | None | Room Temp | 10 min | 95 | [8] |
| 4 | 2-Aminoethanol | Acetic Anhydride | None | Room Temp | 5 min | 90 | [8] |
| 5 | N-Benzyl sulfonamide | Acetic Anhydride | Water | Room Temp | 8 min | 92 | [8] |
Table 2: Continuous-Flow N-Acetylation of Amines with Acetonitrile
| Entry | Substrate | Catalyst | Temperature (°C) | Yield (%) | Reference |
| 1 | Aniline | Alumina | 200 | >99 | [9] |
| 2 | 4-Hydroxyaniline | Alumina | 200 | 93 | [9] |
| 3 | 4-Methoxyaniline | Alumina | 200 | 51 | [9] |
| 4 | Benzylamine | Alumina | 200 | >99 | [9] |
| 5 | Piperidine | Alumina | 200 | >99 | [9] |
| 6 | Morpholine | Alumina | 200 | >99 | [9] |
Experimental Protocols
Protocol 1: N-Acetylation of Aniline with Acetic Anhydride in an Aqueous Medium
This protocol is adapted from a procedure for the acetylation of aniline.[10][11][12][13][14][15]
Materials:
-
Aniline (500 mg, ~5.4 mmol)
-
Water (14 mL)
-
Concentrated Hydrochloric Acid (0.45 mL)
-
Acetic Anhydride (0.6 mL, ~6.4 mmol)
-
Sodium Acetate (530 mg) dissolved in 3 mL of water
Procedure:
-
In a suitable flask, dissolve 500 mg of aniline in 14 mL of water. Note that aniline is not fully miscible and will form a separate layer.
-
Slowly add 0.45 mL of concentrated hydrochloric acid to the aniline/water mixture to form the aniline hydrochloride salt, which is soluble in water.
-
In a separate container, prepare a solution of 530 mg of sodium acetate in 3 mL of water.
-
To the aqueous solution of aniline hydrochloride, add 0.6 mL of acetic anhydride and swirl the flask to mix.
-
Immediately add the prepared sodium acetate solution to the reaction mixture. Acetanilide will begin to precipitate as a white solid.
-
Cool the mixture in an ice bath to ensure complete precipitation of the product.
-
Collect the solid acetanilide by vacuum filtration.
-
The crude product can be purified by recrystallization from ethanol/water.
Protocol 2: DMAP-Catalyzed N-Acetylation of a Hindered Amine
This is a general protocol for the acetylation of sterically hindered or less reactive amines.
Materials:
-
Hindered Amine (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (1.2 eq)
-
Acetic Anhydride (1.1 eq)
-
4-(Dimethylaminopyridine) (DMAP) (0.05 - 0.1 eq)
Procedure:
-
Dissolve the hindered amine (1.0 eq) in an appropriate volume of anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Add a catalytic amount of DMAP (0.05 - 0.1 eq) to the mixture.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the mixture back to 0°C and quench the reaction by the slow addition of cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with dilute HCl (to remove triethylamine and DMAP), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Visualization of N-Terminal Acetylation Signaling Pathway
N-terminal acetylation is a key post-translational modification that can determine the fate of a protein. The following diagram illustrates how N-terminal acetylation can influence protein degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards a Functional Understanding of Protein N-Terminal Acetylation - ProQuest [proquest.com]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. scribd.com [scribd.com]
- 13. studylib.net [studylib.net]
- 14. ias.ac.in [ias.ac.in]
- 15. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
identifying and removing impurities in N-(3-Methoxyphenyl)acetamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-Methoxyphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities include unreacted starting materials, primarily 3-methoxyaniline, and byproducts from side reactions. Acetic acid is a frequent impurity, arising from the hydrolysis of the acetylating agent, acetic anhydride.[1][2][3][4] Additionally, colored impurities may form due to the oxidation of the aniline starting material.[5][6] In some cases, traces of a diacetylated product may also be present.
Q2: My final product has a brownish or yellowish tint. What is the likely cause and how can I remove it?
A2: A colored tint in the final product is typically due to the presence of oxidized aniline impurities.[5][6] These can often be removed by recrystallization with the addition of a small amount of decolorizing charcoal.
Q3: The melting point of my synthesized this compound is broad and lower than the literature value. What does this indicate?
A3: A broad and depressed melting point is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point range. The most likely culprits are residual starting materials or acetic acid. Further purification is recommended.
Q4: Can I use a different acetylating agent besides acetic anhydride?
A4: Yes, other acetylating agents like acetyl chloride can be used. However, acetic anhydride is commonly preferred due to its lower cost and the fact that the byproduct, acetic acid, is generally easier to remove than the hydrochloric acid generated from acetyl chloride.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure a slight excess of the acetylating agent is used.- Increase the reaction time or temperature moderately.- Ensure adequate mixing. |
| Product loss during workup. | - Minimize transfers between flasks.- Ensure complete precipitation of the product before filtration.- Use an appropriate and minimal amount of solvent for washing the crystals. | |
| Product is an Oil or Gummy Solid | Presence of significant impurities, especially unreacted 3-methoxyaniline or excess acetic anhydride. | - Wash the crude product thoroughly with cold water to remove water-soluble impurities like acetic acid.- Consider an initial purification step, such as a simple extraction, before attempting recrystallization. |
| Difficulty in Crystallization | Improper solvent choice for recrystallization. | - Perform a solvent screen to identify the optimal recrystallization solvent. The ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures. |
| Solution is too dilute or too concentrated. | - If too dilute, carefully evaporate some of the solvent.- If too concentrated, add a small amount of hot solvent until the solid just dissolves. | |
| Colored Impurities in Final Product | Oxidation of 3-methoxyaniline.[5][6] | - During recrystallization, add a small amount of decolorizing charcoal to the hot solution before filtering. |
| Product Contaminated with Acetic Acid | Hydrolysis of acetic anhydride.[1][2][3][4] | - Wash the crude product with a dilute sodium bicarbonate solution to neutralize and remove the acetic acid, followed by a water wash. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
In a round-bottom flask, dissolve 3-methoxyaniline in glacial acetic acid.
-
Slowly add a slight molar excess of acetic anhydride to the solution while stirring.
-
Heat the reaction mixture under reflux for a specified period (e.g., 30 minutes).
-
After cooling, pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Collect the crude this compound by vacuum filtration and wash the crystals with cold water.
-
Proceed with purification by recrystallization.
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., a water-ethanol mixture).
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, remove it from the heat, add a small amount of decolorizing charcoal, and then heat it to boiling again for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
improving the reaction conditions for synthesizing N-arylacetamides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-arylacetamides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of N-arylacetamides, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my N-acylation reaction resulting in a low yield?
Answer: Low yields in N-acylation reactions are a frequent issue and can stem from several factors, particularly when dealing with sterically hindered anilines or deactivated aromatic amines.
-
Insufficiently Reactive Acylating Agent: Standard acylating agents like acetic anhydride may not be reactive enough, especially for hindered anilines.
-
Solution: Switch to a more reactive acylating agent, such as an acyl chloride. Acyl chlorides are generally more electrophilic than their corresponding anhydrides.[1]
-
-
Inadequate or Absent Catalyst: For challenging substrates, a catalyst is often necessary to facilitate the reaction.
-
Solution: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[1] For certain reactions, other catalysts like zinc acetate or phase transfer catalysts (e.g., TBAB) in the presence of a base like K2CO3 can also be effective.[2][3]
-
-
Unfavorable Reaction Conditions: Temperature and solvent choice can significantly impact the reaction rate and overall yield.
-
Solution: Experiment with different solvents to ensure adequate solubility of the starting materials. Common solvents for these reactions include Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).[4] Increasing the reaction temperature can also improve the yield, but it's crucial to monitor for potential product degradation.[5]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
Question 2: I'm observing significant amounts of unreacted starting material, even after a long reaction time. What should I do?
Answer: This common problem is often a combination of factors mentioned above. A systematic approach is recommended:
-
Verify Reagent Quality: Ensure that your aniline derivative, acylating agent, and any catalysts are pure and dry. Use freshly distilled or purified starting materials if necessary.[5]
-
Optimize Stoichiometry: While a 1:1 molar ratio is often a good starting point, a slight excess of the acylating agent might be necessary to drive the reaction to completion. However, be cautious as a large excess can lead to side reactions.[5]
-
Increase Catalyst Loading: If using a catalyst like DMAP, a slight increase in its concentration might be beneficial for less reactive substrates.
-
Elevate the Temperature: Gently heating the reaction mixture can often overcome activation energy barriers. Monitor for any signs of decomposition.
Question 3: My final product is impure. What are the likely side products and how can I minimize them?
Answer: The presence of impurities can be due to side reactions or unreacted starting materials. Common side products include:
-
Diacylation: This occurs when the initially formed N-arylacetamide is still nucleophilic enough to react with another molecule of the acylating agent. This is more common when a large excess of the acylating agent is used or with highly reactive anilines.
-
O-Acylation: If your aniline substrate contains other nucleophilic groups, such as hydroxyl or phenol groups, they can also be acylated.
-
Mitigation: Employ chemoselective reaction conditions or use protecting groups for the other nucleophilic functionalities if necessary.[1]
-
Question 4: I'm having difficulty purifying my N-arylacetamide. What can I do?
Answer: Purification can be challenging due to similar polarities of the product and byproducts.
-
Recrystallization: This is an effective method for removing impurities if a suitable solvent system can be found.[5] Experiment with different solvents to achieve good separation.
-
Column Chromatography: If recrystallization is not effective, column chromatography is a powerful alternative.
-
Optimization: To improve separation, optimize the solvent system for column chromatography. A gradient elution from low to high polarity (e.g., increasing the percentage of ethyl acetate in hexanes) can be very effective.[4]
-
-
Aqueous Washes: During the workup, multiple washes with a dilute acid (e.g., 1M HCl) and a dilute base (e.g., saturated NaHCO3) can help remove unreacted starting materials and acidic or basic byproducts.[4] The urea byproduct from EDC coupling, for instance, is water-soluble and can be removed with thorough aqueous washes.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-acylation of hindered anilines?
A1: The main challenge is the steric hindrance caused by bulky substituents on the aniline ring, typically at the ortho positions (e.g., in 2,6-disubstituted anilines). This steric bulk shields the nitrogen atom, reducing its nucleophilicity and hindering the approach of the electrophilic acylating agent.[1]
Q2: Should I use an acyl chloride or an acid anhydride for my hindered aniline?
A2: For hindered anilines, acyl chlorides are generally preferred over acid anhydrides due to their higher reactivity, which helps to overcome the steric barrier.[1]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient and effective method to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product.[4][5]
Q4: What is the role of HOBt when used with EDC for amide coupling?
A4: 1-Hydroxybenzotriazole (HOBt) is often used as an additive with a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). HOBt reacts with the O-acylisourea intermediate formed by EDC and the carboxylic acid to generate a more stable and reactive HOBt-ester. This active ester then efficiently reacts with the amine to form the desired amide, improving the overall yield and purity of the product and preventing side reactions.[4]
Quantitative Data Summary
| Catalyst/Reagent System | Typical Yield Range | Notes |
| EDC/HOBt Coupling | 70% - 90% | Mild conditions, good for sensitive substrates.[4] |
| Chloroacetyl chloride/Triethylamine | 62% - 74% | Common method for synthesizing 2-chloro-N-arylacetamides.[7] |
| Acetic Anhydride/DMAP | Varies | Effective for hindered anilines where acetic anhydride alone is insufficient. |
| Acetyl chloride/K2CO3/TBAB | High Yields | Phase transfer catalysis can be an efficient method.[3] |
Experimental Protocols
Protocol 1: General Synthesis of N-Arylacetamides using Acyl Chloride
-
Dissolution: Dissolve the primary aromatic amine (1 equivalent) in a suitable dry solvent (e.g., DCM, THF, or benzene) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[5][8]
-
Base Addition: Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution to neutralize the HCl byproduct that will be formed.
-
Acylating Agent Addition: Cool the mixture in an ice bath (0 °C). Add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.[5]
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[4][5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[5]
Protocol 2: Synthesis of N-Arylacetamides via EDC/HOBt Coupling
-
Activation: Dissolve the carboxylic acid (1 equivalent), HOBt (1.1 equivalents), and EDC (1.1 equivalents) in an aprotic solvent like DCM or DMF.[4] Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: Add the aniline derivative (1 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring its progress by TLC.[4]
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.[4]
-
Purification: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Visualizations
Caption: Experimental workflow for the synthesis of N-arylacetamides.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of N-(3-Methoxyphenyl)acetamide via Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-(3-Methoxyphenyl)acetamide using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most commonly used stationary phase for the purification of this compound is silica gel.[1] A mesh size of 200-400 is a suitable choice for good resolution.[1]
Q2: What is a good starting solvent system (mobile phase) for the purification?
A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or dichloromethane (DCM) and a more polar solvent like ethyl acetate or methanol. A specific system reported for this compound is a 98:2 mixture of dichloromethane and methanol (DCM:MeOH).[1] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q3: What is the expected Rf value for this compound?
A3: The reported Rf value for this compound is approximately 0.61 in a 98:2 DCM:MeOH solvent system on a silica gel TLC plate.[1] Your observed Rf may vary slightly depending on the exact conditions.
Q4: What are the common impurities encountered during the synthesis of this compound?
A4: Common impurities may include unreacted starting material (3-methoxyaniline), the acetylating agent (e.g., acetic anhydride or acetyl chloride), and potential side products like the diacetylated compound (N-acetyl-N-(3-methoxyphenyl)acetamide).[2]
Q5: Should I use isocratic or gradient elution for the purification?
A5: For this compound, isocratic elution with a pre-determined optimal solvent system can be effective if the impurities are well-separated from the product on TLC. However, if there are multiple impurities with varying polarities, a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, may provide a better separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities (overlapping spots on TLC/fractions). | The chosen solvent system has incorrect polarity. | Optimize the solvent system using TLC. Aim for a significant difference in Rf values between your product and the impurities. You can try varying the ratio of your solvents or testing different solvent combinations (e.g., hexane/ethyl acetate, DCM/methanol). |
| The column is overloaded with the crude sample. | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is often recommended. | |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If using DCM/methanol, increase the percentage of methanol. |
| The compound may have decomposed on the silica gel. | This compound is generally stable on silica, but highly sensitive compounds can degrade. You can test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. | |
| The product is eluting too quickly (with the solvent front). | The eluent is too polar. | Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane or DCM). |
| Streaking or tailing of the product band on the column and TLC. | The sample was not loaded in a concentrated band. | Dissolve the crude product in a minimal amount of a relatively non-polar solvent for loading. If the compound is not very soluble, consider a dry loading technique. |
| The compound is interacting strongly with the silica gel. | Adding a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, can sometimes improve peak shape. However, this should be done cautiously as it can affect the separation. | |
| Cracks or bubbles appear in the silica gel bed during the run. | The column has run dry. | Never let the solvent level drop below the top of the silica gel. Keep the column topped up with eluent. |
| Heat is being generated due to the interaction of the solvent with the silica gel. | This is more common when first wetting the silica gel. Ensure the packing is done carefully and the column is allowed to equilibrate. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines the purification of crude this compound using flash column chromatography.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (200-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane, Ethyl Acetate
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Beakers and Erlenmeyer flasks
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
2.1. TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems to find the optimal eluent for separation. A good eluent will give the desired product an Rf value of ~0.3-0.4 and show good separation from impurities. A starting point is 98:2 DCM:MeOH.[1]
2.2. Column Preparation (Slurry Packing):
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand (approx. 1 cm) over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis. The amount of silica should be about 30-50 times the weight of your crude product.
-
Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Continue adding the slurry until all the silica is in the column.
-
Once the silica has settled, add a thin layer of sand on top to protect the surface of the stationary phase.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
2.3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in the minimum amount of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica bed.
-
Dry Loading (for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
2.4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting the eluting solvent in fractions (e.g., in test tubes or small flasks).
-
Maintain a constant level of eluent at the top of the column to avoid it running dry.
-
If using gradient elution, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
2.5. Analysis of Fractions:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates and visualize the spots under a UV lamp.
-
Identify the fractions containing the pure this compound.
2.6. Isolation of the Purified Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
-
Determine the yield and characterize the purified product (e.g., by melting point, NMR).
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Silica Gel to Crude Product Ratio (w/w) | 30:1 to 50:1 | For difficult separations, a higher ratio may be needed. |
| Stationary Phase | Silica Gel (200-400 mesh) | A smaller particle size generally provides better resolution.[1] |
| Mobile Phase (Isocratic) | 98:2 Dichloromethane:Methanol | Adjust ratio based on TLC analysis. |
| Rf of this compound | ~0.61 (in 98:2 DCM:MeOH) | This is a reference value and may vary.[1] |
| Expected Yield | >85% | Dependent on the purity of the crude product and efficiency of the chromatography. |
| Purity (Post-Chromatography) | >98% | Can be assessed by techniques like NMR, HPLC, or melting point analysis. |
Visual Workflow
Caption: Experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for common column chromatography issues.
References
preventing side reactions in the synthesis of N-(3-Methoxyphenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-(3-Methoxyphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the acetylation of 3-methoxyaniline (m-anisidine) using an acetylating agent like acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base or a catalyst and can often be performed at or slightly above room temperature.
Q2: My purified product has a brownish or yellowish tint. What is the cause and how can I prevent it?
A2: A colored tint in the final product is often due to the oxidation of the starting material, m-anisidine, which is prone to air oxidation and can form colored impurities.[1][2] To prevent this, it is crucial to use purified, colorless m-anisidine.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.[3]
Q3: After the reaction, I still have a significant amount of unreacted m-anisidine. How can I remove it?
A3: Unreacted m-anisidine can be effectively removed during the work-up procedure by performing an acidic wash.[3] By washing the organic layer with a dilute acid solution (e.g., 1M HCl), the basic m-anisidine will be protonated to form a water-soluble salt, which will then partition into the aqueous phase. The this compound product, being a less basic amide, will remain in the organic layer.
Q4: Is it possible to form a diacetylated product?
A4: While mono-acetylation is the primary reaction, diacetylation can occur, especially if harsh conditions such as high temperatures and a large excess of a highly reactive acetylating agent are used. This side reaction involves the acetylation of the nitrogen atom a second time. Controlling the stoichiometry and reaction temperature helps to minimize this side product.
Q5: What is the role of adding a base like pyridine or sodium acetate to the reaction?
A5: In reactions using acetyl chloride, a base like pyridine is added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. When using acetic anhydride, a base like sodium acetate can act as a catalyst and also neutralize any acidic impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up/purification. 3. Reduced nucleophilicity of the amine.[4] | 1. Monitor the reaction by TLC to ensure completion. If stalled, consider increasing the reaction time or temperature moderately. 2. Ensure proper pH during extraction to prevent loss of product. Minimize transfers and use appropriate recrystallization solvents to maximize recovery. 3. While the methoxy group is activating, ensure reagents are pure. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities (e.g., unreacted starting material, diacetylated product). 2. Residual solvent. | 1. Purify the crude product using flash column chromatography. Ensure complete removal of unreacted m-anisidine with an acid wash.[3] 2. Dry the product thoroughly under vacuum. |
| Dark-Colored Product | 1. Oxidation of m-anisidine starting material.[2] 2. Tar formation from side reactions at high temperatures. | 1. Use freshly distilled or purified, colorless m-anisidine.[3] Consider running the reaction under an inert atmosphere.[3] 2. During recrystallization, treat the solution with activated carbon to adsorb colored impurities.[3] |
| Multiple Spots on TLC of Crude Product | 1. Unreacted m-anisidine. 2. Diacetylated side product. 3. Oxidation byproducts. | 1. The spot with a different Rf value that is basic is likely m-anisidine. 2. A less polar spot could be the diacetylated product. 3. Streaking or multiple colored spots may indicate oxidation. Purification via column chromatography is recommended. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Acetylation of Anisidines
| Aniline Derivative | Acetylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| p-Anisidine | Acetic Acid | Sulfuric Acid | None (Microwave) | 126 | 15 | ~98 | [5] |
| m-Anisidine | Acetic Anhydride | Pyridine | Dichloromethane | 0 to RT | Several hours | High (Qualitative) | [6] |
| Aniline | Acetic Anhydride | Sodium Acetate | Water/HCl | RT | ~15 | High (Qualitative) | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetylation
This protocol is a general procedure based on the acetylation of anilines.
Materials:
-
3-methoxyaniline (m-anisidine)
-
Acetic anhydride
-
Glacial acetic acid or Dichloromethane (DCM) as solvent
-
Sodium acetate (optional, as catalyst)
-
Round bottom flask
-
Stir bar
-
Ice bath
Procedure:
-
In a round bottom flask, dissolve 3-methoxyaniline (1.0 eq) in either glacial acetic acid or dichloromethane.
-
Cool the solution in an ice bath with stirring.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution. The reaction can be exothermic.[2]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a beaker of cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product. Further purification can be achieved by recrystallization.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol/Water mixture
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a few minutes before hot filtration to remove the carbon.[3]
-
Slowly add hot water dropwise until the solution becomes slightly cloudy.
-
Allow the flask to cool slowly to room temperature to allow for the formation of pure crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: N-(3-Methoxyphenyl)acetamide Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of N-(3-Methoxyphenyl)acetamide production.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the scale-up of this compound synthesis.
Issue 1: Low Reaction Yield Upon Scale-Up
-
Question: We are experiencing a significant drop in yield for the synthesis of this compound when moving from a laboratory scale (grams) to a pilot-plant scale (kilograms). What are the potential causes and solutions?
-
Answer: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue:
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Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Evaluate and optimize the reactor's agitation system. Consider using a different impeller design or increasing the stirring speed. For very large reactors, computational fluid dynamics (CFD) modeling can help in designing an effective mixing strategy.
-
-
Poor Temperature Control: The acetylation of m-anisidine is an exothermic reaction. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Uncontrolled temperature increases can lead to the formation of byproducts.
-
Solution: Implement a more robust cooling system for the reactor. Consider a slower, controlled addition of the acetylating agent to manage the exotherm.
-
-
Impurity in Starting Materials: The quality of starting materials can have a more pronounced effect on the outcome of a large-scale reaction.
-
Solution: Ensure that the m-anisidine and the acetylating agent (e.g., acetic anhydride or acetyl chloride) are of high purity. Perform quality control checks on each batch of starting materials.
-
-
Issue 2: Product Discoloration
-
Question: The isolated this compound from our pilot-plant production has a noticeable yellow or brownish tint, which was not observed at the lab scale. What is the cause and how can we prevent it?
-
Answer: Discoloration often indicates the presence of impurities.
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Oxidation of m-Anisidine: The starting material, m-anisidine, is an aromatic amine and is susceptible to air oxidation, which can form colored impurities that carry through to the final product.
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Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure that the m-anisidine is stored properly and is not exposed to air and light for extended periods.
-
-
Side Reactions at Higher Temperatures: As mentioned, poor temperature control can lead to side reactions, some of which may produce colored byproducts.
-
Solution: Maintain strict temperature control throughout the reaction.
-
-
Purification:
-
Solution: If discoloration persists, consider an additional purification step. Recrystallization from a suitable solvent system, potentially with the addition of activated charcoal, can be effective in removing colored impurities.
-
-
Issue 3: Difficulty with Product Isolation and Crystallization
-
Question: We are facing challenges with the crystallization of this compound at a larger scale. The product is "oiling out" or forming very fine particles that are difficult to filter.
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Answer: Crystallization issues are common during scale-up due to changes in cooling rates and supersaturation.
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"Oiling Out": This occurs when the product separates from the solution as a liquid instead of a solid. It often happens if the solution is cooled too quickly or if the concentration of the product in the solvent is too high.
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Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow the solution to cool slowly and without agitation. A programmed, gradual cooling profile is often necessary at a larger scale.
-
-
Formation of Fine Particles: Rapid cooling can lead to rapid nucleation and the formation of small crystals that are difficult to filter and may trap impurities.
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Solution: Slow down the cooling rate. Seeding the solution with a small amount of pure this compound crystals when the solution is saturated can promote the growth of larger, more easily filterable crystals.
-
-
Frequently Asked Questions (FAQs)
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Q1: What are the most common impurities to expect in the production of this compound?
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A1: Common impurities can include unreacted m-anisidine, di-acetylated m-anisidine (N-acetyl-N-(3-methoxyphenyl)acetamide), and byproducts from the hydrolysis of the acetylating agent (e.g., acetic acid). The presence of these impurities can be confirmed by techniques such as HPLC, GC-MS, and NMR.[]
-
-
Q2: Which solvent is recommended for the recrystallization of this compound at an industrial scale?
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A2: A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of acetanilide derivatives. The ideal ratio will need to be optimized to ensure good recovery and purity. Isopropanol or acetone could also be considered.[2]
-
-
Q3: What are the key safety precautions to consider when scaling up the production of this compound?
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A3: The acetylation reaction is exothermic and can generate heat. Ensure the reactor has adequate cooling capacity and pressure relief systems. Acetic anhydride and acetyl chloride are corrosive and lachrymatory, so appropriate personal protective equipment (PPE) must be worn, and the reaction should be conducted in a well-ventilated area.[3] m-Anisidine is toxic and should be handled with care.
-
Data Presentation
Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales
| Parameter | Laboratory Scale (100 g) | Pilot-Plant Scale (10 kg) | Key Challenges at Scale-Up |
| Reactant Molar Ratio (m-anisidine:acetic anhydride) | 1 : 1.1 | 1 : 1.05 | Cost-effectiveness, minimizing excess reagent |
| Solvent Volume | 500 mL | 40 L | Solvent handling and recovery |
| Reaction Temperature | 25-30 °C | 30-40 °C (with controlled addition) | Heat dissipation, potential for runaway reaction |
| Reaction Time | 2 hours | 4-6 hours | Slower reaction kinetics due to controlled addition |
| Typical Yield | 85-90% | 75-85% | Inefficient mixing, side reactions |
| Purity (before recrystallization) | >98% | 95-97% | Increased impurity formation |
| Purity (after recrystallization) | >99.5% | >99.5% | Crystallization challenges, solvent losses |
Experimental Protocols
Scale-Up Synthesis of this compound
This protocol is adapted from a high-yield laboratory procedure and includes considerations for scale-up.[4]
Materials:
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m-Anisidine (1.0 eq)
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Acetic Anhydride (1.05 eq)
-
Toluene (or another suitable solvent)
-
Sodium Bicarbonate Solution (5%)
-
Ethanol
-
Water
-
Activated Charcoal
Procedure:
-
Reaction Setup: Charge the reactor with m-anisidine and toluene. Begin agitation.
-
Reagent Addition: Slowly add acetic anhydride to the reactor over a period of 1-2 hours, maintaining the internal temperature between 30-40°C. The addition rate should be controlled to manage the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC or TLC until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acetic acid.
-
Wash the organic layer with water.
-
-
Solvent Removal: Concentrate the organic layer under reduced pressure to remove the toluene.
-
Crystallization:
-
Dissolve the crude product in hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and stir for 30 minutes at an elevated temperature.
-
Filter the hot solution to remove the charcoal.
-
Slowly add water to the hot ethanol solution until the solution becomes cloudy (the cloud point).
-
Add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to complete crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with a cold ethanol/water mixture.
-
Dry the product under vacuum at 50-60°C to a constant weight.
-
Visualizations
Caption: Experimental workflow for the scale-up production of this compound.
Caption: Troubleshooting decision tree for common scale-up challenges.
References
managing reaction temperature for optimal N-acetylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing reaction temperature for optimal N-acetylation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems related to reaction temperature during N-acetylation.
Issue 1: Low or No Product Yield with Unreacted Starting Material
| Potential Cause | Observation | Suggested Solution |
| Reaction Temperature Too Low | The reaction is sluggish or has not proceeded to completion, as indicated by TLC or HPLC analysis showing a significant amount of starting amine. | Gradually increase the reaction temperature in 5-10 °C increments and monitor the progress. For some reactions, gentle heating to 40-60 °C may be sufficient to overcome the activation energy barrier.[1] For catalyst-free acetylations with acetic anhydride, increasing the temperature to 60 °C can lead to complete conversion.[2] |
| Insufficient Reaction Time | The reaction has not been allowed to run long enough for the given temperature. | Continue to monitor the reaction at the current temperature for a longer duration. |
| Degraded Acetylating Agent | Acetic anhydride is particularly susceptible to hydrolysis if exposed to moisture. | Use a fresh or newly opened bottle of the acetylating agent. Ensure all glassware is thoroughly dried before use. |
| Inactive Catalyst | If using a catalyst, it may be deactivated by moisture or other impurities. | Activate the catalyst according to the manufacturer's instructions (e.g., by heating) and ensure all reagents and solvents are anhydrous.[1] |
Issue 2: Presence of Multiple Spots on TLC/HPLC Indicating Impurities
| Potential Cause | Observation | Suggested Solution |
| Reaction Temperature Too High | Formation of dark-colored solutions, tar, or multiple product spots on the TLC plate. | Lower the reaction temperature.[3] High temperatures can lead to the degradation of starting materials or products.[4] For instance, in continuous-flow acetylation with acetonitrile, temperatures above the optimal 200 °C can lead to decreased conversion.[5] |
| Diacylation | For primary amines, a second, less polar spot may appear on the TLC, corresponding to the diacetylated product. This is more common under harsh heating conditions.[1] | Avoid excessive heating and use a stoichiometric amount or only a slight excess of the acetylating agent. |
| Side Reactions of Functional Groups | Other functional groups in the molecule may react at elevated temperatures, leading to a loss of chemoselectivity. | Optimize the temperature to favor N-acetylation over O-acetylation or other side reactions. For substrates with both amino and hydroxyl groups, running the reaction at a lower temperature can favor the more nucleophilic amine. |
| Oxidation of Aromatic Amines | The reaction mixture darkens, and complex product mixtures are observed, especially for electron-rich anilines at higher temperatures. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and at a moderate temperature.[1] |
Issue 3: Difficult Product Isolation or Decomposition During Work-up
| Potential Cause | Observation | Suggested Solution |
| Product Instability at Room Temperature | The purified product degrades over time when stored at room temperature. | Store the final product at a lower temperature (e.g., 0-4 °C or -20 °C) after determining its stability. |
| Hydrolysis of Product During Aqueous Work-up | The desired acetylated product reverts to the starting amine during the work-up, especially if the work-up is prolonged or involves harsh acidic or basic conditions. | Perform aqueous washes quickly and with cold solutions. Use mild bases like saturated sodium bicarbonate for neutralization. Remove the solvent at a low temperature using a rotary evaporator.[3] |
Troubleshooting Logic Diagram
Caption: A logic tree for troubleshooting common issues in N-acetylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting temperature for an unknown N-acetylation reaction?
A1: For many N-acetylation reactions using reactive acetylating agents like acetic anhydride or acetyl chloride, starting at 0 °C and gradually warming to room temperature is a good practice.[3] Some methods even proceed efficiently at room temperature without cooling.[6] If the reaction is sluggish, gentle heating can be applied.
Q2: How does temperature affect the selectivity between N-acetylation and O-acetylation in molecules with both amine and hydroxyl groups?
A2: Generally, amines are more nucleophilic than alcohols, and N-acetylation is favored. At lower temperatures, the selectivity for N-acetylation is typically higher. Increasing the temperature can sometimes lead to competing O-acetylation. In enzyme-catalyzed reactions, temperature can significantly impact chemoselectivity. For example, in the acetylation of 2-aminophenol using Novozym 435, an optimal temperature of 60 °C was found for N-acetylation.[7]
Q3: Can high temperatures damage the acetylating agent or the amine?
A3: Yes. Acetic anhydride can decompose at high temperatures. Similarly, amines can undergo thermal degradation, which can be accelerated at elevated temperatures, especially in the presence of other reagents.[8][9] This can lead to the formation of byproducts and a decrease in the yield of the desired product.
Q4: How can I monitor the effect of temperature on my reaction in real-time?
A4: You can monitor the reaction progress by taking small aliquots at different time points and analyzing them by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[10] For more detailed kinetic analysis, online monitoring using techniques like NMR spectroscopy is also possible.[11]
Q5: What are the typical temperature ranges for different N-acetylation methods?
A5: The optimal temperature is highly dependent on the specific method:
-
Acetic Anhydride/Pyridine: Often performed at 0 °C to room temperature.
-
Catalyst-Free Acetic Anhydride: Can be effective at room temperature to 60 °C.[2]
-
Acetonitrile with Alumina Catalyst (Continuous Flow): Optimal conversion is observed at 200 °C.[5]
-
Microwave-Assisted Synthesis: Can significantly reduce reaction times, with temperatures often ranging from 50 °C to 120 °C.
Data Presentation
Table 1: Effect of Temperature on N-Acetylation Conversion (Continuous Flow)
This table summarizes the effect of reaction temperature on the conversion of aniline to acetanilide using acetonitrile as the acetylating agent and alumina as the catalyst in a continuous-flow system.
| Temperature (°C) | Conversion (%) |
| 25 | 27 |
| 100 | 53 |
| 150 | 64 |
| 200 | >99 |
| 275 | <99 |
Data sourced from a study on continuous-flow N-acetylation.[4][12]
Table 2: Temperature Conditions for Various N-Acetylation Protocols
| Acetylating Agent | Substrate Type | Catalyst/Base | Temperature (°C) | Reference |
| Acetic Anhydride | Benzyl Alcohol | None | 60 | [2] |
| Acetic Anhydride | 4-Nitrobenzyl Alcohol | None | 60 | [2] |
| Acetic Anhydride | p-Toluidine | None | Room Temp | [1] |
| Acetic Anhydride | 11-Dodecyn-4-one | Pyridine | 0 to Room Temp | [3] |
| Acetonitrile | Various Amines | Alumina | 200 | [5] |
| Acetyl Chloride | Primary Amines | NaOAc/TEA | Not specified | [13] |
| Esters | Various Amines | Acetic Acid | 80-120 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization of N-Acetylation with Acetic Anhydride
This protocol describes a general method for optimizing the reaction temperature for the N-acetylation of a primary or secondary amine using acetic anhydride.
Materials:
-
Amine substrate
-
Acetic anhydride
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Pyridine or Triethylamine), if necessary
-
TLC plates, developing chamber, and appropriate eluent
-
Standard laboratory glassware
-
Heating/cooling system (e.g., oil bath, ice bath)
Workflow for Temperature Optimization
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. cris.unibo.it [cris.unibo.it]
- 5. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine Thermal Degradation [bre.com]
- 9. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. magritek.com [magritek.com]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
- 14. mdpi.com [mdpi.com]
solvent selection for efficient N-(3-Methoxyphenyl)acetamide recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the efficient recrystallization of N-(3-Methoxyphenyl)acetamide. Content includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solvent selection data to address common challenges encountered during the purification process.
Solvent Selection for Recrystallization
Effective purification by recrystallization is critically dependent on the choice of an appropriate solvent. An ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. This differential solubility facilitates the separation of the desired compound from impurities upon cooling.
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent | Polarity Index | Predicted Solubility at 25°C | Predicted Solubility at Boiling Point | Boiling Point (°C) |
| Water | 9.0 | Low | Moderate | 100 |
| Ethanol | 5.2 | Moderate | High | 78 |
| Methanol | 6.6 | Moderate | High | 65 |
| Isopropanol | 4.3 | Low to Moderate | High | 82 |
| Acetone | 5.1 | High | Very High | 56 |
| Ethyl Acetate | 4.4 | Moderate | High | 77 |
| Toluene | 2.4 | Low | Moderate | 111 |
| Heptane | 0.1 | Very Low | Low | 98 |
Note: "Low," "Moderate," and "High" are qualitative descriptors intended to guide initial solvent screening. It is essential to experimentally determine the optimal solvent for your specific sample, as impurity profiles can affect solubility.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (see Table 1)
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capabilities
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Spatula
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent, just enough to create a slurry. Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of boiling solvent. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, pre-heated flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.
-
Analysis: Determine the melting point of the recrystallized product. Pure this compound has a reported melting point in the range of 87-90°C.[1] A sharp melting point within this range is indicative of high purity.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the recrystallization of this compound.
Q1: No crystals are forming, even after cooling in an ice bath.
A1: This is a common issue that can arise from several factors:
-
Too much solvent was used: If the solution is not saturated, crystals will not form. To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the dissolved solid is higher than its solubility at that temperature, but crystallization has not initiated. Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a "seed crystal" of pure this compound to induce crystallization.
-
Inappropriate solvent: The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a mixed solvent system may be necessary.
Q2: The compound "oiled out" instead of forming crystals.
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool slowly.
-
Change the solvent system: Consider using a mixed solvent system. Dissolve the compound in a solvent in which it is highly soluble, and then add a solvent in which it is less soluble (an "anti-solvent") dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
Q3: The yield of the recrystallized product is very low.
A3: A low recovery can be due to several factors:
-
Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.
-
Premature crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.
-
Incomplete crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.
-
Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.
Q4: The recrystallized product is still impure (e.g., broad melting point range).
A4: The effectiveness of recrystallization depends on proper technique:
-
Cooling rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath.
-
Insoluble impurities: If there were insoluble impurities in your crude product, they should have been removed by hot filtration before cooling.
-
Soluble impurities: If the impurities have a similar solubility profile to your product in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization or purification by another method, such as column chromatography, may be necessary.
Visualizing the Workflow and Troubleshooting
To further aid in understanding the experimental process and decision-making, the following diagrams are provided.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
Safety Information
This compound:
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2][3]
-
Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Wash skin thoroughly after handling. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2][3]
-
GHS Pictograms:
-
General Solvent Hazards:
-
Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin.
-
Always work in a well-ventilated area, preferably a fume hood.
-
Consult the Safety Data Sheet (SDS) for each specific solvent before use to understand its hazards and handling precautions.
References
dealing with "oiling out" during N-substituted acetamide purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of "oiling out" during the purification of N-substituted acetamides.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" during the purification of N-substituted acetamides?
A1: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from the solution as a liquid phase (an "oil") rather than as solid crystals during a crystallization process.[1][2][3] This oil is a concentrated solution of the N-substituted acetamide that is immiscible with the bulk solvent. This can significantly hinder purification as impurities tend to be highly soluble in the oily phase.[1][4]
Q2: What are the primary causes of oiling out?
A2: Oiling out is typically a result of high supersaturation, where the concentration of the N-substituted acetamide in the solution exceeds its solubility to a point that kinetically favors the formation of a liquid phase over an ordered crystal lattice.[1][2] Key contributing factors include:
-
Rapid Cooling: Fast temperature reduction can generate high levels of supersaturation, not allowing sufficient time for crystal nucleation and growth.[2][5]
-
Inappropriate Solvent Choice: A solvent in which the N-substituted acetamide is excessively soluble, or conversely, very poorly soluble, can promote oiling out.[5][6][7] Oiling out is also more likely if the boiling point of the solvent is higher than the melting point of the compound.[5][6]
-
High Solute Concentration: Starting with a highly concentrated solution increases the probability of reaching the critical supersaturation level required for oiling out.[2]
-
Presence of Impurities: Impurities can interfere with the crystallization process, disrupt crystal lattice formation, and induce oiling out.[1][2][6]
Q3: How does oiling out negatively impact the purification of my N-substituted acetamide?
A3: Oiling out can have several detrimental effects on the outcome of your purification:
-
Poor Purification: The oily phase can act as a solvent for impurities, which may become entrapped upon eventual solidification, leading to a lower purity of the final product.[1][4][8]
-
Amorphous or Gummy Product: The oil may solidify into a non-crystalline, amorphous, or gummy substance that is difficult to handle, filter, and dry.[1]
-
Reduced Yield: The formation of an oil can lead to difficulties in isolating the product, resulting in yield losses.[1]
-
Lack of Reproducibility: Oiling out can be an unpredictable event, leading to inconsistencies between batches and making the process difficult to scale up.[1]
Troubleshooting Guides
Problem: My N-substituted acetamide is oiling out upon cooling.
This guide provides a systematic approach to troubleshoot and prevent oiling out during the recrystallization of N-substituted acetamides.
Caption: Troubleshooting workflow for addressing oiling out.
Experimental Protocols
Protocol 1: Systematic Solvent Screening to Prevent Oiling Out
The choice of solvent is critical in preventing oiling out. A systematic screening of solvents can help identify the optimal conditions for crystallization.
Methodology:
-
In several small vials, dissolve a known, small quantity of your crude N-substituted acetamide in different solvents at an elevated temperature.
-
Test a range of solvents with varying polarities.
-
Observe the vials as they cool to room temperature and then in an ice bath.
-
Note any signs of oiling out or crystal formation.
-
If crystals form, analyze the solid for purity to identify the most effective solvent system.
Table 1: Common Solvent Systems for N-Substituted Acetamide Recrystallization
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol/Water | Medium-High | Variable | A versatile mixture for compounds with intermediate polarity.[5] |
| Ethyl Acetate/Hexane | Medium-Low | Variable | A common and effective system for a wide range of compounds.[5] |
| Dichloromethane/Hexane | Low | Variable | Good for less polar compounds.[5] |
| Toluene | Low | 111 | Useful for recrystallizing less polar, higher melting point solids.[5] |
| Isopropanol | Medium | 82.6 | Can be a good alternative to ethanol if oiling out occurs.[7] |
Protocol 2: Controlled Cooling and Seeding
Controlling the rate of supersaturation is a key strategy to prevent oiling out. This can be achieved through slow cooling and the introduction of seed crystals.
Methodology:
-
Dissolve the crude N-substituted acetamide in the minimum amount of a suitable solvent at an elevated temperature until the solution is clear.
-
Slowly cool the solution. Allow it to cool to room temperature naturally before transferring it to an ice bath. A slower cooling rate favors crystal growth over the formation of an oil.[2][5]
-
If spontaneous crystallization does not occur, add a small amount (typically 1-5% by weight) of pure seed crystals to the solution once it is slightly cooled.[2]
-
Continue to cool the solution slowly to the final crystallization temperature.
Table 2: Effect of Cooling Rate on Crystallization Outcome
| Cooling Rate | Supersaturation Generation | Likelihood of Oiling Out | Crystal Size | Purity |
| Fast | Rapid | High | Small | Lower (impurities may be trapped) |
| Slow | Gradual | Low | Larger | Higher |
Protocol 3: Dealing with an Existing Oil
If your N-substituted acetamide has already oiled out, the following steps can be taken to induce crystallization.
Methodology:
-
Re-dissolve and Dilute: Reheat the mixture to dissolve the oil. Add a small amount of additional "good" solvent to decrease the concentration and then allow the solution to cool slowly.[4]
-
Mixed Solvent System: If using a single solvent, try dissolving the oil in a small amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until turbidity persists. Reheat to clarify the solution and then cool slowly.[5][6]
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. This can create nucleation sites and induce crystallization.[5]
Caption: Workflow for inducing crystallization from an oil.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of N-(2-methoxyphenyl)acetamide and N-(3-methoxyphenyl)acetamide
A detailed guide for researchers, scientists, and drug development professionals on the potential biological activities of two isomeric acetamide compounds, outlining key experimental protocols and data presentation for comparative analysis.
Introduction
N-arylacetamides represent a significant class of organic compounds that are pivotal in the field of medicinal chemistry, serving as foundational structures for a diverse array of therapeutic agents. The strategic placement of substituents on the phenyl ring can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative framework for evaluating the biological activities of two isomeric compounds: N-(2-methoxyphenyl)acetamide and N-(3-methoxyphenyl)acetamide.
While direct, head-to-head comparative studies on the biological activities of these specific isomers are not extensively documented in publicly available literature, this guide synthesizes information on the known activities of closely related acetamide derivatives. It also provides detailed experimental protocols and templates for data presentation to facilitate future research and a direct comparison of these compounds. Based on the broader class of acetamide derivatives, potential biological activities for investigation include anticonvulsant, anti-inflammatory, analgesic, and antimicrobial effects.
Comparative Biological Activity: A Framework for Investigation
Due to the absence of direct comparative experimental data, the following sections provide a template for how such a comparison could be structured. The quantitative data presented in the tables are hypothetical and serve as placeholders to illustrate how experimental results would be presented.
Anticonvulsant Activity
Derivatives of acetamide have shown promise as anticonvulsant agents.[1][2][3][4][5] The maximal electroshock (MES) seizure test is a common preclinical screen for anticonvulsant activity.
Table 1: Comparative Anticonvulsant Activity (Maximal Electroshock Seizure Test)
| Compound | Dose (mg/kg) | Protection (%) | ED₅₀ (mg/kg) [95% CI] |
| N-(2-methoxyphenyl)acetamide | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
| Phenytoin (Control) | 30 | 100 | 9.5 [7.8-11.6] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol is based on established methodologies for assessing anticonvulsant activity.[3]
Objective: To determine the ability of the test compounds to protect against seizures induced by maximal electroshock in mice.
Materials:
-
Male Swiss mice (20-25 g)
-
N-(2-methoxyphenyl)acetamide and this compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Phenytoin (positive control)
-
Electroshock apparatus
-
Corneal electrodes
Procedure:
-
Animals are fasted for 4 hours prior to the experiment.
-
Test compounds and the positive control are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The control group receives the vehicle.
-
At a predetermined time after administration (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The percentage of animals protected from the tonic hind limb extension is recorded for each dose group.
-
The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.
Diagram 1: Experimental Workflow for MES Seizure Test
Workflow for the Maximal Electroshock (MES) seizure test.
Anti-inflammatory and Analgesic Activity
Acetamide derivatives have been investigated for their potential to alleviate inflammation and pain.[6][7][8][9][10][11][12] The carrageenan-induced paw edema model in rats is a widely used assay for acute inflammation, while the acetic acid-induced writhing test in mice is a common screen for analgesic activity.
Table 2: Comparative Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| N-(2-methoxyphenyl)acetamide | Data not available | Data not available |
| This compound | Data not available | Data not available |
| Indomethacin (Control) | 10 | ~50-60% |
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol is adapted from standard methods for evaluating anti-inflammatory agents.[10]
Objective: To assess the in vivo anti-inflammatory activity of the test compounds.
Materials:
-
Wistar rats (150-200 g)
-
N-(2-methoxyphenyl)acetamide and this compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Indomethacin (positive control)
-
1% (w/v) Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
Test compounds, vehicle, or indomethacin are administered orally.
-
After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volumes are measured at 1, 2, 3, and 4 hours after carrageenan injection.
-
The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.
Table 3: Comparative Analgesic Activity (Acetic Acid-Induced Writhing Test)
| Compound | Dose (mg/kg) | Writhing Inhibition (%) |
| N-(2-methoxyphenyl)acetamide | Data not available | Data not available |
| This compound | Data not available | Data not available |
| Aspirin (Control) | 100 | ~60-70% |
Experimental Protocol: Acetic Acid-Induced Writhing Test
This protocol is based on established procedures for screening analgesic compounds.[8][11]
Objective: To evaluate the peripheral analgesic activity of the test compounds.
Materials:
-
Swiss albino mice (20-25 g)
-
N-(2-methoxyphenyl)acetamide and this compound
-
Vehicle (e.g., normal saline with 1% Tween 80)
-
Aspirin (positive control)
-
0.6% (v/v) Acetic acid solution
Procedure:
-
Mice are divided into groups and treated with the test compounds, vehicle, or aspirin orally.
-
After a specific period (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid (10 mL/kg).
-
Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10-15 minutes.
-
The percentage of writhing inhibition is calculated for each treated group compared to the vehicle control group.
Diagram 2: Logical Flow for Anti-inflammatory and Analgesic Testing
Logical flow for evaluating anti-inflammatory and analgesic activities.
Antimicrobial Activity
Some acetamide derivatives have been reported to possess antimicrobial properties.[13][14] The minimum inhibitory concentration (MIC) is a key parameter to quantify the in vitro antimicrobial activity.
Table 4: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration)
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| N-(2-methoxyphenyl)acetamide | Data not available | Data not available |
| This compound | Data not available | Data not available |
| Ciprofloxacin (Control) | 0.25 - 1 | 0.008 - 0.06 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the standard broth microdilution method.
Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
N-(2-methoxyphenyl)acetamide and this compound
-
Ciprofloxacin (positive control)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
The test compounds are serially diluted in MHB in a 96-well plate.
-
A standardized bacterial inoculum is prepared and added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
References
- 1. N-(2-Methoxyphenyl)acetamide | 93-26-5 | Benchchem [benchchem.com]
- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-(2-Methoxyphenyl)acetamide | CAS:93-26-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. The anticonvulsant activities of N-benzyl 3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. cdn.usbio.net [cdn.usbio.net]
A Comparative Guide to the Synthesis and Properties of N-(4-methoxyphenyl)acetamide
N-(4-methoxyphenyl)acetamide, also known as Methacetin, is an acetamide derivative with applications in research and diagnostics.[1][2] This guide provides a comparative analysis of its synthesis, physicochemical properties, and biological activities, alongside those of related N-arylacetamide compounds. The information is intended for researchers, scientists, and professionals in drug development to facilitate objective evaluation and application.
Synthesis of N-(4-methoxyphenyl)acetamide and Alternatives
The synthesis of N-arylacetamides is a fundamental process in organic chemistry, with several established methods. The most common approaches for N-(4-methoxyphenyl)acetamide involve either the O-methylation of a phenol or the N-acetylation of an aniline.
Common Synthetic Routes:
-
Methylation of p-Acetamidophenol: This method involves the methylation of the hydroxyl group of p-acetamidophenol. Various methylating agents can be employed, such as trimethyl phosphate or dimethyl sulfite, in the presence of a base like potassium carbonate.[3][4]
-
Acetylation of p-Anisidine: A widely used method for forming the amide bond is the acetylation of the primary amine of p-anisidine (4-methoxyaniline) using an acetylating agent like acetic anhydride or acetyl chloride.
-
Beckmann Rearrangement of Ketoximes: A more advanced method involves the rearrangement of ketoximes, such as the one derived from 4-methoxyacetophenone, using trifluoromethanesulfonic anhydride to yield the corresponding N-arylacetamide.[5]
Alternative Approaches for N-Arylacetamides:
-
Reductive Acetylation of Nitroarenes: A one-pot method can be used where an aromatic nitro compound is reduced and acetylated in the same reaction vessel, often promoted by catalysts like CuFe2O4 nanoparticles in water.[6][7]
-
Metal-Free Amination: Aryltriazenes can react with acetonitrile under mild, metal-free conditions to form N-arylacetamides.[[“]]
The following diagram illustrates a typical laboratory workflow for the synthesis of N-(4-methoxyphenyl)acetamide via the methylation of p-acetamidophenol.
Caption: Synthesis workflow for N-(4-methoxyphenyl)acetamide.
Comparative Physicochemical Properties
The properties of N-arylacetamides are influenced by the substituents on the aromatic ring. The methoxy group in N-(4-methoxyphenyl)acetamide, for instance, affects its polarity and solubility compared to the parent compound, N-phenylacetamide.
| Property | N-(4-methoxyphenyl)acetamide | N-phenylacetamide (Acetanilide) | N-(4-Nitrophenyl)acetamide |
| Molecular Formula | C₉H₁₁NO₂[1] | C₈H₉NO | C₈H₈N₂O₃ |
| Molecular Weight | 165.19 g/mol [1] | 135.17 g/mol | 180.16 g/mol |
| Melting Point | 128-132 °C[1][9] | 113-115 °C | 215-217 °C |
| Boiling Point | ~293 °C (rough estimate)[1] | 304 °C | Decomposes |
| Appearance | Light beige/purple crystalline powder[1][10] | White crystalline solid | Yellowish crystalline powder |
| Water Solubility | 0.42 g/100 mL (20 °C)[1] | 0.56 g/100 mL (25 °C) | Slightly soluble |
| Other Solubilities | Slightly soluble in Chloroform, Methanol[1] | Soluble in ethanol, diethyl ether | Soluble in ethanol, acetone |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols for two common synthesis methods.
Protocol 1: Synthesis via Methylation of p-Acetamidophenol
This protocol is adapted from a procedure using trimethyl phosphate as the methylating agent.[3]
-
Materials:
-
p-Acetamidophenol (10.0 g, 0.066 mol)
-
Potassium carbonate (2.0 g, 0.014 mol)
-
Trimethyl phosphate (20 ml, 0.17 mol)
-
Methylene chloride
-
6% Sodium hydroxide solution
-
Water
-
-
Procedure:
-
To a 100 ml three-necked flask equipped with a reflux condenser and mechanical stirrer, add p-acetamidophenol, potassium carbonate, and trimethyl phosphate.
-
Heat the mixture to 90°C and maintain for three hours with stirring.
-
Allow the mixture to stand overnight at room temperature.
-
Quench the reaction by adding 50 ml of water.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with methylene chloride.
-
Wash the organic layer with a 6% sodium hydroxide solution to remove any unreacted p-acetamidophenol.
-
Concentrate the organic layer in vacuo to yield the crude product.
-
The resulting solid, p-acetamidoanisole (N-(4-methoxyphenyl)acetamide), can be further purified by recrystallization if necessary. A yield of approximately 6.5 g (60%) has been reported for this method.[3]
-
Protocol 2: Synthesis via Beckmann Rearrangement of a Ketoxime
This protocol is a general procedure for converting ketoximes to amides using triflic anhydride.[5]
-
Materials:
-
4-Methoxyacetophenone oxime (2.0 mmol)
-
Trifluoromethanesulfonic anhydride (triflic anhydride, 2.0 mmol)
-
Dry Dichloromethane (DCM)
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Crushed ice
-
-
Procedure:
-
Dissolve the ketoxime (2.0 mmol) in 5 ml of dry DCM in an oven-dried round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of triflic anhydride (2.0 mmol) in 5 ml of DCM.
-
Add the triflic anhydride solution dropwise to the ketoxime solution over 10-15 minutes.
-
Stir the reaction mixture at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the contents onto crushed ice (100 ml).
-
Neutralize the mixture with a 10% NaHCO₃ solution.
-
Extract the product with DCM (3 x 15 ml).
-
The combined organic extracts are dried, filtered, and concentrated to yield the amide. A yield of 96% has been reported for this transformation.[5]
-
Biological Activities and Applications
N-(4-methoxyphenyl)acetamide and its derivatives exhibit a range of biological activities. The core acetamide structure is a common motif in many pharmacologically active molecules.
-
Diagnostic Applications: The compound, also known as Methacetin, is used in the pharmaceutical industry to assess liver function.[1] Its metabolism in the liver can help predict liver dysfunction caused by certain medications.[1]
-
Antimicrobial Activity: Derivatives of N-(4-methoxyphenyl)acetamide have shown notable biological effects. For example, sodium acetyl(4-methoxyphenyl)carbamodithioate, synthesized from N-(4-methoxyphenyl)acetamide, demonstrates high fungicidal activity, completely inhibiting the growth of the phytopathogen Fusarium oxysporum at a 0.4% concentration.[11][12]
-
Precursor for Other Bioactive Molecules: The compound serves as a starting material for more complex molecules. For instance, 2-chloro-N-(4-methoxyphenyl)acetamide is used to synthesize derivatives with antimicrobial and antioxidant properties.[13]
The diagram below illustrates the relationship between N-(4-methoxyphenyl)acetamide and its derived applications and activities.
Caption: Applications derived from N-(4-methoxyphenyl)acetamide.
References
- 1. lookchem.com [lookchem.com]
- 2. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis routes of N-(4-Methoxyphenyl)acetamide [benchchem.com]
- 4. Synthesis routes of N-(4-Methoxyphenyl)acetamide [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Two different facile and efficient approaches for the synthesis of various N-arylacetamides via N-acetylation of arylamines and straightforward one-pot reductive acetylation of nitroarenes promoted by recyclable CuFe2O4 nanoparticles in water | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. consensus.app [consensus.app]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. cyberleninka.ru [cyberleninka.ru]
- 13. researchgate.net [researchgate.net]
A Practical Guide to Developing and Validating an HPLC Method for N-(3-Methoxyphenyl)acetamide Analysis
Representative HPLC Method Protocol
A common approach for the analysis of acetanilide derivatives involves reverse-phase HPLC.[1] The following protocol outlines a typical starting point for method development and subsequent validation.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.
-
Mobile Phase: A mixture of acetonitrile and water is commonly employed.[1] The addition of a small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), can improve peak shape. A typical starting gradient might be Acetonitrile:Water (50:50, v/v).
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Column Temperature: Analysis is typically performed at ambient temperature.
-
Detection Wavelength: The optimal wavelength for detection should be determined by scanning the UV spectrum of N-(3-Methoxyphenyl)acetamide. A wavelength in the range of 240-280 nm is expected to provide good sensitivity.
-
Injection Volume: A 10-20 µL injection volume is standard.
HPLC Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates the typical workflow for HPLC method validation according to ICH (International Council for Harmonisation) guidelines.
Caption: General workflow for HPLC method validation.
Key Validation Parameters: A Comparative Overview
The following tables summarize the typical acceptance criteria for key HPLC validation parameters and provide representative data from a validated method for a structurally similar compound as a practical example.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Representative Results |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| % RSD of Peak Areas | ≤ 2.0% | 0.8% |
Table 2: Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Representative Results |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Reportable (e.g., S/N ratio of 3:1) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Reportable (e.g., S/N ratio of 10:1) | 0.15 µg/mL |
| Specificity | No interference from blank/placebo | No co-eluting peaks |
Experimental Protocols for Key Validation Experiments
1. Specificity (Forced Degradation Studies)
To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies are performed. This involves subjecting a solution of this compound to various stress conditions to generate potential degradation products. The goal is to show that the analytical method can separate the parent compound from any degradants.
-
Acid Hydrolysis: A common approach is to reflux the sample in 0.1 N HCl at 60°C for a specified period.
-
Base Hydrolysis: Similarly, the sample can be refluxed in 0.1 N NaOH at 60°C.
-
Oxidative Degradation: The sample is treated with a reagent like 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 105°C) for a defined time.
-
Photolytic Degradation: The drug substance is exposed to UV light.
2. Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Prepare a stock solution of this compound of a known concentration.
-
Create a series of at least five dilutions from the stock solution to cover the expected working range.
-
Inject each dilution in triplicate.
-
Plot the mean peak area against the corresponding concentration and perform a linear regression analysis. The correlation coefficient (R²) should be calculated.
3. Accuracy
Accuracy is determined by recovery studies, where a known amount of the analyte is added to a placebo or blank matrix and the recovery is measured.
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the analyte into a blank matrix.
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each sample.
4. Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
The relative standard deviation (%RSD) is calculated for the results at each level.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
6. Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Introduce small changes to the method, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (e.g., ± 5 °C)
-
-
Analyze the system suitability parameters after each change to ensure they remain within the acceptance criteria.
By following this comprehensive guide, researchers can develop and validate a robust and reliable HPLC method for the analysis of this compound, ensuring the quality and integrity of their analytical data.
References
Comparative Study of Antioxidant Activity in Methoxy-Substituted Acetanilides
A detailed analysis for researchers and drug development professionals on the free radical scavenging capabilities of methoxy-substituted acetanilides, supported by experimental data and standardized protocols.
This guide provides a comparative analysis of the antioxidant activity of various methoxy-substituted acetanilides. The position of the methoxy group on the aniline ring significantly influences the compound's ability to neutralize free radicals. This document summarizes the available quantitative data, details the experimental methodologies for key antioxidant assays, and visualizes the experimental workflow for antioxidant screening.
Data Summary: Antioxidant Activity of Methoxy-Substituted Acetanilides
The antioxidant potential of methoxy-substituted acetanilides is typically evaluated through their ability to scavenge stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Substitution Pattern | Antioxidant Assay | IC50 (µg/mL) | Reference Compound (IC50 µg/mL) |
| Acetanilide | Unsubstituted | DPPH | > 1000 | Ascorbic Acid (Not Specified) |
| N-(4-methoxyphenyl)acetamide | 4-methoxy | Not Specified | Not Specified | Not Specified |
| Thiophene Acetanilide Hybrid 1 | Thiophene & Acetamide | DPPH | 43.28 ± 0.14 | BHT & Ascorbic Acid |
| Thiophene Acetanilide Hybrid 2 | Thiophene & Acetamide | DPPH | 35.36 ± 0.11 | BHT & Ascorbic Acid |
| Thiophene Acetanilide Hybrid 3 | Thiophene & Acetamide | DPPH | 37.52 ± 0.04 | BHT & Ascorbic Acid |
| Thiophene Acetanilide Hybrid 4 | Thiophene & Acetamide | DPPH | 32.26 ± 0.07 | BHT & Ascorbic Acid |
| Thiophene Acetanilide Hybrid 5 | Thiophene & Acetamide | DPPH | 27.31 ± 0.23 | BHT & Ascorbic Acid |
| Thiophene Acetanilide Hybrid 6 | Thiophene & Acetamide | DPPH | 23.17 ± 0.36 | BHT & Ascorbic Acid |
Note: Data for directly methoxy-substituted acetanilides is limited in the public domain. The provided data for thiophene acetanilide hybrids demonstrates the antioxidant potential of acetanilide-containing structures. Further research is required to establish a complete dataset for a direct comparison of methoxy-positional isomers.
Structure-Activity Relationship
The antioxidant activity of phenolic and anilinic compounds is influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups, such as the methoxy (-OCH3) group, generally enhance antioxidant activity. This is attributed to their ability to donate electrons, which stabilizes the resulting radical formed after scavenging a free radical. The position of the methoxy group is also crucial, with ortho and para positions often showing greater activity than the meta position due to resonance effects that can better stabilize the radical.
Experimental Protocols
Detailed methodologies for the two most common in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is a violet-colored solution, to the yellow-colored non-radical form, DPPH-H, in the presence of an antioxidant.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (analytical grade)
-
Test compounds (methoxy-substituted acetanilides)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of test solutions: Prepare a stock solution of each test compound and the standard antioxidant in methanol or another suitable solvent. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Reaction mixture: In a 96-well microplate, add a specific volume of the test compound solution (e.g., 100 µL) to a specific volume of the DPPH solution (e.g., 100 µL).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. A blank containing only the solvent and DPPH solution is also measured.
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which diminishes in the presence of an antioxidant.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (methoxy-substituted acetanilides)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test solutions: Prepare a stock solution of each test compound and the standard antioxidant in a suitable solvent. Prepare a series of dilutions from the stock solution.
-
Reaction mixture: Add a small volume of the test compound solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a 96-well microplate.
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation of scavenging activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Visualizations
The following diagrams illustrate the general workflow for screening the antioxidant activity of synthesized compounds.
Caption: General experimental workflow for the synthesis and antioxidant screening of methoxy-substituted acetanilides.
Signaling Pathways
Currently, there is a lack of specific research detailing the signaling pathways through which methoxy-substituted acetanilides may exert their antioxidant effects. Generally, small molecule antioxidants like these primarily act through direct radical scavenging. However, some phenolic compounds have been shown to influence endogenous antioxidant defense mechanisms by modulating signaling pathways such as the Nrf2-ARE pathway. Further research is needed to determine if methoxy-substituted acetanilides have similar effects.
Caption: Hypothetical antioxidant mechanisms of methoxy-substituted acetanilides, including direct scavenging and potential (unconfirmed) modulation of cellular antioxidant pathways.
A Structural and Spectroscopic Comparison of Ortho-, Meta-, and Para-Methoxyphenyl Acetamide Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural, physical, and spectroscopic properties of ortho-, meta-, and para-methoxyphenyl acetamide. The positional isomerism of the methoxy group on the phenyl ring significantly influences the physicochemical characteristics and potential biological activities of these compounds. This document summarizes key experimental data to facilitate research and development involving these acetamide derivatives.
Structural and Physicochemical Properties
The ortho-, meta-, and para-isomers of methoxyphenyl acetamide share the same molecular formula (C₉H₁₁NO₂) and molecular weight (165.19 g/mol ), yet their distinct structural arrangements lead to notable differences in their physical properties. These differences are primarily due to variations in intermolecular forces, such as hydrogen bonding and van der Waals interactions, which are influenced by the position of the methoxy group relative to the acetamide substituent.
A summary of the key physicochemical properties is presented in the table below.
| Property | Ortho-Methoxyphenyl Acetamide | Meta-Methoxyphenyl Acetamide | Para-Methoxyphenyl Acetamide |
| Melting Point (°C) | 87-90[1] | Not explicitly found, related derivative has m.p. 220[2] | 128-132[3] |
| Solubility | Soluble in DMSO[4][5] | Data not readily available | Slightly soluble in water, chloroform, and methanol[6]. Soluble in alcohol, dilute acids, and alkalis[7]. |
| Appearance | Colorless solid[1] | Pale yellow crystalline solid (for a related derivative)[2] | Light beige or light purple crystalline powder[6] |
Spectroscopic Analysis
Spectroscopic data provides detailed insights into the molecular structure of each isomer. The following sections summarize the characteristic ¹H NMR, ¹³C NMR, and IR spectral data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts in ¹H NMR spectra are indicative of the electronic environment of the protons. The position of the methoxy group influences the shielding and deshielding of the aromatic protons.
| Isomer | Key ¹H NMR Signals (ppm) |
| Ortho | δ 8.35 (s, 1H, NH), 7.80-6.85 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃), 2.18 (s, 3H, COCH₃)[8] |
| Meta | δ 10.25 (s, 1H, NH), 6.96 (m, 4H, Ar-H), 3.86 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃)[1] |
| Para | δ 9.8 (s, 1H, NH), 7.45 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.75 (s, 3H, OCH₃), 2.0 (s, 3H, COCH₃) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra reveal the number of unique carbon environments in each molecule.
| Isomer | Key ¹³C NMR Signals (ppm) |
| Ortho | δ 164 (C=O), 149, 127, 125, 121, 120, 110 (Ar-C), 56 (OCH₃), 43 (CH₂)[9] |
| Meta | δ 171.1 (C=O), 153.2, 126.3, 124.1, 121.9, 121.6, 113.4 (Ar-C), 56.8 (OCH₃), 22.9 (CH₃)[1] |
| Para | δ 168.0 (C=O), 155.5, 132.0, 121.0, 114.0 (Ar-C), 55.0 (OCH₃), 24.0 (COCH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecules. The characteristic absorption bands for the amide and methoxy groups are highlighted below.
| Isomer | Key IR Absorption Bands (cm⁻¹) |
| Ortho | 3375 (N-H stretch), 2850 (C-H aliphatic stretch), 1671 (C=O amide stretch), 1600 (C=C aromatic stretch)[9] |
| Meta | 3340, 3331 (N-H stretch), 1674 (C=O amide stretch), 1580, 1520 (aromatic C=C stretch)[1] |
| Para | 3331 (N-H stretch), 1665 (C=O amide stretch), 1573 (aromatic C=C stretch)[1] |
Experimental Protocols
Synthesis of Methoxyphenyl Acetamide Isomers
A general method for the synthesis of methoxyphenyl acetamide isomers involves the acylation of the corresponding methoxyaniline (anisidine) isomer with an acetylating agent such as acetic anhydride or acetyl chloride.
General Procedure:
-
Dissolve the respective methoxyaniline isomer (ortho-, meta-, or para-) in a suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane).
-
Slowly add the acetylating agent (e.g., acetic anhydride) to the solution, often with cooling to control the exothermic reaction.
-
The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period to ensure complete reaction.
-
Upon completion, the reaction mixture is poured into cold water or an ice bath to precipitate the crude product.
-
The solid product is collected by filtration, washed with water to remove any unreacted starting materials and byproducts.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to yield the pure methoxyphenyl acetamide isomer.
For a specific example, the synthesis of N-(4-methoxyphenyl)acetamide can be achieved by heating a mixture of p-acetamidophenol, potassium carbonate, and dimethyl sulfite.[10]
Spectroscopic and Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[1] Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) used as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[1] Solid samples can be prepared as KBr pellets or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): The molecular weight and fragmentation pattern of the compounds can be determined using mass spectrometry, often coupled with gas chromatography (GC-MS).[1]
-
Melting Point Determination: Melting points are measured using a standard melting point apparatus and are reported as a range.
Visualizing Experimental Workflows
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of methoxyphenyl acetamide isomers.
References
- 1. rsc.org [rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. 2-(4-Methoxyphenyl)acetamide | C9H11NO2 | CID 241868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis routes of N-(4-Methoxyphenyl)acetamide [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized N-(3-Methoxyphenyl)acetamide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the validation of experimental results and the advancement of drug discovery pipelines. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of N-(3-Methoxyphenyl)acetamide, with its structural isomers, N-(2-Methoxyphenyl)acetamide and N-(4-Methoxyphenyl)acetamide, serving as key alternatives for comparative analysis.
Comparative Analysis of Physicochemical and Spectroscopic Data
The purity of this compound can be rigorously evaluated and distinguished from its isomers through a combination of physical and spectroscopic techniques. The following tables summarize key analytical data for this compound and its ortho- and para-isomers.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| N-(2-Methoxyphenyl)acetamide | C₉H₁₁NO₂ | 165.19 | 87-90[1] | Colorless solid[1] |
| This compound | C₉H₁₁NO₂ | 165.19 | 87-90 [1] | Colorless solid [1] |
| N-(4-Methoxyphenyl)acetamide | C₉H₁₁NO₂ | 165.19 | 129-131 | Brown solid |
Table 2: ¹H NMR Spectral Data (DMSO-d₆, 300 MHz)
| Compound | δ (ppm) of -COCH₃ (s, 3H) | δ (ppm) of -OCH₃ (s, 3H) | δ (ppm) of Aromatic Protons (m) | δ (ppm) of -NH (s, 1H) |
| N-(2-Methoxyphenyl)acetamide | 2.18 | 3.85 | 6.86-7.80 | 8.35 |
| This compound | 2.42 [1] | 3.86 [1] | 6.96 [1] | 10.25 [1] |
| N-(4-Methoxyphenyl)acetamide | 2.37 | 3.86 | 6.89 (d), 7.46 (d) | 9.97 |
Table 3: ¹³C NMR Spectral Data (DMSO-d₆, 75 MHz)
| Compound | δ (ppm) of -COCH₃ | δ (ppm) of -OCH₃ | δ (ppm) of Aromatic Carbons | δ (ppm) of C=O |
| N-(2-Methoxyphenyl)acetamide | 22.9 | 56.8 | 113.4, 121.6, 121.9, 124.1, 126.3, 153.2 | 171.1 |
| This compound | 22.9 [1] | 56.8 [1] | 113.4, 121.6, 121.9, 124.1, 126.3, 153.2 [1] | 171.1 [1] |
| N-(4-Methoxyphenyl)acetamide | 24.1 | 55.2 | 113.8, 121.7, 132.5, 155.5 | 168.2 |
Table 4: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| N-(2-Methoxyphenyl)acetamide | Not specified | 165 | Not specified |
| This compound | Not specified | 165 [1] | Not specified |
| N-(4-Methoxyphenyl)acetamide | Not specified | 165 | Not specified |
Note: Specific retention times are highly dependent on the GC column and conditions and are therefore not provided as absolute values. Comparison should be made against a standard run under identical conditions.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established procedures for acetanilide derivatives and should be validated for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity and identifying impurities in non-volatile compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective. A starting gradient could be 20% acetonitrile, increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and a blank (mobile phase). Purity is determined by the area percentage of the main peak. Impurities will appear as separate peaks, and their retention times can be used for identification if standards are available.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and semi-volatile compounds and provides structural information about the analyte and any impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-400.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Analysis: The retention time of the main peak is characteristic of the compound. The mass spectrum will show the molecular ion peak and a specific fragmentation pattern that can confirm the structure. Impurities will have different retention times and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the chemical structure and assessing the purity of the synthesized compound.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis:
-
¹H NMR: The chemical shifts, integration values, and splitting patterns of the protons should match the expected structure (see Table 2). The presence of unexpected signals may indicate impurities. The purity can be estimated by comparing the integration of the analyte's signals to those of a known internal standard.
-
¹³C NMR: The number of signals and their chemical shifts should correspond to the number of unique carbon atoms in the molecule (see Table 3).
-
Potential Impurities in the Synthesis of this compound
The most common synthesis of this compound involves the acetylation of m-anisidine with acetic anhydride or acetyl chloride. Potential impurities that may arise from this synthesis include:
-
Unreacted m-anisidine: The starting amine.
-
Acetic acid: A byproduct of the reaction with acetic anhydride.
-
Diacetylated product (N-(3-methoxyphenyl)diacetamide): Formed if the reaction conditions are too harsh or if an excess of the acetylating agent is used.
-
Other positional isomers: If the starting m-anisidine is not pure.
These impurities can typically be detected and quantified using the HPLC and GC-MS methods described above.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound and the relationship between the compound and its potential impurities.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Efficacy of N-(3-Methoxyphenyl)acetamide Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. N-(3-Methoxyphenyl)acetamide and its derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a comprehensive comparison of their efficacy in anticancer, anti-inflammatory, and antimicrobial applications, supported by experimental data and detailed methodologies.
This document synthesizes findings from multiple studies to offer an objective overview of the therapeutic potential of these derivatives. Quantitative data are presented in structured tables for straightforward comparison, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of their mechanism of action.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of cell cycle arrest and apoptosis, hindering the rapid and uncontrolled division of cancer cells.
Comparative Anticancer Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various acetamide derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.
| Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide | MCF-7 (Breast) | Not explicitly stated, but showed activity | Doxorubicin | Not specified |
| 2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide | K-562 (Leukemia) | Not explicitly stated, but showed activity | Doxorubicin | Not specified |
| Benzimidazole-based 1,3,4-oxadiazole derivative 10 | MDA-MB-231 (Breast) | 1.18[1] | Doxorubicin | 4.76[1] |
| Benzimidazole-based 1,3,4-oxadiazole derivative 10 | A549 (Lung) | 3.31[1] | Doxorubicin | 5.85[1] |
| Benzimidazole-based 1,3,4-oxadiazole derivative 13 | MDA-MB-231 (Breast) | 2.90[1] | Doxorubicin | 4.76[1] |
| Benzimidazole-based 1,3,4-oxadiazole derivative 13 | A549 (Lung) | 5.30[1] | Doxorubicin | 5.85[1] |
Note: While not all compounds listed are direct this compound derivatives, they represent structurally related acetamide compounds with demonstrated anticancer activity, providing a comparative context.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[2]
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Signaling Pathway: Induction of Cell Cycle Arrest
Certain acetamide derivatives exert their anticancer effects by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, some benzimidazole derivatives have been shown to arrest the cell cycle at the G1 and G2/M phases.[1] While the precise signaling pathway for this compound derivatives is still under extensive investigation, a representative pathway for cell cycle arrest is illustrated below.
Anti-inflammatory Activity: Combating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases. This compound derivatives have shown potential in mitigating inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators.
Comparative Anti-inflammatory Efficacy
The anti-inflammatory activity of these compounds is often evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key metric for comparison.
| Derivative | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h |
| 2-(1-ethyl propylidene-hydrazino)-3-(3-methoxyphenyl)-3H-quinazolin-4-one (AS2) | 20 | 58.2[3] | Diclofenac Sodium | 10 | 52.1[3] |
| 2-(1-methyl butylidene-hydrazino)-3-(3-methoxyphenyl)-3H-quinazolin-4-one (AS3) | 20 | 54.5[3] | Diclofenac Sodium | 10 | 52.1[3] |
Note: The compounds listed are quinazolinone derivatives synthesized from 3-methoxy aniline, demonstrating the anti-inflammatory potential of structures incorporating the 3-methoxyphenyl moiety.
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is a standard for screening acute anti-inflammatory activity.[4][5]
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for one week prior to the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the rats. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., Diclofenac Sodium).
-
Induction of Edema: After 30 minutes of compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[5]
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Antimicrobial Activity: A New Frontier Against Pathogens
The emergence of drug-resistant microbes necessitates the development of new antimicrobial agents. Derivatives of N-phenylacetamide have demonstrated promising activity against a range of bacteria and fungi.
Comparative Antimicrobial Efficacy
The antimicrobial potential is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum | Completely inhibits at 0.4% concentration[6][7] | Tetramethylthiuram disulfide (TMTD) | Not specified |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | Zone of inhibition: 18 mm at 0.4% concentration[6] | Fitolavin | Not specified |
Note: The data presented is for a derivative of N-(4-methoxyphenyl)acetamide, a closely related isomer, highlighting the potential of this chemical class.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a widely used technique for determining the MIC of an antimicrobial agent.[3][8]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
References
- 1. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
A Comparative Guide to the Synthetic Routes of N-Arylacetamides for Researchers and Drug Development Professionals
The N-arylacetamide moiety is a cornerstone in medicinal chemistry and materials science, valued for its presence in numerous pharmaceuticals and functional materials. The efficient and selective synthesis of these compounds is therefore of paramount importance. This guide provides an objective comparison of various synthetic routes to N-arylacetamides, offering detailed experimental protocols, quantitative data, and workflow diagrams to aid researchers in selecting the optimal method for their specific needs.
Executive Summary
This guide evaluates four principal synthetic strategies for the preparation of N-arylacetamides:
-
Classical Acylation with Acetic Anhydride: A traditional and widely used method involving the reaction of anilines with acetic anhydride.
-
Classical Acylation with Acetyl Chloride: An alternative classical approach utilizing the more reactive acetyl chloride.
-
Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction that has become a staple in C-N bond formation.
-
Greener Alternatives: Emerging methods that aim to reduce the environmental impact and improve efficiency, such as copper-catalyzed and metal-free approaches.
The performance of these methods is compared based on reaction yield, time, temperature, and substrate scope, with a focus on providing actionable data for laboratory applications.
Performance Comparison of Synthetic Routes
The choice of synthetic route for N-arylacetamides depends on several factors, including the desired scale, substrate functionality, and available resources. The following table summarizes quantitative data for the synthesis of a model compound, N-(4-methoxyphenyl)acetamide, and other representative examples to facilitate a direct comparison of the different methodologies.
| Synthetic Route | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Classical Acylation | p-Anisidine, Acetic Anhydride | None | Acetic Acid | 100 | 0.5 | 95 | [1] |
| Aniline, Acetic Anhydride | Zn dust | Glacial Acetic Acid | Reflux | 2 | >90 | [2] | |
| Classical Acylation | p-Anisidine, Acetyl Chloride | Et3N | DMF | RT | 1 | Moderate | [3] |
| Aniline, Acetyl Chloride | K2CO3, TBAB | DMF | RT | 0.25-0.5 | High | [3] | |
| Buchwald-Hartwig | 4-Chloroanisole, Acetamide | Pd(OAc)2, Xantphos | 1,4-Dioxane | 110 | 18 | 85 | [4] |
| 4-Bromoanisole, Acetamide | Pd(dba)2, BINAP | Toluene | 80 | 24 | 78 | [5] | |
| Copper-Catalyzed | Phenylboronic Acid, Acetamide | Cu(OAc)2, Pyridine | CH2Cl2 | RT | 12 | 75 | [[“]] |
| 4-Methoxyphenylboronic Acid, Acetamide | CuI, 1,10-Phenanthroline | DMSO | RT | 12 | 72 | [7] | |
| Metal-Free | Aryltriazene, Acetonitrile | Brønsted Acidic Ionic Liquid | H2O/CH3CN | RT | 6 | 92 | [[“]] |
Detailed Experimental Protocols
Classical Acylation with Acetic Anhydride
This method is one of the most traditional and straightforward for synthesizing N-arylacetamides.
General Procedure: To a solution of the aniline (1.0 eq.) in glacial acetic acid, acetic anhydride (1.1 eq.) is added. The reaction mixture is then heated to reflux for a specified period. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled and poured into ice-cold water to precipitate the N-arylacetamide product. The solid is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization.[1]
Classical Acylation with Acetyl Chloride
Utilizing the more reactive acetyl chloride, this method often proceeds at lower temperatures but requires a base to neutralize the HCl byproduct.
General Procedure: The aniline (1.0 eq.) is dissolved in a suitable solvent such as dichloromethane or pyridine and cooled in an ice bath. Acetyl chloride (1.1 eq.) is then added dropwise with stirring. A base, such as triethylamine or potassium carbonate, is typically included to scavenge the generated HCl.[3] The reaction is monitored by TLC. After the reaction is complete, the mixture is worked up, which may involve washing with aqueous solutions to remove the base and any salts, followed by drying and evaporation of the solvent. The crude product can be purified by recrystallization or column chromatography.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction offers a powerful and versatile method for the synthesis of N-arylacetamides from aryl halides.
General Procedure: An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd(OAc)2 or Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs2CO3 or NaOtBu). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The aryl halide (1.0 eq.), acetamide (1.2 eq.), and a dry, degassed solvent (e.g., 1,4-dioxane or toluene) are then added. The reaction mixture is heated to the specified temperature and stirred for the indicated time.[4][5] After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired N-arylacetamide.
Greener Alternative: Copper-Catalyzed N-Arylation
This method provides a more environmentally benign and cost-effective alternative to palladium-catalyzed reactions, utilizing copper salts and arylboronic acids.
General Procedure: To a reaction vessel are added the arylboronic acid (1.0 eq.), acetamide (1.5 eq.), a copper catalyst (e.g., Cu(OAc)2 or CuI), a ligand (e.g., pyridine or 1,10-phenanthroline), and a suitable solvent (e.g., CH2Cl2 or DMSO).[[“]][7] The reaction mixture is stirred at room temperature under an air atmosphere for the specified duration. Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na2SO4), filtered, and concentrated. The crude product is then purified by column chromatography.
Visualizing the Synthetic Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the key synthetic routes discussed.
Conclusion
The synthesis of N-arylacetamides can be achieved through a variety of methods, each with its own set of advantages and disadvantages. Classical acylation methods are simple and cost-effective, making them suitable for large-scale synthesis of simple N-arylacetamides. The Buchwald-Hartwig amination offers broad substrate scope and high functional group tolerance, making it a powerful tool for the synthesis of complex molecules in a drug discovery setting. Greener alternatives, such as copper-catalyzed N-arylation, are gaining prominence due to their milder reaction conditions and reduced environmental impact. The selection of the most appropriate synthetic route will ultimately be guided by the specific requirements of the target molecule and the practical considerations of the research environment. This guide provides the necessary data and protocols to make an informed decision for the efficient and successful synthesis of N-arylacetamides.
References
- 1. benchchem.com [benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. consensus.app [consensus.app]
- 7. Selective Copper-Catalyzed N-Arylation of Lactams with Arylboronic Acids under Base- and Ligand-Free Conditions [organic-chemistry.org]
A Comparative Spectroscopic Analysis of Acetanilide Isomers for Researchers and Drug Development Professionals
A detailed examination of the spectroscopic signatures of ortho-, meta-, and para-hydroxyacetanilide reveals distinct differences crucial for their unambiguous identification and characterization. This guide provides a comparative analysis of their Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR data, supported by detailed experimental protocols.
The positional isomerism of the hydroxyl group on the aniline ring of acetanilide significantly influences the electronic environment of the molecule. This, in turn, leads to unique spectroscopic fingerprints for each isomer. For researchers in chemical synthesis, drug development, and quality control, a thorough understanding of these spectral differences is paramount for confirming molecular structure and purity. This guide presents a side-by-side comparison of the key spectroscopic data for ortho-, meta-, and para-hydroxyacetanilide, offering a practical reference for laboratory analysis.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from IR, ¹H NMR, and ¹³C NMR spectroscopy for the three isomers of hydroxyacetanilide. These differences arise from the distinct electronic and steric environments of the functional groups in each isomer.
Infrared (IR) Spectroscopy
The IR spectra of the hydroxyacetanilide isomers show characteristic absorptions for the O-H, N-H, C=O (Amide I), and aromatic C-H and C=C bonds. The position of the hydroxyl group influences the hydrogen bonding and the electronic distribution in the aromatic ring, leading to shifts in the vibrational frequencies.
| Functional Group | ortho-Hydroxyacetanilide (cm⁻¹) | meta-Hydroxyacetanilide (cm⁻¹) | para-Hydroxyacetanilide (cm⁻¹) |
| O-H Stretch (phenolic) | ~3400 (broad) | ~3350 (broad) | 3325 (broad) |
| N-H Stretch (amide) | ~3300 (sharp) | ~3290 (sharp) | 3161 (sharp) |
| C=O Stretch (Amide I) | ~1660 | ~1655 | 1654 |
| N-H Bend (Amide II) | ~1540 | ~1560 | 1565 |
| Aromatic C=C Stretch | ~1600, ~1500 | ~1610, ~1490 | 1611, 1516 |
| Aromatic C-H Bend (out-of-plane) | ~750 (ortho-disubstituted) | ~830, ~780 (meta-disubstituted) | ~837 (para-disubstituted) |
Note: The exact peak positions can vary slightly depending on the sample preparation and the physical state (solid or solution).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is particularly powerful for distinguishing between the isomers due to the distinct chemical shifts and coupling patterns of the aromatic protons. The spectra were recorded in DMSO-d₆.
| Proton | ortho-Hydroxyacetanilide (δ, ppm, Multiplicity, J in Hz) | meta-Hydroxyacetanilide (δ, ppm, Multiplicity, J in Hz) | para-Hydroxyacetanilide (δ, ppm, Multiplicity, J in Hz) |
| -OH | ~9.7 (s) | ~9.5 (s) | 9.14 (s) |
| -NH | ~9.3 (s) | ~9.8 (s) | 9.66 (s) |
| -CH₃ | ~2.1 (s) | ~2.0 (s) | 1.99 (s) |
| Aromatic H | 6.8-7.9 (m) | 6.5-7.5 (m) | 7.35 (d, J=8.8), 6.69 (d, J=8.8) |
The aromatic region of the ¹H NMR spectrum is most informative for differentiation. The para-isomer exhibits a simple AA'BB' system, resulting in two distinct doublets.[1] The ortho- and meta-isomers show more complex splitting patterns due to the lower symmetry.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts of the aromatic carbons in the ¹³C NMR spectra also provide clear evidence for the isomeric substitution pattern. The spectra were recorded in DMSO-d₆.
| Carbon | ortho-Hydroxyacetanilide (δ, ppm) | meta-Hydroxyacetanilide (δ, ppm) | para-Hydroxyacetanilide (δ, ppm) |
| C=O | ~169.1 | ~168.5 | 167.9 |
| -CH₃ | ~23.5 | ~24.1 | 23.8 |
| C-OH | ~148.0 | ~157.5 | 153.3 |
| C-NH | ~126.4 | ~139.5 | 131.1 |
| Aromatic CH | ~116.1, 119.0, 122.4, 124.7 | ~107.9, 111.8, 112.1, 129.5 | 121.0, 114.7 |
Note: The assignments for the ortho and meta isomers are approximate and based on typical chemical shift ranges and substituent effects. The ¹³C NMR data for para-hydroxyacetanilide is well-documented.[2]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the hydroxyacetanilide isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectra are acquired on a 400 MHz spectrometer.
-
A standard single-pulse experiment is used.
-
The spectral width is set to cover a range of -2 to 12 ppm.
-
A sufficient number of scans (typically 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectra are acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ¹³C.
-
A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
The spectral width is set to cover a range of 0 to 200 ppm.
-
A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of ¹³C.
-
The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.
-
Sample Preparation:
-
A small amount of the solid hydroxyacetanilide isomer is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is brought into firm contact with the crystal using a pressure clamp.
-
The sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
A sufficient number of scans (e.g., 32) are co-added to obtain a high-quality spectrum.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for differentiating the acetanilide isomers using the spectroscopic techniques discussed.
Caption: Workflow for the spectroscopic differentiation of acetanilide isomers.
This comprehensive guide provides the necessary data and protocols for the accurate and efficient differentiation of hydroxyacetanilide isomers. By leveraging the distinct fingerprints provided by IR, ¹H NMR, and ¹³C NMR spectroscopy, researchers can confidently identify these compounds in various applications.
References
Validation of N-(3-Methoxyphenyl)acetamide as a Research Intermediate: A Comparative Guide
N-(3-Methoxyphenyl)acetamide is a chemical compound frequently utilized as a key intermediate in organic synthesis.[1] Its structural properties make it a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] This guide provides an objective comparison of this compound with a common structural isomer, N-(4-Methoxyphenyl)acetamide, supported by experimental data and protocols to aid researchers in its validation and application.
Comparison of Physical and Chemical Properties
The physical and chemical properties of an intermediate are critical for determining appropriate reaction conditions and purification methods. Below is a comparison of key properties for this compound and N-(4-Methoxyphenyl)acetamide.
| Property | This compound | N-(4-Methoxyphenyl)acetamide | Data Source |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | 165.19 g/mol | [1][2] |
| CAS Number | 588-16-9 | 103-84-4 | [1][2] |
| Melting Point | 103-103.5 °C | 129-131 °C | [3][4] |
| Boiling Point | 338.7 °C | Not specified | [3] |
| Appearance | White to light yellow powder/crystal | Brown solid | [4] |
| Solubility | Soluble in ethanol | Not specified | [3] |
| Topological Polar Surface Area | 38.3 Ų | Not specified | [3] |
Synthesis and Purity Analysis
The synthesis of acetamides can be achieved through various methods. A common approach involves the acylation of the corresponding aniline derivative. The following protocol is a representative method for the synthesis of N-arylacetamides.
Experimental Protocol: Synthesis of N-Arylacetamides
This protocol is adapted from a general procedure for the synthesis of N-arylacetamides.
Materials:
-
3-Methoxyaniline (for this compound) or 4-Methoxyaniline (for N-(4-Methoxyphenyl)acetamide)
-
Acetic anhydride or Chloroacetyl chloride[5]
-
A suitable solvent (e.g., Dichloromethane (DCM), Acetone)[5][6]
-
A base (e.g., Triethylamine, if using Chloroacetyl chloride)[5]
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (10%)[6]
-
Drying agent (e.g., anhydrous MgSO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)[6]
Procedure:
-
Dissolve the starting aniline (e.g., 3-Methoxyaniline, 1.0 eq) in the chosen solvent in an oven-dried round-bottom flask.[6]
-
Add the acetylating agent (e.g., Acetic anhydride, 1.1 eq) dropwise to the solution. If using chloroacetyl chloride, a base like triethylamine is typically added to neutralize the HCl byproduct.[5][6]
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion, pour the reaction mixture into crushed ice or water.[6]
-
If an acid was generated, neutralize the mixture with a 10% NaHCO₃ solution.[6]
-
Extract the product with a suitable organic solvent (e.g., DCM, ethyl acetate) multiple times.[6]
-
Combine the organic layers, dry over an anhydrous drying agent, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-arylacetamide.[6]
Synthesis Workflow
The general workflow for the synthesis, purification, and analysis of this compound is illustrated below.
Caption: General workflow for synthesis and validation.
Comparative Synthesis Data
The efficiency of synthesis is a key validation parameter. The table below presents representative yield data for the synthesis of this compound and a structural isomer.
| Compound | Synthesis Method | Yield | Data Source |
| This compound | Beckmann rearrangement of 3-methoxyacetophenone oxime with triflic anhydride | 86% | [6] |
| N-(4-Methoxyphenyl)acetamide | Amination of 1-(p-tolyldiazenyl)pyrrolidine with acetonitrile | 48% | [4] |
| 2-chloro-N-(4-methoxyphenyl) acetamide | Reaction of Chloroacetyl chloride and p-methoxyaniline | 80% | [5] |
Note: Yields are highly dependent on the specific reaction conditions, scale, and purification method.
Application as a Research Intermediate
This compound serves as a versatile intermediate for introducing the acetamido-methoxyphenyl moiety into a target molecule. This is particularly relevant in medicinal chemistry for structure-activity relationship (SAR) studies. For instance, it can be a precursor in the synthesis of more complex heterocyclic structures, such as indole derivatives.[7]
Reaction Pathway Example
The diagram below illustrates a hypothetical two-step synthesis where this compound is first functionalized and then used in a cyclization reaction to form a more complex molecule.
Caption: this compound in a multi-step synthesis.
Spectroscopic Data for Validation
Confirmation of the structure and purity of the synthesized intermediate is paramount. Spectroscopic methods such as NMR and IR are routinely used for this purpose.
| Spectroscopic Data | This compound | N-(4-Methoxyphenyl)acetamide |
| ¹H NMR (CDCl₃, δ ppm) | ~7.3-6.7 (m, 4H, Ar-H), 3.81 (s, 3H, OCH₃), 2.18 (s, 3H, COCH₃), ~7.5 (br s, 1H, NH) | 7.39 (d, 2H), 6.84 (d, 2H), 3.78 (s, 3H, OCH₃), 2.14 (s, 3H, COCH₃), 7.3 (br, 1H, NH) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 171.1, 153.2, 126.3, 124.1, 121.9, 121.6, 113.4, 56.8, 22.9 | Not specified |
| IR (KBr, cm⁻¹) | 3340, 3331 (N-H stretch), 1674 (C=O stretch), 1580, 1520 (aromatic C=C) | Not specified |
Note: NMR chemical shifts (δ) are approximate and can vary based on the solvent and instrument. Data for this compound is from a synthesis using a Beckmann rearrangement[6], and ¹H NMR data for N-(4-Methoxyphenyl)acetamide is from an alternative synthesis method.[4]
Safety and Handling
This compound is considered harmful if swallowed. Standard laboratory safety precautions should be followed.
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing.[8][9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Storage: Store in a tightly closed container in a cool, dry place.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]
Conclusion
This compound is a valuable and well-characterized research intermediate. Its synthesis is achievable through established methods, yielding a product whose identity and purity can be readily validated using standard spectroscopic techniques. When compared to its structural isomer, N-(4-Methoxyphenyl)acetamide, it exhibits distinct physical properties, such as a lower melting point, which can influence its purification and handling. The choice between these isomers will ultimately depend on the specific synthetic route and the desired substitution pattern in the final target molecule. The data and protocols presented here provide a foundational guide for researchers to confidently validate and incorporate this compound into their synthetic workflows.
References
- 1. This compound [myskinrecipes.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. echemi.com [echemi.com]
- 4. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. aksci.com [aksci.com]
Characterization of N-(3-Methoxyphenyl)acetamide Impurities: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization of potential impurities in N-(3-Methoxyphenyl)acetamide, a key intermediate in various synthetic processes.
This compound can contain various impurities arising from its synthesis or degradation. These impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are crucial for their identification and quantification. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands out as a powerful tool for this purpose due to its high sensitivity and specificity.
Comparison of Analytical Techniques
While mass spectrometry is a primary tool for impurity characterization, other analytical techniques also play a role. The following table compares the performance of mass spectrometry with alternative methods.
| Technique | Principle | Advantages | Limitations |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and fragment ions. | High sensitivity and selectivity. Provides molecular weight and structural information. Ideal for identifying unknown impurities. | Higher equipment cost. Matrix effects can suppress ionization. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis. | Excellent for volatile and semi-volatile impurities. Provides high-resolution separation. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Enables determination of elemental composition, aiding in the identification of unknown impurities. | Higher cost and complexity compared to standard MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. | The definitive method for unambiguous structure elucidation. | Lower sensitivity compared to MS. Requires larger sample amounts and longer analysis times. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation by liquid chromatography with detection based on UV absorbance. | Robust, reproducible, and widely available. Good for quantification of known impurities. | Limited specificity for impurity identification. Cannot identify impurities that do not have a UV chromophore. |
Mass Spectrometry for the Characterization of Potential Impurities
Mass spectrometry is instrumental in identifying both process-related impurities from the synthesis of this compound and degradation products formed during storage or under stress conditions.
Potential Process-Related Impurities
The synthesis of this compound typically involves the acetylation of 3-methoxyaniline. Potential process-related impurities include:
-
Starting Materials: Unreacted 3-methoxyaniline and the acetylating agent (e.g., acetic anhydride or acetyl chloride).
-
By-products: Di-acetylated products or other side-reaction products.
Potential Degradation Products
Forced degradation studies, which involve subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light, help to identify potential degradation products. For this compound, a primary degradation pathway is hydrolysis.
-
Hydrolysis Products: Under acidic or basic conditions, the amide bond can hydrolyze to form 3-methoxyaniline and acetic acid.
Mass Spectrometric Data for this compound and Potential Impurities
The following table summarizes the expected mass-to-charge ratios (m/z) for this compound and its potential impurities in positive ion mode electrospray ionization ([M+H]⁺).
| Compound | Structure | Molecular Weight | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₉H₁₁NO₂ | 165.19 | 166.0863 | 124 (loss of C₂H₂O), 109 (loss of C₂H₂O and CH₃) |
| 3-Methoxyaniline | C₇H₉NO | 123.15 | 124.0757 | 108 (loss of NH₂), 95 (loss of CO), 81 (loss of CH₃ and CO) |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 103.0389 | 61 (CH₃COOH₂⁺), 43 (CH₃CO⁺) |
| N-(3-Methoxyphenyl)diacetamide | C₁₁H₁₃NO₃ | 207.23 | 208.0968 | 166 (loss of C₂H₂O), 124 (loss of 2 x C₂H₂O) |
| 3-Aminophenol (Potential further degradation) | C₆H₇NO | 109.13 | 110.0600 | 93 (loss of NH₃), 81 (loss of CO) |
Experimental Protocols
Sample Preparation for Forced Degradation Studies
To induce degradation, this compound is subjected to the following stress conditions as per ICH guidelines[1]:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
After exposure, the samples are neutralized (if necessary) and diluted with an appropriate solvent (e.g., methanol/water) to a suitable concentration for LC-MS analysis.
LC-MS/MS Method for Impurity Profiling
A generic LC-MS/MS method for the analysis of this compound and its impurities can be established as follows. Optimization will be required for specific applications.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for initial screening and product ion scan (MS/MS) for structural elucidation.
-
Collision Energy: Optimized for each compound to achieve characteristic fragmentation.
-
Visualizing the Workflow and Relationships
The following diagrams illustrate the key processes in impurity characterization.
References
Evaluating the Pharmacological Profile of N-(3-Methoxyphenyl)acetamide Analogues: A Comparative Overview
For researchers, scientists, and drug development professionals, understanding the pharmacological landscape of a chemical scaffold is paramount for identifying and advancing novel therapeutic agents. This guide provides a comparative evaluation of the pharmacological profile of N-(3-Methoxyphenyl)acetamide and its analogues, drawing upon available experimental data. While a comprehensive pharmacological characterization of this specific class of compounds remains limited in publicly accessible literature, this guide synthesizes the existing findings to offer insights into their potential biological activities.
Introduction to N-(Methoxyphenyl)acetamide Derivatives
N-(methoxyphenyl)acetamide derivatives constitute a class of compounds with a core structure that has been explored for a variety of biological activities. The position of the methoxy group on the phenyl ring (ortho, meta, or para) and substitutions on the acetamide moiety can significantly influence their pharmacological properties. While N-(4-methoxyphenyl)acetamide (methacetin) is known for its use as a diagnostic agent to assess liver function, the pharmacological profiles of its ortho- and meta-isomers and their analogues are less well-defined. This guide focuses on compiling the available data for this compound analogues and related derivatives to provide a comparative perspective.
Summary of Biological Activities
Available research suggests that N-(methoxyphenyl)acetamide analogues have been investigated for a range of biological effects, including antibacterial, antifungal, antioxidant, and cytotoxic activities. However, specific data on receptor binding affinities and in vivo efficacy for many of these compounds are not extensively documented.
Antimicrobial and Antioxidant Activities
Studies on derivatives of N-(4-methoxyphenyl)acetamide have shown promising antimicrobial and antioxidant properties. For instance, 2-chloro-N-(4-methoxyphenyl)acetamide has demonstrated antimicrobial activity against various bacteria and fungi[1]. Furthermore, derivatives of N-(4-methoxyphenyl)acetamide have been synthesized and evaluated for their fungicidal and bactericidal activities, with some compounds showing high efficacy against specific phytopathogens[2][3]. Certain acetamide derivatives have also been investigated for their antioxidant potential[4].
Cytotoxic Activity
The broader class of N-phenylacetamide derivatives has been explored for its potential as anticancer agents. While specific data for this compound analogues is scarce, studies on related structures indicate that substitutions on the phenyl ring play a crucial role in their cytotoxic effects. For example, some N-arylacetamides have been synthesized and evaluated for their therapeutic applications, including as intermediates for pharmaceutical compounds[1].
Receptor Binding and Functional Assays
For instance, a series of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine derivatives demonstrated high and selective binding affinity for the serotonin 5-HT1A receptor[5]. Similarly, certain N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides have been identified as high-affinity and enantioselective D3 receptor antagonists[6]. These findings suggest that while the simple this compound scaffold itself may not possess high receptor affinity, it could serve as a foundational structure for the development of more potent and selective ligands.
Pharmacokinetic Properties
Detailed pharmacokinetic studies for a range of this compound analogues are not widely published. The most relevant data comes from studies of N-(4-methoxyphenyl)acetamide (methacetin), which is used in the 13C-Methacetin Breath Test (MBT) to evaluate liver function due to its metabolism by hepatic cytochrome P450 1A2[7][8][9]. In vivo, 4-alkoxyacetanilides like methacetin primarily undergo oxidative O-dealkylation[10]. The pharmacokinetics of methacetin are well-characterized in the context of this diagnostic test, but this information may not be directly translatable to its 3-methoxy isomer or other analogues with different substitution patterns.
Experimental Protocols
Due to the limited availability of specific experimental data for a direct comparison of this compound analogues, detailed, side-by-side experimental protocols cannot be provided. However, a general workflow for evaluating the pharmacological profile of such compounds is outlined below.
General Experimental Workflow
Caption: A generalized workflow for the pharmacological evaluation of novel chemical entities.
Signaling Pathways
Given the lack of specific receptor targets identified for simple this compound analogues, diagrams of specific signaling pathways would be speculative. However, for more complex derivatives that have shown affinity for dopamine or serotonin receptors, the relevant G-protein coupled receptor (GPCR) signaling cascades would be implicated.
Generic GPCR Signaling Cascade
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
Conclusion
The pharmacological profile of this compound and its close analogues is an area that requires further investigation. While the broader class of N-phenylacetamides has shown a range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects, a comprehensive evaluation of this specific scaffold against common pharmacological targets is not well-documented. The available data on more complex molecules suggests that the methoxyphenylacetamide moiety could be a valuable fragment for designing ligands with high affinity for CNS receptors. Future research, including systematic screening through receptor binding and functional assays, is necessary to fully elucidate the pharmacological potential of this class of compounds and to identify promising candidates for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine [mdpi.com]
- 6. Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. livermetabolism.com [livermetabolism.com]
- 8. Prognostic Value of the 13C-Methacetin Breath Test in Adults with Acute Liver Failure and Non-acetaminophen Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-(3-Methoxyphenyl)acetamide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of N-(3-Methoxyphenyl)acetamide, a compound commonly used in various research and development applications. Adherence to these protocols is critical for minimizing risks to personnel and the environment.
The fundamental principle of chemical waste management is to treat all chemical waste as hazardous unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[1] Improper disposal, such as discarding chemicals in the regular trash or down the drain, can lead to environmental contamination and significant regulatory penalties.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS, provided by the manufacturer, contains detailed information regarding the substance's hazards, handling precautions, and specific disposal recommendations.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Dust Generation: If handling the compound in its solid form, take care to avoid creating dust.
-
Prevent Contact: Avoid direct contact with skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all applicable local, state, and federal regulations.[2]
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
Properly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[1] Keep containers closed except when adding waste.[1]
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
-
Arrange for Disposal:
Disposal "Don'ts"
| Prohibited Action | Rationale |
| Do not dispose of down the sink. | Can contaminate waterways and damage plumbing systems.[1] |
| Do not dispose of in regular trash. | Poses a risk to sanitation workers and can lead to environmental contamination.[1] |
| Do not mix with incompatible waste. | Can lead to dangerous chemical reactions. |
| Do not use unlabeled containers. | Creates a significant safety hazard for all laboratory personnel. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling N-(3-Methoxyphenyl)acetamide
For laboratory professionals engaged in research and development, ensuring safe handling of chemicals like N-(3-Methoxyphenyl)acetamide is paramount. This guide provides immediate, actionable safety protocols and logistical plans to minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial when handling this compound to prevent skin, eye, and respiratory exposure.[1][2][3] The following table summarizes the mandatory PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Chemical safety goggles and face shield | Goggles must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is required when there is a risk of splashing.[1][3][4] |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are suitable.[5] Gloves must be inspected for any signs of degradation before each use and disposed of properly after handling.[3][5][6] |
| Body | Laboratory coat | A standard lab coat is mandatory. Additional protective clothing, such as a P.V.C. apron, may be necessary depending on the scale of the operation.[1][5] |
| Respiratory | NIOSH-approved respirator | Required for operations that may generate dust or aerosols.[1][3] The appropriate cartridge must be selected based on the potential airborne concentration. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
1. Preparation:
-
Ensure all necessary engineering controls, such as a chemical fume hood and ventilation systems, are fully operational.[3]
-
An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[5][7]
-
Don the required personal protective equipment as outlined in the table above.
-
Clearly label all containers with the chemical name and associated hazard information.[5]
2. Handling:
-
All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Avoid all direct contact with the skin, eyes, and clothing.[1][5]
-
Do not eat, drink, or smoke in the handling area.[8]
3. Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate solvent (e.g., 70% ethanol) followed by a thorough wash with soap and water.[3]
-
Properly remove and dispose of contaminated PPE, especially gloves, in accordance with institutional guidelines.[3][6]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Spill:
-
Evacuate non-essential personnel from the area.[3]
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill.
-
Use dry clean-up procedures to avoid generating dust.[5]
-
Collect the spilled material into a suitable, labeled container for waste disposal.[5][7]
-
Wash the spill area thoroughly.[3]
-
-
Exposure:
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][4]
-
Skin: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][4]
-
Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical aid.[1]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical aid.[1]
-
Disposal Plan
All waste, including the chemical itself and any contaminated materials, must be handled as hazardous waste.
-
Chemical Waste: Dispose of this compound in a designated, labeled hazardous waste container.
-
Contaminated Materials: All contaminated PPE, spill cleanup materials, and empty containers should be placed in a sealed, labeled container for hazardous waste disposal. Empty containers may contain residual dust and should be handled with the same precautions as the chemical itself.[5]
-
Regulations: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[5] Consult your institution's environmental health and safety department for specific guidance.
Handling and Disposal Workflow
A logical workflow for the safe handling and disposal of this compound.
References
- 1. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. southwest.tn.edu [southwest.tn.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
